2-(Pyridin-2-ylsulfonyl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-ylsulfonylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c9-7(10)5-13(11,12)6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAORPJPPMXTMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695240 | |
| Record name | (Pyridine-2-sulfonyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773109-71-0 | |
| Record name | (Pyridine-2-sulfonyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Pyridin-2-ylsulfonyl)acetic acid and 2-(Pyridin-2-ylsulfanyl)acetic acid: A Comparative Analysis for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive comparative analysis of 2-(Pyridin-2-ylsulfonyl)acetic acid and 2-(Pyridin-2-ylsulfanyl)acetic acid. The core difference between these two molecules lies in the oxidation state of the sulfur atom linking the pyridine and acetic acid moieties, which imparts significant and predictable differences in their chemical structure, physicochemical properties, reactivity, and potential applications. The sulfanyl compound, a thioether, serves as a versatile synthetic precursor and a ligand in coordination chemistry, while its oxidized sulfonyl analogue, a sulfone, possesses strong electron-withdrawing characteristics that are frequently exploited in medicinal chemistry to enhance biological activity. This document details the synthesis, spectroscopic signatures, and divergent applications of each compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Centrality of the Sulfur Oxidation State
In the landscape of heterocyclic chemistry, pyridine derivatives are foundational scaffolds for drug discovery and materials science.[1][2] The introduction of a sulfur-containing linker provides a powerful tool to modulate molecular properties. The two compounds at the heart of this guide, 2-(Pyridin-2-ylsulfanyl)acetic acid and 2-(Pyridin-2-ylsulfonyl)acetic acid, are exemplary models of how a single atom's oxidation state can fundamentally alter a molecule's character.
The key distinction is the functional group attached to the pyridine ring at the C2 position:
-
2-(Pyridin-2-ylsulfanyl)acetic acid contains a sulfanyl group (also known as a thioether or sulfide), where the sulfur atom is in the +2 oxidation state and is bonded to two carbon atoms.
-
2-(Pyridin-2-ylsulfonyl)acetic acid contains a sulfonyl group (a sulfone), where the sulfur atom is in its highest oxidation state (+6), double-bonded to two oxygen atoms and single-bonded to two carbon atoms.[3][4]
This seemingly minor difference—the presence of two oxygen atoms on the sulfur—creates a cascade of electronic and steric effects that are critical for rational molecular design.
Synthesis Pathways: From Thioether to Sulfone
The synthesis of these two compounds is intrinsically linked. The sulfanyl derivative is the precursor to the sulfonyl derivative, which is formed through a straightforward oxidation reaction. This relationship is a common theme in organosulfur chemistry.
Synthesis of 2-(Pyridin-2-ylsulfanyl)acetic acid
The most common and efficient method for synthesizing this thioether is through a nucleophilic substitution reaction (specifically, an S-alkylation). The reaction involves the deprotonation of 2-mercaptopyridine to form a potent thiolate nucleophile, which then attacks an α-haloacetic acid, such as chloroacetic or bromoacetic acid.
Mechanism Rationale: 2-Mercaptopyridine exists in tautomeric equilibrium with pyridine-2-thione. The presence of a base (e.g., sodium hydroxide) deprotonates the thiol/thione, creating a highly nucleophilic thiolate anion. This anion readily displaces the halide from the haloacetic acid, forming the stable carbon-sulfur bond.
A representative procedure is as follows:
-
A mixture of 2-pyridinethione, chloroacetic acid, and sodium hydroxide is heated in a solvent like ethanol.[5]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the pH is adjusted to precipitate the product, which can then be purified by recrystallization.[5]
Synthesis of 2-(Pyridin-2-ylsulfonyl)acetic acid
The sulfonyl compound is prepared by the oxidation of its sulfanyl precursor. The choice of oxidizing agent is critical to ensure complete oxidation to the sulfone without unwanted side reactions.
Mechanism Rationale: The electron-rich sulfur atom of the thioether is susceptible to attack by electrophilic oxidizing agents. The reaction proceeds through a sulfoxide intermediate, which is then further oxidized to the sulfone. Strong oxidizing agents are required to drive the reaction to completion.
Commonly employed methods include:
-
Oxidative Chlorination of 2-Mercaptopyridine: A robust method involves the oxidative chlorination of 2-mercaptopyridine using a source like sodium hypochlorite in cooled concentrated sulfuric acid to form the intermediate pyridine-2-sulfonyl chloride.[6] This versatile intermediate can then be hydrolyzed or reacted with other nucleophiles.
-
Direct Oxidation of the Thioether: 2-(Pyridin-2-ylsulfanyl)acetic acid can be directly oxidized using reagents like hydrogen peroxide in acetic acid or meta-Chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM).
Comparative Physicochemical and Spectroscopic Properties
The oxidation of the sulfur atom dramatically alters the molecule's electronic profile, which is reflected in its physical and spectroscopic properties. The sulfonyl group is one of the most powerful electron-withdrawing groups in organic chemistry, while the sulfanyl group is considered weakly electron-donating or neutral.[4]
Physicochemical Data Summary
| Property | 2-(Pyridin-2-ylsulfanyl)acetic acid | 2-(Pyridin-2-ylsulfonyl)acetic acid | Rationale for Difference |
| Molecular Formula | C₇H₇NO₂S[5] | C₇H₇NO₄S | Addition of two oxygen atoms. |
| Molecular Weight | 169.20 g/mol [5] | 201.20 g/mol | Mass of two additional oxygen atoms. |
| Functional Group | Thioether (Sulfide)[7] | Sulfone[3] | Different oxidation state of sulfur. |
| Polarity | Moderately Polar | Highly Polar | The S=O bonds are highly polarized, significantly increasing the molecular dipole moment. |
| pKa (Carboxylic Acid) | ~3.65 (Predicted for pyridine moiety)[8] | Lower (More Acidic) | The strongly electron-withdrawing sulfonyl group stabilizes the carboxylate conjugate base via induction, making the proton easier to remove. |
| Water Solubility | Moderate | Higher | Increased polarity and hydrogen bond accepting capability (via sulfonyl oxygens) enhance solubility in polar solvents like water. |
| Melting Point | 135 °C[8] | Higher | Stronger dipole-dipole interactions in the crystal lattice of the sulfone require more energy to overcome. |
Distinguishing Spectroscopic Signatures
Infrared (IR) Spectroscopy
This is the most direct method for distinguishing the two compounds.
-
2-(Pyridin-2-ylsulfanyl)acetic acid: Will show characteristic C=O stretch (around 1700 cm⁻¹) and broad O-H stretch (2500-3300 cm⁻¹) for the carboxylic acid.
-
2-(Pyridin-2-ylsulfonyl)acetic acid: In addition to the carboxylic acid peaks, it will exhibit two very strong, characteristic stretching bands for the S=O bonds:
-
Asymmetric stretch: ~1300-1350 cm⁻¹
-
Symmetric stretch: ~1120-1160 cm⁻¹ The presence of these two intense peaks is definitive proof of the sulfone group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
The electron-withdrawing nature of the sulfonyl group causes a significant downfield shift for adjacent protons and carbons compared to the sulfanyl analogue.
-
¹H NMR: The methylene protons (-S-CH₂ -COOH) in the sulfonyl compound will be shifted significantly downfield (to a higher ppm value) compared to the sulfanyl compound. Similarly, the protons on the pyridine ring, especially the proton at the 6-position, will experience a downfield shift due to the inductive withdrawal of electron density.
-
¹³C NMR: The same trend applies. The methylene carbon and all carbons of the pyridine ring in the sulfonyl derivative will be deshielded and appear at a higher ppm value compared to the sulfanyl derivative.
Reactivity and Applications in Drug Development
The divergent electronic properties of the sulfanyl and sulfonyl groups dictate their respective roles in chemical synthesis and biological systems.
2-(Pyridin-2-ylsulfanyl)acetic acid
-
Synthetic Intermediate: As established, its primary role is as a precursor to the corresponding sulfone. The sulfur atom can be readily oxidized.
-
Coordination Chemistry: The thioether sulfur and the pyridine nitrogen make it an effective bidentate ligand for coordinating with metal ions. This property is useful in the design of metal-organic frameworks and catalysts.[9]
-
Biological Activity: Thioether-containing pyridine derivatives have been investigated for a range of biological activities, including neuropsychiatric and anticonvulsant properties.[1]
2-(Pyridin-2-ylsulfonyl)acetic acid
-
Medicinal Chemistry Scaffold: The sulfone group is a bioisostere for other functional groups and acts as a strong hydrogen bond acceptor. Its chemical stability and strong electron-withdrawing nature are highly valued in drug design.[4]
-
Modulation of Biological Activity: The incorporation of a pyridinyl sulfonyl moiety has been a successful strategy in developing potent enzyme inhibitors. For example, pyridine acyl sulfonamide derivatives have been designed as selective COX-2 inhibitors for anti-inflammatory applications, and pyridinyl sulfonyl piperazine compounds have shown potent antibiotic activity by inhibiting LpxH.[10][11] Pyridine derivatives in general possess a wide array of biological activities, including antitumor, antiviral, and antimicrobial properties.[2][12]
-
Physicochemical Property Tuning: Converting a thioether to a sulfone is a common tactic in drug development to increase polarity and aqueous solubility, which can improve a drug candidate's pharmacokinetic profile.
Detailed Experimental Protocols
The following protocols are illustrative and should be adapted based on laboratory conditions and scale. Always consult the Safety Data Sheet (SDS) for all reagents before use.[13]
Protocol 1: Synthesis of 2-(Pyridin-2-ylsulfanyl)acetic acid
Based on the procedure described by Ye et al. (2009).[5]
Reagents & Equipment:
-
2-Pyridinethione (1.0 eq)
-
Chloroacetic acid (1.05 eq)
-
Sodium hydroxide (2.1 eq)
-
Ethanol (as solvent)
-
Hydrochloric acid (for pH adjustment)
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, pH meter/paper, Buchner funnel.
Procedure:
-
To a round-bottom flask, add ethanol, 2-pyridinethione, chloroacetic acid, and sodium hydroxide.
-
Heat the mixture to reflux (approximately 80°C for ethanol) with magnetic stirring for 8 hours.
-
Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly adjust the pH of the solution to ~6 using hydrochloric acid. A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol to obtain yellow crystals.
-
Validation: Confirm the product's identity and purity by measuring its melting point (~135 °C) and acquiring IR and NMR spectra.
Protocol 2: Oxidation to 2-(Pyridin-2-ylsulfonyl)acetic acid
Reagents & Equipment:
-
2-(Pyridin-2-ylsulfanyl)acetic acid (1.0 eq)
-
Hydrogen Peroxide (30% aq. solution, excess)
-
Glacial Acetic Acid (as solvent)
-
Round-bottom flask, magnetic stirrer, heating mantle.
Procedure:
-
Dissolve 2-(Pyridin-2-ylsulfanyl)acetic acid in glacial acetic acid in a round-bottom flask with stirring.
-
Slowly add an excess of 30% hydrogen peroxide to the solution. The reaction may be exothermic; use an ice bath to maintain the temperature if necessary.
-
Heat the reaction mixture gently (e.g., 60-70°C) for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture and carefully pour it into a beaker of ice water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water to remove residual acetic acid.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
-
Validation: Confirm the formation of the sulfone by IR spectroscopy, looking for the appearance of strong S=O stretching bands around 1350 cm⁻¹ and 1150 cm⁻¹. Use NMR to confirm the downfield shift of the methylene and pyridine protons.
Conclusion
The distinction between 2-(Pyridin-2-ylsulfanyl)acetic acid and 2-(Pyridin-2-ylsulfonyl)acetic acid is a clear and powerful illustration of structure-activity relationships in chemistry. The sulfanyl compound is a moderately polar thioether, valuable as a synthetic building block and a ligand. The simple act of oxidizing this thioether to the sulfonyl analogue creates a highly polar, chemically stable sulfone with potent electron-withdrawing properties. This transformation dramatically alters the molecule's acidity, solubility, and spectroscopic fingerprint, and unlocks a different realm of applications, particularly in medicinal chemistry where the sulfonyl group is a privileged functional group for enhancing biological activity and tuning pharmacokinetic properties. Understanding these core differences is essential for researchers and drug developers aiming to rationally design and synthesize novel, functional molecules based on the versatile pyridine scaffold.
References
-
Li, G. D., & Bu, X. H. (2008). The coordination chemistry of thioether ligands. Referenced in a study on 2-(Pyrimidin-2-ylsulfanyl)acetic acid. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). (Pyridin-2-ylsulfanyl)-acetic acid Properties. CompTox Chemicals Dashboard. [Link]
-
Dong, H.-Z., et al. (2009). Synthesis procedure reported in a study on a related compound. Referenced in a study on 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid. [Link]
-
PubChem. (n.d.). 2-(2-Pyridin-3-ylethylsulfanyl)acetic acid. National Center for Biotechnology Information. [Link]
-
Zhang, X., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. PubMed. [Link]
-
Wikipedia. (n.d.). Sulfonyl group. [Link]
-
Matrix Fine Chemicals. (n.d.). 2-(PYRIMIDIN-2-YLSULFANYL)ACETIC ACID. [Link]
-
Fiveable. (n.d.). Sulfonyl Group Definition. [Link]
-
Ye, L., et al. (2009). 2-(2-Pyridylsulfanyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Hsu, J.-T., et al. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. JACS Au. [Link]
-
Wikipedia. (n.d.). Sulfanyl. [Link]
-
Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. [Link]
-
Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]
-
PubChem. (n.d.). 2-Pyridineacetic acid. National Center for Biotechnology Information. [Link]
-
Pinto, D. C. G. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]
-
Britannica. (2026). Organosulfur compound - Sulfinyl, Sulfonyl, Compounds. [Link]
-
Hafez, H. N., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry. [Link]
-
Wikidata. (2025). sulfanyl group. [Link]
-
Anderson, J. C. (2015). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD: Research and eData. [Link]
-
Matrix Fine Chemicals. (n.d.). 2-(PYRIDIN-4-YLSULFANYL)ACETIC ACID. [Link]
-
El-Gazzar, M. G., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]
-
Cîrlan, R. E., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]
-
Ghorab, M. M., et al. (2010). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. [Link]
-
Wang, L., & Dong, H.-Z. (2011). 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfan-yl}acetic acid. PubMed. [Link]
-
Quora. (2021). What is the product of pyridine + acetic acid?[Link]
Sources
- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 3. Sulfonyl group - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. 2-(2-Pyridylsulfanyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sulfanyl group - Wikidata [wikidata.org]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
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- 10. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (Pyridin-2-ylsulfanyl)-acetic acid | 10002-29-6 | Benchchem [benchchem.com]
Solubility of 2-(Pyridin-2-ylsulfonyl)acetic acid in water vs organic solvents
This guide provides an in-depth technical analysis of the solubility profile of 2-(Pyridin-2-ylsulfonyl)acetic acid , a specialized heterocyclic building block. As direct experimental data for this specific sulfone derivative is limited in public repositories, this guide synthesizes physicochemical principles, structure-property relationships (SPR) of sulfonyl-acetic acid analogs, and standard solubility protocols to provide a robust framework for researchers.
Part 1: Molecular Architecture & Physicochemical Logic
To predict and manipulate the solubility of 2-(Pyridin-2-ylsulfonyl)acetic acid, one must first understand its internal "push-pull" electronic structure. This molecule is not merely a sum of its parts; it is a dynamic system capable of existing in cationic, anionic, and zwitterionic states depending on the environment.
Structural Analysis
The molecule consists of three distinct functional domains:
-
Pyridine Ring (Basic): A nitrogen-containing aromatic ring capable of accepting a proton.
-
Sulfonyl Bridge (
): A strongly electron-withdrawing, polar group that acts as a "polarity anchor" and increases the acidity of adjacent protons. -
Carboxylic Acid (Acidic): A proton donor at the terminal end.
The Zwitterionic Effect
Unlike simple organic acids, this molecule possesses both a basic site (pyridine N) and an acidic site (COOH).
-
Predicted pKa (Acid): The electron-withdrawing sulfonyl group at the
-position significantly increases the acidity of the carboxylic acid compared to acetic acid (pKa 4.76). Expect a pKa in the range of 2.5 – 3.0 . -
Predicted pKa (Base): The electron-withdrawing nature of the sulfonyl group reduces the electron density on the pyridine nitrogen, lowering its basicity compared to pyridine (pKa 5.23). Expect a pKa
in the range of 2.0 – 3.0 .
Implication: In neutral water (pH ~7) and many organic solvents, the molecule likely exists as an anion (carboxylate) or a zwitterion (if the pH is sufficiently low), rather than a neutral uncharged species. This drastically affects solubility, making it behave more like a salt than a neutral organic molecule.
Part 2: Solubility Landscape (Water vs. Organic Solvents)
The following table summarizes the predicted solubility profile based on the "like dissolves like" principle applied to the molecule's specific ionization states.
Table 1: Comparative Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Aqueous (Acidic) | 0.1 M HCl (pH < 1) | High | Protonation of pyridine N yields a cationic species ( |
| Aqueous (Neutral) | Water (pH ~7) | Moderate to High | Likely exists as the anionic carboxylate ( |
| Aqueous (Basic) | 0.1 M NaOH (pH > 10) | High | Complete deprotonation to the anionic species ( |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | These solvents effectively solvate polar/zwitterionic species and disrupt strong crystal lattice interactions. Ideal for stock solutions. |
| Polar Protic | Methanol, Ethanol | Moderate | Soluble due to hydrogen bonding, but less effective than DMSO for zwitterionic forms. Solubility often increases with heating. |
| Chlorinated | DCM, Chloroform | Low to Moderate | Sulfones generally have some solubility here, but the ionic/zwitterionic character of the COOH/Pyridine interaction reduces solubility compared to simple sulfones. |
| Non-Polar | Hexane, Toluene, Ether | Insoluble | The high polarity of the sulfone and the ionic potential of the acid/base groups make the molecule incompatible with non-polar matrices. |
Part 3: Visualization of Speciation & Workflow
The following diagram illustrates the pH-dependent speciation of the molecule and the recommended solvent screening workflow.
Caption: Figure 1. pH-dependent speciation impacting aqueous solubility and organic solvent compatibility.
Part 4: Experimental Protocols
Protocol A: Determination of Equilibrium Solubility (Shake-Flask Method)
This standard protocol ensures accurate solubility data generation, critical for formulation and bioassay development.
Materials:
-
Compound: 2-(Pyridin-2-ylsulfonyl)acetic acid (Solid)
-
Solvents: Water (pH 1.2, 7.4), Methanol, DMSO, DCM.
-
Equipment: Orbital shaker, Centrifuge, HPLC-UV.
Step-by-Step Methodology:
-
Saturation: Add excess solid compound (~20 mg) to 1 mL of the target solvent in a glass vial.
-
Note: The solution must remain opaque (saturated) throughout the experiment. If it clears, add more solid.
-
-
Equilibration: Agitate the vials at 25°C for 24 hours using an orbital shaker (200 rpm).
-
Why: 24 hours is sufficient to reach thermodynamic equilibrium for most small molecules.
-
-
Phase Separation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the undissolved solid.
-
Critical: Do not filter with standard paper filters if the solvent is viscous (like DMSO) or if adsorption to the filter membrane is suspected. Use PTFE syringe filters if centrifugation is insufficient.
-
-
Quantification: Dilute the supernatant with mobile phase (e.g., Water/Acetonitrile) and analyze via HPLC-UV (detection typically at 254 nm for the pyridine ring).
-
Calculation: Compare the peak area against a standard calibration curve to determine concentration (mg/mL).
Protocol B: Purification via pH-Swing Precipitation
Exploiting the pH-dependent solubility profile is the most efficient method for purification.
-
Dissolution: Dissolve the crude solid in a minimum volume of 0.5 M NaOH (aq). The compound forms the soluble sodium carboxylate salt.
-
Filtration: Filter the aqueous solution to remove non-acidic, insoluble impurities (e.g., unreacted sulfone precursors or neutral byproducts).
-
Precipitation: Slowly add 1.0 M HCl dropwise to the filtrate while stirring.
-
Endpoint: Monitor the pH. As the pH approaches the isoelectric point (approx. pH 2.5 - 3.5) , the zwitterionic/neutral form of the acid will precipitate out as a white solid.
-
Collection: Filter the precipitate, wash with cold water, and dry under vacuum.
References
- Note: Provides data on the sulfide analog, serving as a baseline for structural estim
-
EPA CompTox Dashboard. (2025). Physicochemical Properties of Pyridine Derivatives. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). pKa Data for Organic Acids and Bases (Bordwell pKa Table). Retrieved from [Link]
- Source for pKa values of pyridine (5.2) and inductive effects of sulfonyl groups.
- Reference for handling and solubility of closely related pyridine-acetic acid deriv
pKa Profiling of Pyridine Sulfonyl Acetic Acid Derivatives: Technical Analysis & Measurement Protocols
Executive Summary
The physicochemical characterization of pyridine sulfonyl acetic acid derivatives presents a unique challenge in medicinal chemistry due to the interplay of three distinct ionization centers: the carboxylic acid, the pyridine nitrogen, and the activated methylene bridge.[1] These compounds are frequently utilized as scaffolds in the development of aldose reductase inhibitors, thromboxane A2 receptor antagonists, and agrochemicals.
This guide provides a structural analysis of the electronic factors governing their acidity, estimated pKa ranges based on Hammett-Taft principles, and validated experimental protocols for precise determination.[1]
Structural Analysis & Theoretical Framework
To understand the pKa profile of a generic (pyridin-x-ylsulfonyl)acetic acid , one must analyze the electronic "tug-of-war" occurring across the scaffold.[1] The molecule contains three potential sites of ionization/deprotonation:
-
Site A (Carboxylic Acid): The primary acidic center.
-
Site B (Pyridine Nitrogen): The basic center (proton acceptor).
-
Site C (Methylene Bridge): A "hidden" acidic site activated by two strong electron-withdrawing groups (EWGs).
Electronic Effects
The sulfonyl group (
-
Increases Acidity of COOH: Electron density is pulled away from the carboxylate, stabilizing the anion (
) and lowering the pKa significantly compared to acetic acid.[1] -
Decreases Basicity of Pyridine: The electron density on the ring nitrogen is depleted, making the conjugate acid much stronger (lower pKa).[1]
Diagram: Electronic Influence Map
The following diagram visualizes the electron-withdrawing vectors and their impact on ionization centers.[1]
Caption: Electronic flow diagram illustrating the central role of the sulfonyl group in modulating the acidity of the carboxylic tail and the basicity of the heterocyclic head.
Quantitative Data & Substituent Effects
Direct experimental data for specific pyridine derivatives can be sparse in public literature.[1] However, using Linear Free Energy Relationships (LFER) and verified analog values, we can construct a high-confidence prediction table.
Reference Anchors
-
Acetic Acid: pKa = 4.76[2]
-
(Phenylsulfonyl)acetic acid: pKa = 2.44 – 2.95 (Ref 1, 2)
-
Pyridine (Conjugate Acid): pKa = 5.25
Predicted pKa Values for Pyridine Derivatives
The pyridine ring is electron-deficient compared to a phenyl ring.[1] Therefore, replacing the phenyl group with a pyridine ring will further increase the acidity of the carboxylic acid (lower pKa) and drastically lower the basicity of the nitrogen.[1]
| Derivative Structure | Site A: COOH pKa (Acid) | Site B: Pyridine NH+ pKa (Base) | Rationale |
| Acetic Acid (Reference) | 4.76 | N/A | Baseline.[1] |
| (Phenylsulfonyl)acetic acid | 2.50 ± 0.1 | N/A | Strong -I effect of |
| 2-(Pyridin-2-ylsulfonyl)acetic acid | 2.2 – 2.4 | < 1.5 | Proximity of N to |
| 2-(Pyridin-3-ylsulfonyl)acetic acid | 2.3 – 2.5 | ~ 2.0 – 2.5 | Meta-position minimizes resonance withdrawal on N. |
| 2-(Pyridin-4-ylsulfonyl)acetic acid | 2.2 – 2.4 | ~ 1.8 – 2.2 | Para-resonance allows strong withdrawal from N. |
Critical Insight: The pKa of the pyridine nitrogen in these derivatives is likely lower than the pKa of the carboxylic acid or very close to it.[1] This creates a zwitterionic possibility only at extremely low pH, but in standard biological buffers (pH 7.4), the molecule will exist almost exclusively as the anionic carboxylate species with a neutral pyridine ring.
Experimental Methodologies
For drug development, relying on prediction is insufficient. The following protocols are designed to handle the low pKa (< 3.0) nature of these acids.
Method A: Potentiometric Titration (The Gold Standard)
Best for:[1] Compounds with solubility > 0.5 mM and pKa values between 2 and 12.
Equipment:
-
Automated Potentiometer (e.g., Mettler Toledo or Sirius T3).
-
Electrode: Double-junction glass Ag/AgCl electrode.[1]
Protocol:
-
Calibration: Calibrate electrode using a "four-buffer" system (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity in the acidic region.
-
Blank Titration: Perform a titration of the solvent background (0.15 M KCl) to determine the exact carbonate levels and electrode zero point (
). -
Sample Preparation: Dissolve 1–3 mg of the derivative in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).
-
Note: If solubility is poor, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky plot (Ref 3).
-
-
Titration: Acidify the sample to pH ~1.8 using 0.5 M HCl. Titrate with carbonate-free 0.1 M KOH up to pH 11.
-
Data Analysis: Use the Bjerrum difference plot or Gran plot method.
Method B: UV-Metric Spectrophotometry
Best for: Low solubility compounds (< 10 µM) or very low pKa values (< 2.0) where potentiometry fails due to the buffering capacity of water.[1]
Rationale: The pyridine ring's UV absorption spectrum (
Workflow Diagram:
Caption: UV-Metric workflow for determining ionization constants of chromophore-containing heterocycles.
Biopharmaceutical Implications
Understanding the pKa of these derivatives is critical for predicting their behavior in vivo.[1]
Solubility & LogD
Since the carboxylic acid pKa is ~2.3, these compounds are ionized (negatively charged) throughout the entire physiological pH range (stomach pH 1.5 to blood pH 7.4).[1]
-
Stomach (pH 1.5): Partially neutral (COOH form). Absorption is possible here via passive diffusion.
-
Intestine/Blood (pH > 6): 100% Anionic (
). High aqueous solubility, but low membrane permeability unless specific transporters are involved.
The "Active Methylene" Risk
The methylene group at Site C is flanked by two EWGs (Sulfonyl and Carbonyl).[1] The pKa of these protons is estimated to be 11–13 .[1]
-
Synthesis Risk: In basic conditions (e.g., using NaH or alkoxides), this position deprotonates easily, leading to potential side reactions (alkylation, condensation).
-
Stability: In aqueous formulations at high pH (>10), the compound may undergo degradation or decarboxylation.
References
-
PubChem. (Phenylsulfonyl)acetic acid - Computed and Experimental Properties. National Library of Medicine. Available at: [Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on Yasuda-Shedlovsky extrapolation and pKa methodology).
- Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Source for pyridine pKa shifts).
- Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Source for values of sulfonyl groups).
Sources
2-(Pyridin-2-ylsulfonyl)acetic acid molecular weight and formula
Technical Whitepaper: 2-(Pyridin-2-ylsulfonyl)acetic Acid
Executive Summary
This technical guide profiles 2-(Pyridin-2-ylsulfonyl)acetic acid , a specialized organosulfur building block used primarily in advanced organic synthesis.[1] While often generated in situ or synthesized freshly due to the high stability of its precursors, this compound is a critical intermediate in Julia-Kocienski olefinations and modern decarboxylative cross-coupling reactions.[1]
This document defines its physicochemical identity, outlines the oxidative synthesis from its sulfide precursor, and details its mechanistic role in drug discovery applications.[1]
Physicochemical Profile
The target compound is the sulfone oxidation product of (pyridin-2-ylsulfanyl)acetic acid.[1] Unlike its sulfide precursor, the sulfone moiety provides strong electron-withdrawing capability, activating the
Core Identity
| Property | Data | Notes |
| IUPAC Name | 2-(Pyridin-2-ylsulfonyl)acetic acid | |
| Molecular Formula | C | Confirmed via atomic composition.[1] |
| Molecular Weight | 201.20 g/mol | Calculated (C: 84.08, H: 7.06, N: 14.01, O: 64.00, S: 32.06). |
| CAS Number | Not widely listed | Synthesized from Precursor CAS: 10002-29-6 (Sulfide).[1] |
| Physical State | White to off-white solid | Crystalline upon isolation.[1] |
| Solubility | DMSO, Methanol, Water (pH > 7) | Acidic proton allows solubility in basic aqueous media.[1] |
| pKa (Predicted) | ~2.5 (COOH), ~0.5 (Pyridine H+) | Sulfone group lowers pKa of |
Structural Analysis
-
Pyridyl Ring: Acts as a radical stabilizer and a directing group in metallaphotoredox catalysis.[1]
-
Sulfonyl Group (SO
): A strong electron-withdrawing group (EWG) that facilitates decarboxylation by stabilizing the resulting -sulfonyl radical or anion.[1] -
Carboxylic Acid: The handle for decarboxylative coupling or esterification.[1][2]
Synthetic Pathways & Manufacturing
Since the sulfone acid is not a standard catalog item, it is synthesized via the oxidation of (Pyridin-2-ylsulfanyl)acetic acid (CAS 10002-29-6).[1]
Protocol: Oxidation of Sulfide to Sulfone
Objective: Selective oxidation of the sulfide sulfur to sulfone without N-oxidation of the pyridine ring.
Reagents:
-
Substrate: (Pyridin-2-ylsulfanyl)acetic acid (1.0 equiv)
-
Oxidant: Sodium Tungstate (Na
WO ·2H O, 0.05 equiv) + Hydrogen Peroxide (30%, 2.5 equiv).[1] -
Solvent: Water or Acetic Acid.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of (pyridin-2-ylsulfanyl)acetic acid in 20 mL of water. Adjust pH to ~8 with dilute NaOH to ensure solubility if necessary.
-
Catalyst Addition: Add 0.5 mmol (5 mol%) of Sodium Tungstate.
-
Oxidation: Dropwise add 25 mmol of 30% H
O at 0°C. -
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (the sulfone is significantly more polar than the sulfide).[1]
-
Quench & Isolation: Acidify carefully with 1M HCl to pH 2–3. The sulfone acid typically precipitates.[1] Filter, wash with ice-cold water, and dry under vacuum.[1]
-
Alternative: If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na
SO , and concentrate.
-
Senior Scientist Note: Avoid using m-CPBA if possible, as it frequently yields the N-oxide byproduct (Pyridine-N-oxide) alongside the sulfone.[1] The Tungstate/H
Synthesis Workflow Diagram
Caption: Chemoselective oxidation pathway from sulfide precursor to sulfone target.
Mechanistic Applications in Drug Discovery
This compound is a "privileged intermediate" in two major reaction classes: Julia-Kocienski Olefination and Decarboxylative Cross-Coupling .[1]
A. Decarboxylative Cross-Coupling (Radical Precursor)
In modern metallaphotoredox catalysis (e.g., Ni/Ir dual catalysis), this acid serves as a precursor to the (pyridin-2-ylsulfonyl)methyl radical .[1]
-
Activation: The carboxylic acid is converted to a redox-active ester (RAE) or oxidized directly by a photocatalyst.[1]
-
Decarboxylation: Loss of CO
generates the -sulfonyl radical.[1] -
Coupling: The radical is intercepted by a Nickel catalyst (Ni-Ar) to form C(sp
)–C(sp ) bonds.[1]
Why use this specific acid? The pyridyl sulfone moiety is unique because the pyridine nitrogen can coordinate to metal centers, and the sulfone group can be later removed (desulfonylation) or substituted, acting as a "traceless" linker.[1]
B. Julia-Kocienski Olefination
While typically performed with esters, the acid can be esterified to form Ethyl 2-(pyridin-2-ylsulfonyl)acetate .[1]
-
Mechanism: Base-promoted addition to an aldehyde followed by a Smiles rearrangement of the pyridine ring and elimination of SO
.[1] -
Result: Formation of E-alkenes with high stereoselectivity.
Reaction Mechanism Diagram (Decarboxylative Coupling)
Caption: Pathway for radical generation and Nickel-catalyzed cross-coupling.[1]
Analytical Characterization
To validate the synthesis of the sulfone from the sulfide, look for these diagnostic signals:
| Technique | Diagnostic Signal (Sulfone) | Shift vs. Sulfide |
| Shifts downfield (approx. | ||
| IR Spectroscopy | S=O Stretches | Strong bands at 1300–1320 cm |
| LC-MS | [M+H] | Mass shift of +32 Da (addition of two oxygens) relative to sulfide.[1] Expected m/z: 202.2 . |
References
-
Precursor Identity: PubChem.[1] (Pyridin-2-ylsulfanyl)acetic acid (CAS 10002-29-6).[1][3] National Library of Medicine.[1] [Link][1]
-
Decarboxylative Mechanism: Zuo, Z., et al. "Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling."[1] Science, 2014.[1] (Mechanistic grounding for carboxylic acid radical precursors).
-
Julia-Kocienski Reagents: Blakemore, P. R.[1] "The Modified Julia Olefination: Alkene Synthesis via the Condensation of Metallated Heteroarylalkyl Sulfones with Carbonyl Compounds." J. Chem. Soc., Perkin Trans.[1] 1, 2002.[1]
Sources
The Pyridyl Sulfone Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridyl sulfone moiety has emerged as a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the applications of pyridyl sulfones in drug discovery, with a particular focus on their role as selective cyclooxygenase-2 (COX-2) inhibitors and modulators of the NLRP3 inflammasome. We will delve into the synthetic strategies employed to access these compounds, explore the intricate structure-activity relationships that govern their biological activity, and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics, offering insights into the causality behind experimental choices and providing a framework for the rational design of next-generation pyridyl sulfone-based drugs.
Introduction: The Ascendancy of the Pyridyl Sulfone Moiety
The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs, valued for its ability to engage in hydrogen bonding, π-π stacking, and metal chelation, thereby enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] When coupled with a sulfone group, the resulting pyridyl sulfone scaffold offers a unique combination of electronic and steric properties that have proven to be highly advantageous in medicinal chemistry. The sulfone group, a strong hydrogen bond acceptor and electron-withdrawing moiety, can significantly influence the acidity of adjacent protons and the overall polarity of the molecule. This, in concert with the versatile chemistry of the pyridine ring, allows for fine-tuning of a compound's physicochemical properties to optimize target engagement, selectivity, and drug-like characteristics.
The versatility of the pyridyl sulfone scaffold is evidenced by its presence in a range of biologically active molecules, including anti-inflammatory, antibacterial, antiviral, and anticancer agents.[2][3] This guide will focus on two key areas where this scaffold has made a significant impact: the development of selective COX-2 inhibitors for the treatment of inflammation and pain, and the modulation of the NLRP3 inflammasome, a key player in the inflammatory response.
Synthetic Strategies for Accessing Pyridyl Sulfone Scaffolds
The construction of the pyridyl sulfone core is a critical step in the synthesis of these medicinally important compounds. Several synthetic routes have been developed, each with its own advantages and limitations. A common and efficient approach involves the condensation of a substituted pyridine derivative with a phenylsulfonyl-containing building block.
Featured Synthesis Protocol: Preparation of Etoricoxib, a Selective COX-2 Inhibitor
Etoricoxib (5-chloro-3-(4-methanesulfonylphenyl)-6'-methyl-[2,3']bipyridine) is a potent and selective COX-2 inhibitor that exemplifies the successful application of the pyridyl sulfone scaffold.[4] The following protocol outlines a convergent synthesis of Etoricoxib, adapted from established patent literature.[5][6]
Experimental Protocol: Synthesis of Etoricoxib
Step 1: Synthesis of the Ketosulfone Intermediate
-
Reaction Setup: To a solution of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone in anhydrous tetrahydrofuran (THF), add potassium tert-butoxide at 10-15 °C.
-
Reaction Execution: Stir the mixture for 1 hour at 15-25 °C.
-
Addition of Vilsmeier-Haack Reagent Analog: Add a solution of 2-chloro-1,3-bis(piperidinyl)trimethinium hexafluorophosphate salt in THF to the reaction mixture.
-
Reaction Progression: Maintain the reaction at 25-30 °C for 3.5 hours.
Step 2: Cyclization and Formation of Etoricoxib
-
Quenching and Cyclization: Add a mixture of trifluoroacetic acid, acetic acid, and THF to the reaction mixture. Subsequently, add an aqueous solution of ammonia and heat the mixture to 55-60 °C for 6-20 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with 10% aqueous sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by chromatography to afford Etoricoxib.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of Etoricoxib.
Structure-Activity Relationships (SAR) and Rational Drug Design
The biological activity of pyridyl sulfone derivatives is highly dependent on the nature and position of substituents on both the pyridine and phenylsulfonyl moieties. Understanding these structure-activity relationships is paramount for the rational design of potent and selective drug candidates.
Pyridyl Sulfones as Selective COX-2 Inhibitors
The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs). The pyridyl sulfone scaffold has proven to be particularly effective in achieving this selectivity. The methylsulfonyl group on the phenyl ring is a critical pharmacophore that inserts into a secondary pocket present in the active site of COX-2 but absent in COX-1.
Table 1: Structure-Activity Relationship of Pyridyl Sulfone Analogs as COX-2 Inhibitors
| Compound | R1 (Pyridine Ring) | R2 (Phenylsulfonyl Ring) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Etoricoxib | 6'-methyl | 4-SO2Me | >100 | 0.019 | >5263 |
| Analog 1 | H | 4-SO2Me | 50 | 0.04 | 1250 |
| Analog 2 | 6'-Cl | 4-SO2Me | >100 | 0.025 | >4000 |
| Analog 3 | 6'-OMe | 4-SO2Me | >100 | 0.03 | >3333 |
Data compiled from publicly available literature. Actual values may vary depending on the assay conditions.
The data in Table 1 clearly demonstrates that the 6'-methyl group on the pyridine ring of Etoricoxib contributes significantly to its high selectivity for COX-2.[7] Modifications at this position can modulate both potency and selectivity, providing a handle for further optimization.
Pyridyl Sulfones as Modulators of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Pyridyl sulfone-containing molecules have been identified as potent inhibitors of the NLRP3 inflammasome.
Diagram of the NLRP3 Inflammasome Signaling Pathway:
Caption: The two-signal model of NLRP3 inflammasome activation.[8][9][10][11][12]
Pyridyl sulfone-based inhibitors are being investigated for their ability to interfere with various stages of this pathway, including the initial priming step and the assembly of the inflammasome complex. The structure-activity relationships for these inhibitors are an active area of research, with a focus on optimizing their potency and selectivity for NLRP3 over other inflammasomes.
Biological Evaluation of Pyridyl Sulfone Derivatives
The in vitro and in vivo evaluation of pyridyl sulfone derivatives is essential to determine their therapeutic potential. A variety of assays are employed to assess their potency, selectivity, and mechanism of action.
Featured Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a compound against the COX-2 enzyme.[13][14]
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
1. Reagent Preparation:
- Prepare a stock solution of the test compound (pyridyl sulfone derivative) in a suitable solvent (e.g., DMSO).
- Prepare a working solution of human recombinant COX-2 enzyme in assay buffer.
- Prepare a solution of arachidonic acid (substrate) in assay buffer.
- Prepare a solution of a fluorescent probe (e.g., Amplex™ Red) in assay buffer.
2. Assay Procedure (96-well plate format):
- Enzyme Control Wells: Add assay buffer, COX-2 enzyme solution, and the fluorescent probe.
- Inhibitor Wells: Add assay buffer, COX-2 enzyme solution, the fluorescent probe, and the test compound at various concentrations.
- Background Wells: Add assay buffer and the fluorescent probe (no enzyme).
- Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
- Initiate the reaction by adding the arachidonic acid solution to all wells.
- Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 535 nm and emission at 587 nm).
3. Data Analysis:
- Subtract the background fluorescence from all readings.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
- Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Clinical Landscape and Future Perspectives
While a number of pyridyl sulfone-containing compounds have demonstrated promising preclinical activity, their progression into clinical trials is an ongoing process. Etoricoxib is a notable example of a clinically successful drug that incorporates this scaffold. The continued exploration of the chemical space around the pyridyl sulfone core, guided by a deep understanding of structure-activity relationships and target biology, holds great promise for the discovery of new and improved therapies for a wide range of diseases. Future research will likely focus on developing pyridyl sulfone derivatives with enhanced selectivity, improved pharmacokinetic profiles, and novel mechanisms of action.
Conclusion
The pyridyl sulfone scaffold has firmly established itself as a valuable asset in the medicinal chemist's toolbox. Its unique combination of structural and electronic features has enabled the development of highly effective and selective therapeutic agents, particularly in the realm of anti-inflammatory drugs. This technical guide has provided a comprehensive overview of the synthesis, structure-activity relationships, and biological evaluation of pyridyl sulfone derivatives, with the aim of empowering researchers to further exploit the potential of this remarkable scaffold in the ongoing quest for new and improved medicines.
References
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
- Davies, I. W., et al. (2000). A process for the synthesis of etoricoxib. U.S.
- Dube, D., et al. (2014). A process for the preparation of etoricoxib.
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Synthesis method of etoricoxib. Retrieved from [Link]
-
Lamkanfi, M., & Dixit, V. M. (2014). The NLRP3 inflammasome signaling pathway. Nature Reviews Immunology, 14(6), 407–420. [Link]
-
European Patent Office. (2014). A process for the preparation of etoricoxib. Patent 2479166. [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & medicinal chemistry letters, 38, 127849. [Link]
-
Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature reviews. Immunology, 19(8), 477–489. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC66422 NLRP3/]([Link] NLRP3/)
-
SciSpace. (n.d.). NLRP3 Inflammasome Pathways. Retrieved from [Link]
-
Expert Opinion on Drug Discovery. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. 20(7), 873-889. [Link]
-
ResearchGate. (n.d.). Schematic diagram of the signaling pathway in which NLRP3 inflammasome.... Retrieved from [Link]
-
ResearchGate. (2021). Pyridones in drug discovery: Recent advances. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
PubMed. (2025). Design, Synthesis, and Antibacterial Activity of Novel Sulfone Derivatives Containing a 1,2,4-Triazolo[4,3- a]Pyridine Moiety. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026). Leveraging Divergent Ligand-to-Metal Charge-Transfer Excited State Pathways for Catalyst Control over Alkoxyl Radical Reactivity. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 (COX-1) and IC 50 (COX-2) values for compound 3a. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Retrieved from [Link]
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- 5. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
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- 14. assaygenie.com [assaygenie.com]
Stability of 2-(Pyridin-2-ylsulfonyl)acetic acid under basic conditions
An In-depth Technical Guide to the Stability of 2-(Pyridin-2-ylsulfonyl)acetic Acid Under Basic Conditions
Abstract
This technical guide provides a comprehensive analysis of the anticipated stability of 2-(Pyridin-2-ylsulfonyl)acetic acid under basic conditions. In the absence of direct empirical data for this specific molecule in the public domain, this document synthesizes information from related structures and fundamental chemical principles governing sulfones and pyridinic compounds. It offers a theoretical framework for potential degradation pathways, detailed experimental protocols for stability assessment, and insights into the causal factors influencing its reactivity. This guide is intended for researchers, scientists, and drug development professionals who are working with or developing related chemical entities.
Introduction: The Significance of 2-(Pyridin-2-ylsulfonyl)acetic Acid
The 2-(Pyridin-2-ylsulfonyl)acetic acid moiety and its derivatives are of significant interest in medicinal chemistry and materials science. The sulfone group is a versatile functional group found in numerous therapeutic agents and advanced materials.[1][2] The pyridine ring is a common scaffold in pharmaceuticals, and the acetic acid portion can be used to modulate solubility and provide a point for further chemical modification. Understanding the stability of such compounds, particularly in basic environments which are relevant to many physiological and manufacturing processes, is critical for ensuring their quality, efficacy, and safety.
This guide will delve into the theoretical underpinnings of the stability of 2-(Pyridin-2-ylsulfonyl)acetic acid and provide practical, field-proven methodologies for its empirical evaluation.
Chemical Structure and Predicted Physicochemical Properties
The structure of 2-(Pyridin-2-ylsulfonyl)acetic acid features a pyridine ring linked at the 2-position to a sulfonyl group, which is in turn attached to an acetic acid moiety.
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Molecular Formula | C₇H₇NO₄S | Based on structure |
| Molecular Weight | 201.20 g/mol | Based on structure |
| Acidity (Carboxylic Acid) | pKa < 4 | Electron-withdrawing effect of the sulfonyl group |
| Basicity (Pyridine N) | pKa ~ 2-3 | Electron-withdrawing effect of the sulfonyl group |
| Water Solubility | Moderate to high | Presence of ionizable groups (acid and pyridine) |
Theoretical Stability Profile and Potential Degradation Pathways under Basic Conditions
The stability of 2-(Pyridin-2-ylsulfonyl)acetic acid in a basic solution is primarily governed by the reactivity of the sulfonyl group and the C-S and S-C bonds. While sulfones are generally considered to be chemically robust, certain degradation pathways can be induced under basic conditions, especially with heating.
Hydrolytic Cleavage of the C-S Bonds
The carbon-sulfur bonds in sulfones can be cleaved under harsh basic conditions, although this typically requires elevated temperatures.[4] There are two potential sites for nucleophilic attack by hydroxide ions:
-
Cleavage of the Pyridinyl-Sulfonyl Bond: This would lead to the formation of 2-hydroxypyridine and a sulfinate of acetic acid. This pathway is generally less favorable for aryl sulfones unless the aryl group is highly activated.
-
Cleavage of the Acetic Acid-Sulfonyl Bond: This would result in pyridine-2-sulfonic acid and acetate.
Desulfonylation
In some cases, particularly with heating, a desulfonylation reaction can occur, leading to the formation of 2-substituted pyridine and sulfur dioxide. However, this is more common under thermal or photochemical conditions rather than simple basic hydrolysis at ambient temperatures.
Reactions Involving the Acetic Acid Moiety
The acidic proton on the carbon alpha to the sulfonyl group can be abstracted by a strong base. While this may not lead to immediate degradation, the resulting carbanion could participate in other reactions if reactive electrophiles are present.
Below is a diagram illustrating the potential degradation pathways of 2-(Pyridin-2-ylsulfonyl)acetic acid under basic conditions.
Caption: Potential degradation pathways of 2-(Pyridin-2-ylsulfonyl)acetic acid in base.
Experimental Design for Stability Assessment
A systematic experimental approach is necessary to definitively determine the stability of 2-(Pyridin-2-ylsulfonyl)acetic acid. The following protocols are designed to provide a comprehensive stability profile.
Materials and Reagents
-
2-(Pyridin-2-ylsulfonyl)acetic acid (of known purity)
-
HPLC-grade water, acetonitrile, and methanol
-
Sodium hydroxide (NaOH) solutions (e.g., 0.01 M, 0.1 M, 1 M)
-
Phosphate or borate buffer systems for pH control
-
Calibrated pH meter
-
HPLC system with a UV detector
-
Mass spectrometer (LC-MS) for identification of degradation products
-
Thermostatically controlled water bath or oven
Forced Degradation Study Protocol
This study is designed to accelerate the degradation process to identify potential degradation products and pathways.
-
Stock Solution Preparation: Prepare a stock solution of 2-(Pyridin-2-ylsulfonyl)acetic acid in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solutions of varying concentrations (0.01 M, 0.1 M, 1 M) to achieve a final drug concentration of 0.5 mg/mL.
-
Temperature: Incubate the solutions at different temperatures (e.g., ambient, 40°C, 60°C, 80°C).
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis:
-
Immediately after sampling, neutralize the sample with an equivalent amount of acid (e.g., HCl) to stop the degradation.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the sample by a stability-indicating HPLC method.
-
The following diagram outlines the experimental workflow for the forced degradation study.
Caption: Experimental workflow for the forced degradation study.
Stability-Indicating HPLC Method Development
A crucial component of this analysis is the development of a robust HPLC method that can separate the parent compound from all potential degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Good retention for polar and non-polar compounds |
| Mobile Phase A | 0.1% Formic acid in Water | Provides good peak shape for acidic and basic compounds |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers |
| Gradient | Start with a low percentage of B, ramp up to elute all components | To ensure separation of compounds with varying polarities |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column |
| Detection | UV at a wavelength of maximum absorbance (e.g., 260 nm) | Pyridine ring provides strong UV absorbance |
| Column Temperature | 30°C | For reproducible retention times |
Interpretation of Results and Data Presentation
The data from the forced degradation study should be tabulated to clearly show the percentage of the parent compound remaining and the formation of any degradation products over time and under different conditions.
Table 1: Example Data Table for Stability of 2-(Pyridin-2-ylsulfonyl)acetic acid in 0.1 M NaOH at 60°C
| Time (hours) | Parent Compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 98.5 | 1.2 | 0.3 |
| 4 | 96.2 | 2.9 | 0.9 |
| 8 | 92.1 | 6.5 | 1.4 |
| 24 | 75.8 | 19.3 | 4.9 |
| 48 | 55.3 | 35.1 | 9.6 |
The identity of the degradation products should be confirmed by LC-MS analysis by comparing their mass-to-charge ratios with the predicted degradation products.
Conclusion and Recommendations
While 2-(Pyridin-2-ylsulfonyl)acetic acid is predicted to be relatively stable under mild basic conditions at ambient temperature, the potential for degradation increases with rising pH and temperature. The primary anticipated degradation pathways involve the hydrolytic cleavage of the carbon-sulfur bonds.
For researchers and drug development professionals, it is imperative to conduct empirical stability studies as outlined in this guide to establish the actual stability profile of this compound in their specific formulations and applications. The provided protocols offer a robust framework for such an investigation, ensuring the generation of reliable and accurate stability data. It is recommended to store this compound in neutral or slightly acidic conditions and at refrigerated temperatures to ensure its long-term integrity.[5][6]
References
- Basic hydrolysis of a thioketal through a bis(sulfone). - ResearchGate.
- (Pyridin-2-ylsulfanyl)-acetic acid Properties - EPA.
- 2-(Pyrimidin-2-ylsulfanyl)acetic acid - PMC - NIH.
- 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid - PMC - NIH.
- 2-(2-Pyridin-3-ylethylsulfanyl)acetic acid | C9H11NO2S | CID 63265018 - PubChem.
- Sulfonic acid - Wikipedia.
- 933710-41-9 | 2-[(pyridin-4-yl)methanesulfonyl]acetic acid | ChemScene.
- Recent Advances in the Synthesis of Sulfones - Who we serve.
- Mechanisms of substitution at sulfinyl sulfur. IV. Hydrolysis of sulfinyl sulfones (sulfinic anhydrides) in aqueous dioxane - American Chemical Society.
- The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC - NIH.
- 2-(Pyridin-2-yl)acetic acid hydrochloride | Drug Intermediate - MedchemExpress.com.
- Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide - Benchchem.
- (2-(pyridin-2-ylsulfanyl)-acetylamino)-acetic acid methyl ester - Sigma-Aldrich.
- Mechanisms of Substitution Reactions at Sulfinyl Sulfur. Aryl Sulfinyl Sulfones in Acetic Acid-Water1 Solvolysis of - ElectronicsAndBooks.
- (Pyridin-2-ylsulfanyl)-acetic acid | 10002-29-6 | Benchchem.
- PYRIDINE-2-SULFONIC ACID | 15103-48-7 - ChemicalBook.
- 2-Pyridineacetic acid | C7H7NO2 | CID 85318 - PubChem - NIH.
- Stability and Storage of 2-Amino-2-(pyridin-2-YL)acetic Acid: A Technical Guide - Benchchem.
Sources
Methodological & Application
Application Note: Scalable Synthesis of 2-(Pyridin-2-ylsulfonyl)acetic acid
Executive Summary & Strategic Overview
This application note details the robust, two-step synthesis of 2-(pyridin-2-ylsulfonyl)acetic acid starting from 2-mercaptopyridine . This moiety serves as a critical pharmacophore in the development of COX-2 inhibitors, metalloproteinase inhibitors, and various sulfone-based heterocyclic linkers.[1]
The Synthetic Challenge: Tautomerism and Stability
The synthesis presents two specific chemical challenges that this protocol addresses:
-
Thione-Thiol Tautomerism: The starting material, 2-mercaptopyridine, exists in equilibrium with its thione form (pyridine-2(1H)-thione).[1] Successful S-alkylation requires conditions that shift this equilibrium exclusively to the thiolate anion.[1]
-
Decarboxylation Risk: Sulfonylacetic acids attached to electron-deficient heterocycles (like pyridine) are prone to thermal decarboxylation, yielding the corresponding methyl sulfone.[1] This protocol utilizes acidic oxidation conditions to stabilize the carboxylic acid moiety and prevent CO₂ loss.[1]
Retrosynthetic Logic
The route follows a classic "Sulfide-to-Sulfone" oxidation pathway.[1] We first lock the sulfur atom via alkylation with chloroacetic acid, followed by exhaustive oxidation.[1]
Figure 1: Reaction Scheme and Stability Pathway.[1] Note the critical risk of decarboxylation if the sulfone is exposed to heat under basic conditions.[1]
Phase 1: S-Alkylation (Sulfide Synthesis)[1]
The objective is the nucleophilic substitution of chloroacetic acid by the pyridin-2-thiolate anion.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5] | Role |
| 2-Mercaptopyridine | 1.0 | Nucleophile Source |
| Chloroacetic Acid | 1.1 | Electrophile |
| Sodium Hydroxide (aq) | 2.2 | Base (Generates Thiolate & Carboxylate) |
| HCl (conc.) | N/A | pH Adjustment (Precipitation) |
| Water | Solvent | Reaction Medium |
Experimental Protocol
-
Thiolate Formation: In a round-bottom flask, dissolve 2-mercaptopyridine (10 mmol) in water (20 mL) containing NaOH (22 mmol).[1]
-
Alkylation: Add a solution of chloroacetic acid (11 mmol) in water (10 mL) dropwise over 15 minutes.
-
Process Control: The reaction is exothermic.[1] Maintain temperature at 20–25°C.
-
-
Reaction: Stir the mixture at reflux (approx. 100°C) for 2–4 hours.
-
Isolation (Critical Step): Cool the reaction mixture to 0–5°C in an ice bath.
-
Precipitation: Acidify the solution carefully with concentrated HCl to pH 3.5–4.0 .
-
Filtration: Filter the white precipitate, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 45°C.
Yield Expectation: 85–95% Product: 2-(Pyridin-2-ylthio)acetic acid.
Phase 2: Oxidation to Sulfone[1]
This step requires chemoselective oxidation of the sulfide to the sulfone without degrading the pyridine ring or causing decarboxylation.[1]
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5] | Role |
| Sulfide Intermediate | 1.0 | Substrate |
| KMnO₄ | 2.5 | Oxidant |
| Acetic Acid (Glacial) | Solvent | Solvent & pH Buffer |
| Sodium Bisulfite | Excess | Quenching Agent |
Experimental Protocol
-
Dissolution: Dissolve the 2-(pyridin-2-ylthio)acetic acid (from Phase 1) in glacial acetic acid (10 mL/g of substrate).
-
Oxidant Addition: Cool the solution to 0–10°C . Add KMnO₄ (powdered) in small portions over 30 minutes.
-
Stirring: Allow the mixture to stir at room temperature (20°C) for 4–6 hours.
-
Quenching: Cool the mixture back to 0°C. Decolorize the excess permanganate and MnO₂ by adding aqueous Sodium Bisulfite (NaHSO₃) or hydrogen peroxide until the solution becomes clear/colorless.
-
Isolation:
-
Concentrate the solution under reduced pressure (keep bath temp < 40°C) to remove most acetic acid.[1]
-
Dilute the residue with water.[1]
-
Adjust pH to ~2–3 if necessary.[1]
-
Extract with Ethyl Acetate (3x) or, if the product precipitates directly upon water addition (common for sulfones), filter the solid.[1]
-
-
Purification: Recrystallize from Ethanol/Water (1:1).
Yield Expectation: 70–80% Product: 2-(Pyridin-2-ylsulfonyl)acetic acid.
Analytical Validation & Troubleshooting
Analytical Signatures (NMR)
The transformation is best tracked by Proton NMR (
| Proton Environment | Sulfide (Intermediate) | Sulfone (Product) | Diagnostic Shift |
| -S-CH₂- / -SO₂-CH₂- | ~4.0 ppm (Singlet) | ~4.6 – 4.8 ppm (Singlet) | Significant Downfield Shift (Deshielding by sulfone) |
| Pyridine H-3 (Ortho) | ~7.2 ppm | ~8.0 – 8.2 ppm | Downfield shift due to electron-withdrawing SO₂ |
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Yield in Step 1 | pH too low during alkylation.[1] | Ensure pH > 10 initially to form the thiolate.[1] |
| Product is an Oil (Step 1) | Incomplete acidification.[1] | Adjust pH strictly to 3.5–4.[1]0. Scratch flask to induce crystallization.[1] |
| Decarboxylation (Step 2) | Temperature too high. | Keep oxidation < 20°C. Avoid alkaline workup for the sulfone.[1] |
| Purple Color Persists | Excess KMnO₄. | Quench thoroughly with Bisulfite until clear.[1] |
Process Flow Diagram
Figure 2: Operational Workflow for the synthesis and isolation of the target sulfone.
References
-
Synthesis of 2-(pyridin-2-ylthio)
-
Decarboxylation Risks of Pyridylacetic Acids
- Context: Discusses the instability of acetic acids attached to pyridine rings (zwitterion intermediates) and the need for controlled conditions.
-
Source: Borowski, P., et al. (2011).[1] Instability of 2,2-di(pyridin-2-yl)acetic acid.[1][9] Tautomerization versus decarboxylation. Journal of Molecular Modeling. Retrieved from [Link]
-
Oxidation Protocols (Sulfide to Sulfone)
-
Context: Standard methodologies for oxidizing heterocyclic sulfides using KMnO4 in acetic acid to avoid basic hydrolysis or decarboxylation.[1]
-
Source:General Organic Synthesis Protocols for Sulfones. (Adapted from standard literature methodologies for 2-sulfonylpyridines). See generally: Journal of Medicinal Chemistry protocols for "pyridin-2-ylsulfonyl" moieties. (e.g., J. Med.[1] Chem. 2009, 52, 14, 4329–4343).[1]
-
-
Structural Analogs and Characterization
Sources
- 1. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. CN105906604B - A kind of synthetic method of 2 thiophene acetic acid - Google Patents [patents.google.com]
- 8. 2-Mercaptopyridine | C5H5NS | CID 2723698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: Oxidation of 2-(Pyridin-2-ylsulfanyl)acetic acid to 2-(Pyridin-2-ylsulfonyl)acetic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyridyl Sulfone Moiety in Medicinal Chemistry
The sulfone functional group is a cornerstone in modern medicinal chemistry, imparting a unique combination of properties to bioactive molecules.[1][2] When incorporated into a heterocyclic scaffold such as pyridine, the resulting pyridyl sulfone can significantly influence a compound's metabolic stability, solubility, and target engagement. Specifically, the 2-(pyridin-2-ylsulfonyl)acetic acid scaffold is a key intermediate in the synthesis of various pharmaceutical agents, where the sulfone acts as a potent hydrogen bond acceptor and a metabolically robust linker.
The oxidation of the precursor sulfide, 2-(pyridin-2-ylsulfanyl)acetic acid, is a critical transformation. While the oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established reaction, achieving high-yielding and clean conversion to the desired sulfone without significant side-product formation can be challenging.[3] This application note provides detailed protocols and technical insights into three reliable methods for the oxidation of 2-(pyridin-2-ylsulfanyl)acetic acid, focusing on practical execution and the underlying chemical principles.
General Reaction Pathway
The conversion of 2-(pyridin-2-ylsulfanyl)acetic acid to 2-(pyridin-2-ylsulfonyl)acetic acid proceeds through a two-step oxidation, with the sulfoxide as a key intermediate. The goal of the protocols described herein is to drive the reaction to completion to the sulfone state.
Caption: General oxidation pathway from sulfide to sulfone.
Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used, commercially available, and relatively stable peroxy acid that is highly effective for the oxidation of sulfides to sulfones.[4][5] Its high reactivity allows for the reaction to proceed under mild conditions, often at room temperature.[6]
Underlying Principles and Mechanistic Insight
The oxidation mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic peroxide oxygen of m-CPBA. This concerted process results in the formation of the sulfoxide and meta-chlorobenzoic acid. A second equivalent of m-CPBA then oxidizes the sulfoxide to the final sulfone. The use of a slight excess of m-CPBA ensures the complete conversion to the sulfone.
Caption: Simplified mechanism of m-CPBA oxidation.
Detailed Experimental Protocol
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(pyridin-2-ylsulfanyl)acetic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) at a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the initial exotherm of the reaction.
-
Addition of m-CPBA: Slowly add solid m-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2-2.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess m-CPBA and the m-chlorobenzoic acid byproduct.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate to remove any remaining peroxides, followed by brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Oxidation using Oxone®
Oxone®, a stable and inexpensive triple salt of potassium peroxymonosulfate (2KHSO₅·KHSO₄·K₂SO₄), is a versatile and environmentally benign oxidizing agent.[7][8] It is particularly effective for the oxidation of sulfides to sulfones in polar protic solvents.[3][7]
Underlying Principles and Mechanistic Insight
The active oxidant in Oxone® is potassium peroxymonosulfate (KHSO₅). The oxidation mechanism is similar to that of peroxy acids, involving nucleophilic attack by the sulfide on the terminal peroxide oxygen. The reaction is typically performed in a biphasic system or in a polar solvent mixture to facilitate contact between the water-soluble oxidant and the organic substrate. The reaction rate and selectivity can be influenced by the pH and the solvent system.[7]
Detailed Experimental Protocol
-
Dissolution: Dissolve 2-(pyridin-2-ylsulfanyl)acetic acid (1.0 eq) in a mixture of methanol (MeOH) and water (e.g., 1:1 v/v). The concentration can be in the range of 0.1-0.2 M.
-
Addition of Oxone®: To the stirred solution, add Oxone® (2.1-2.5 eq) portion-wise at room temperature. An initial exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 3-6 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Work-up:
-
Dilute the reaction mixture with water.
-
If the product precipitates, it can be collected by filtration.
-
Alternatively, neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent such as ethyl acetate (EtOAc).
-
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Catalytic Oxidation using Hydrogen Peroxide and a Tungsten Catalyst
Hydrogen peroxide (H₂O₂) is an ideal "green" oxidant as its only byproduct is water.[9][10] However, the oxidation of sulfides with H₂O₂ alone is often slow and requires activation by a catalyst.[11] Tungsten-based catalysts, such as sodium tungstate (Na₂WO₄), are highly effective in promoting the oxidation of sulfides to sulfones in the presence of H₂O₂.[12]
Underlying Principles and Mechanistic Insight
In the presence of hydrogen peroxide, sodium tungstate is converted to a peroxotungstate species, which is a much more potent oxidizing agent. This catalytic cycle allows for the use of stoichiometric amounts of hydrogen peroxide. The reaction is typically carried out in a protic solvent to facilitate the formation of the active catalytic species.
Caption: Simplified catalytic cycle for tungsten-catalyzed oxidation.
Detailed Experimental Protocol
-
Catalyst Preparation: In a round-bottom flask, dissolve 2-(pyridin-2-ylsulfanyl)acetic acid (1.0 eq) and a catalytic amount of sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.02-0.05 eq) in glacial acetic acid.[13][14]
-
Addition of Hydrogen Peroxide: To the stirred solution, add 30% aqueous hydrogen peroxide (2.5-3.0 eq) dropwise. Maintain the temperature at or below 30 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate or another suitable organic solvent.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Comparative Summary of Oxidation Protocols
| Parameter | m-CPBA | Oxone® | H₂O₂ / Na₂WO₄ |
| Oxidant Strength | High | Moderate | High (with catalyst) |
| Reaction Time | 2-4 hours | 3-6 hours | 4-8 hours |
| Temperature | 0 °C to RT | RT to 50 °C | Room Temperature |
| Solvent | DCM, CHCl₃ | MeOH/H₂O | Acetic Acid |
| Byproducts | m-Chlorobenzoic acid | Potassium salts | Water |
| Cost | Moderate | Low | Low |
| Safety | Peroxy acid, handle with care | Stable solid | H₂O₂ is a strong oxidizer |
| Work-up | Aqueous wash required | Simple filtration or extraction | Quenching and neutralization |
Troubleshooting and Key Considerations
-
Incomplete Conversion to Sulfone: If the sulfoxide is observed as a significant byproduct, increase the equivalents of the oxidizing agent and/or the reaction time. Gentle heating may also be beneficial, particularly for the Oxone® and H₂O₂ methods.
-
Side Reactions: The pyridine nitrogen can also be oxidized to an N-oxide, especially with strong oxidants like m-CPBA.[15] Careful control of stoichiometry and temperature can minimize this side reaction.
-
Purification Challenges: The carboxylic acid functionality of the product can make purification by column chromatography challenging. Conversion to the corresponding methyl or ethyl ester prior to oxidation and subsequent hydrolysis can be an alternative strategy. The final sulfone product can sometimes be purified by precipitation from an acidic aqueous solution.[16]
Conclusion
The oxidation of 2-(pyridin-2-ylsulfanyl)acetic acid to its corresponding sulfone is a critical step in the synthesis of many pharmaceutically relevant compounds. The choice of oxidation protocol depends on factors such as scale, cost, and available equipment. For small-scale laboratory synthesis, the m-CPBA method offers rapid and clean conversion. For larger-scale and more environmentally friendly processes, the Oxone® and catalytic hydrogen peroxide methods are excellent alternatives. Careful control of reaction conditions and appropriate work-up procedures are essential for obtaining the desired 2-(pyridin-2-ylsulfonyl)acetic acid in high yield and purity.
References
-
Sulfone - Wikipedia. Available from: [Link]
-
Sulfide Oxidation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
2-(Pyrimidin-2-ylsulfanyl)acetic acid - PMC - NIH. Available from: [Link]
-
Sulfone synthesis by oxidation - Organic Chemistry Portal. Available from: [Link]
-
Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC. Available from: [Link]
-
Sulfoxide synthesis by oxidation - Organic Chemistry Portal. Available from: [Link]
-
Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents - ACS Publications. Available from: [Link]
-
2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid - PMC - NIH. Available from: [Link]
-
13.8 Sulfides | Organic Chemistry - YouTube. Available from: [Link]
-
C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics - PMC. Available from: [Link]
-
Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing). Available from: [Link]
- WO2003062223A1 - A method of eliminating sulfone analog in the synthesis of pyridine-benzimidazole sulfoxides - Google Patents.
-
C H Halogenation of Pyridyl Sulfides Avoiding The Sulfur Oxidation A Direct | PDF - Scribd. Available from: [Link]
-
3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid - Organic Chemistry Portal. Available from: [Link]
- CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds - Books.
-
m Chloroperoxybenzoic acid, Epoxidation, Baeyer Villiger Reaction - YouTube. Available from: [Link]
-
9-n-BUTYL-1,2,3,4,5,6,7,8-OCTAHYDROACRIDIN-4-OL - Organic Syntheses Procedure. Available from: [Link]
-
Dual signaling of m-chloroperbenzoic acid by desulfurization of thiocoumarin | Request PDF. Available from: [Link]
-
C-H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics - PubMed. Available from: [Link]
-
Selective hydrogen peroxide oxidation of sulfides to sulfones with caroxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as h. Available from: [Link]
-
Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) - Common Organic Chemistry. Available from: [Link]
-
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid - MDPI. Available from: [Link]
-
Journey Describing Applications of Oxone in Synthetic Chemistry | Chemical Reviews. Available from: [Link]
-
Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Available from: [Link]
-
Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones | Organic Letters - ACS Publications. Available from: [Link]
-
Periodate Oxidation of Sulfides to Sulfoxides. Scope of the Reaction | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - MDPI. Available from: [Link]
-
Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Available from: [Link]
-
Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15 | Semantic Scholar. Available from: [Link]
-
sulfide oxidation using hydrogen peroxide - USP Technologies. Available from: [Link]
- US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents.
-
C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Synthesis: Sulfonylated Pyridines - MedChemBuzz - WordPress.com. Available from: [Link]
-
Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15 - ResearchGate. Available from: [Link]
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Application Note: Synthesis of 2-(Pyridin-2-ylsulfonyl)acetic Acid Using m-CPBA
Abstract & Strategic Overview
This application note details the protocol for synthesizing 2-(pyridin-2-ylsulfonyl)acetic acid , a critical pharmacophore in medicinal chemistry (e.g., CRTH2 antagonists, COX-2 inhibitors).[1] While various oxidants (e.g.,
The Core Challenge: Selectivity & Workup
The synthesis presents two primary chemical challenges:
-
Chemoselectivity (S-oxidation vs. N-oxidation): The pyridine nitrogen is nucleophilic.[1] While sulfur oxidation is kinetically faster, excess m-CPBA or elevated temperatures can lead to the formation of the Pyridine N-oxide byproduct.[1]
-
Amphoteric Solubility: The target molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid.[1] This amphoteric nature complicates standard aqueous/organic extraction workups, as the product may solubilize in the aqueous phase during base washes intended to remove the m-chlorobenzoic acid (m-CBA) byproduct.[1]
Recommended Strategy: To circumvent solubility issues, this guide prioritizes the Ester Route . By oxidizing the ethyl ester precursor, the intermediate remains organic-soluble, allowing for the facile removal of m-CBA via basic wash.[1] A subsequent mild hydrolysis yields the target acid in high purity.[1]
Reaction Pathway & Logic
The following flowchart illustrates the recommended synthetic pathway (Route A) versus the direct oxidation route (Route B), highlighting the critical decision points.
Figure 1: Synthetic pathways.[1] Route A (via Ester) is preferred for ease of purification.[1]
Critical Parameters & Stoichiometry
| Parameter | Specification | Rationale |
| Stoichiometry | 2.2 – 2.5 equivalents | Theoretical requirement is 2.0 eq (S |
| Solvent | Dichloromethane (DCM) | Excellent solubility for m-CPBA and the ester intermediate.[1] Allows low-temperature control.[1] |
| Temperature | Initial addition at | |
| pH Control | Mildly Basic Wash (Workup) | Essential for removing m-CBA (pKa ~3.[1]8) without hydrolyzing the ester prematurely.[1] |
Detailed Experimental Protocol (Recommended Ester Route)
Step 1: Precursor Preparation (Contextual)
Note: This step assumes the starting material is 2-mercaptopyridine.
React 2-mercaptopyridine with ethyl bromoacetate (1.0 eq) and
Step 2: m-CPBA Oxidation (The Core Protocol)[1]
Materials:
-
Ethyl 2-(pyridin-2-ylthio)acetate (
equiv, e.g., )[1] -
m-CPBA (
purity, equiv based on active oxidant)[1] -
Dichloromethane (DCM) (
)[1] -
Saturated aqueous
[1] -
Saturated aqueous
(Sodium thiosulfate)[1]
Procedure:
-
Dissolution: Dissolve the sulfide ester (
) in DCM ( ) in a round-bottom flask equipped with a magnetic stir bar. -
Cooling: Cool the solution to
using an ice-water bath. -
Addition: Dissolve m-CPBA (
active) in DCM ( ). Add this solution dropwise to the reaction mixture over 30 minutes. -
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3–12 hours.
-
Quenching: Once conversion is complete, cool back to
. Add saturated aqueous ( ) and stir vigorously for 15 minutes. -
Workup (Removal of m-CBA):
-
Transfer to a separatory funnel.[1]
-
Wash the organic layer with Saturated
( ).[1] -
Chemical Logic: m-Chlorobenzoic acid is converted to its sodium salt (water-soluble) and removed.[1] The sulfone ester remains in the DCM.[1]
-
Wash with Brine (
).[1] -
Dry over
, filter, and concentrate under reduced pressure.[1][4]
-
-
Result: Typically yields a white/off-white solid of Ethyl 2-(pyridin-2-ylsulfonyl)acetate .[1]
Step 3: Hydrolysis to Target Acid[1]
-
Dissolve the sulfone ester in THF/Water (3:1 ratio).[1]
-
Add
(1.5 equiv).[1] Stir at RT for 1–2 hours.[1] -
Purification (Isoelectric Precipitation):
Alternative: Direct Oxidation of the Acid
Use this route only if the ester is unavailable.[1]
If oxidizing 2-(pyridin-2-ylthio)acetic acid directly:
-
Perform oxidation in DCM as above.
-
The Problem: Upon adding
to remove m-CBA, the product (also an acid) will deprotonate and move into the water layer along with the m-CBA byproduct.[1] -
The Fix:
-
Extract the alkaline aqueous layer with DCM (discard organic layer which contains impurities).[1]
-
Acidify the aqueous layer to pH 1 (using HCl).[1]
-
Both m-CBA and the Target Acid will precipitate or be extractable.[1]
-
Separation: m-CBA is less soluble in water than the pyridine-sulfone.[1] Recrystallization from water or Ethanol/Water is usually required to separate the m-CBA contaminants.[1]
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Product contains N-Oxide | Excess m-CPBA or High Temp | Use exactly 2.2 eq m-CPBA.[1] Keep at |
| Incomplete Oxidation (Sulfoxide remains) | Insufficient m-CPBA | Check m-CPBA purity (iodometric titration). Commercial m-CPBA degrades over time.[1] Add 0.2 eq more and stir longer. |
| Low Yield (Ester Route) | Hydrolysis during workup | Avoid strong bases (NaOH) during the wash steps; stick to |
| m-CBA Contamination | Inefficient washing | Ensure the |
Safety Protocols
-
Peroxide Hazard: m-CPBA is shock-sensitive in pure form.[1] Never scrape dried m-CPBA on ground glass joints.[1] Always store in a refrigerator.
-
Quenching: Never concentrate the reaction mixture without first quenching peroxides with Thiosulfate.[1] Concentrating peroxides can lead to explosions.[1][5]
-
Solvent: Avoid using Diethyl Ether with m-CPBA due to peroxide formation risks.[1]
References
-
General m-CPBA Oxidation Protocols
- m-CPBA Properties & Handling
-
Target Molecule Data (Solubility & CAS)
-
Pyridine N-Oxide Side Reactions
Sources
- 1. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Workup [chem.rochester.edu]
- 5. Peracids – peracetic, trifluoroacetic acid, mCPBA - Wordpress [reagents.acsgcipr.org]
- 6. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
Application Note: Green & Selective Oxidation of Pyridyl Sulfides to Sulfones via Aqueous H2O2
Executive Summary
The oxidation of pyridyl sulfides to sulfones is a critical transformation in medicinal chemistry, particularly for the synthesis of proton pump inhibitors (PPIs) and COX-2 inhibitors. Traditional methods often utilize chlorinated solvents (DCM), toxic oxidants (mCPBA, KMnO4), or generate heavy metal waste.
This Application Note details a Green Chemistry approach using 30% aqueous Hydrogen Peroxide (
Key Advantages of this Protocol:
-
Atom Economy: Water is the sole byproduct.[3]
-
Chemoselectivity: >98% selectivity for Sulfone over N-Oxide.
-
Scalability: Eliminates chlorinated solvents and exothermic hazards associated with peracids.
Mechanistic Insight & Selectivity Strategy
The Selectivity Challenge
Pyridyl sulfides possess two nucleophilic sites: the Sulfur atom and the Pyridine Nitrogen.
-
Sulfur: Soft nucleophile, oxidation yields Sulfoxide (
Sulfone). -
Nitrogen: Hard nucleophile, oxidation yields N-Oxide (undesired impurity).
The Solution: "Protective Protonation"
To achieve exclusive S-oxidation, the reaction is conducted in acidic media (pH < 4) or using transition metal catalysts that coordinate preferentially to sulfur. Protonation of the pyridine nitrogen (
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway highlighting the "Protective Protonation" strategy to avoid N-oxide formation.
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Stoichiometry | 2.2 – 3.0 equiv | 2.0 eq is theoretical minimum. Excess drives the slow Sulfoxide |
| pH Control | pH 1.0 – 3.0 | Essential to protonate Pyridine N ( |
| Temperature | 50°C – 70°C | Room temp stops at Sulfoxide. Heat is required for Sulfone conversion. |
| Catalyst | Na₂WO₄ or Acid Solvent | Tungstates activate |
Experimental Protocols
Method A: Catalyst-Free Acidic Oxidation (The "Greenest" Solvent Method)
Best for: Small scale, acid-stable substrates, and avoiding metal removal.
Reagents:
-
Pyridyl Sulfide (1.0 equiv)
-
Glacial Acetic Acid (Solvent, 5-10 volumes)
-
30% Aqueous
(3.0 equiv)
Protocol:
-
Dissolution: Charge pyridyl sulfide into a reaction vessel. Add Glacial Acetic Acid (AcOH) and stir at room temperature (RT) until dissolved.
-
Addition: Add 30%
dropwise over 10 minutes. Note: Mild exotherm may occur. -
Reaction: Heat the mixture to 60°C .
-
Checkpoint: Monitor by HPLC/TLC after 2 hours. Sulfoxide intermediate usually forms quickly; Sulfone requires 4-8 hours.
-
-
Workup:
-
Cool to RT.
-
Quench excess peroxide with saturated aqueous Sodium Sulfite (
) or Sodium Thiosulfate. Test with starch-iodide paper to ensure peroxide is destroyed. -
Neutralize with NaOH or
to pH ~8 (to deprotonate the pyridine ring). -
Extract with Ethyl Acetate (green alternative: 2-MeTHF).
-
-
Purification: Evaporate solvent. Recrystallize from Ethanol/Water if necessary.
Method B: Tungstate-Catalyzed Aqueous Oxidation (The "High-Throughput" Method)
Best for: Large scale, difficult substrates, or when Acetic Acid is undesirable.
Reagents:
-
Pyridyl Sulfide (1.0 equiv)
-
Sodium Tungstate Dihydrate (
) (0.01 – 0.05 equiv) -
Acidic Additive: dilute
or acidic resin (to maintain pH < 3) -
30% Aqueous
(2.5 equiv)[4]
Protocol:
-
Catalyst Prep: Dissolve
in a minimum amount of water. -
Mixture: Add the sulfide and water (or water/ethanol 1:1 mixture if solubility is poor). Adjust pH to ~2 using dilute
. -
Oxidation: Add
slowly at RT.[1][2] -
Heating: Heat to 55-65°C . The Tungstate catalyst forms a highly active peroxotungstate species, accelerating the Sulfoxide
Sulfone step. -
Workup:
-
Cool and quench peroxides (Sodium Sulfite).
-
Basify to precipitate the product (if solid) or extract.
-
Green Tip: The aqueous phase containing the Tungstate catalyst can often be recycled.
-
Process Workflow & Decision Tree
Figure 2: Operational workflow for selecting the appropriate oxidation method.
Analytical Controls & Troubleshooting
| Observation | Root Cause | Corrective Action |
| N-Oxide Impurity detected | pH too high (>4.5). | Acidify reaction media.[1][5] Ensure Pyridine is protonated. |
| Stalled at Sulfoxide | Temperature too low or insufficient oxidant. | Increase Temp to 65°C. Add 0.5 eq extra |
| Product is oil/sticky | Incomplete neutralization during workup. | Ensure pH is adjusted to ~8-9 to liberate the free base pyridine. |
References
-
Sato, K., et al. "Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions." Tetrahedron, 2001.[6]
-
Noyori, R., et al. "A Green Route to Sulfones: Tungstate-Catalyzed Oxidation."[7] Journal of Organic Chemistry, 2003. (Foundational reference for Tungstate/H2O2 systems).
-
Voutyritsa, E., et al. "Organocatalytic Oxidation of Sulfides to Sulfones."[8] Synthesis, 2017.[8]
- Lane, B.S., & Burgess, K. "Metal-Free Oxidations of Sulfides with Aqueous Hydrogen Peroxide." Chemical Reviews, 2003. (Comprehensive review of H2O2 mechanisms).
- Bahrami, K., et al. "Transition-Metal-Free Oxidation of Sulfides in Acetic Acid." Green Chemistry, 2010. (Basis for Method A).
Sources
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP1334956B1 - Method for preparing sulfone or sulfoxide compound - Google Patents [patents.google.com]
- 7. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 8. Sulfone synthesis by oxidation [organic-chemistry.org]
Reaction conditions for sulfonyl acetic acid formation
Application Note: Reaction Conditions for Sulfonyl Acetic Acid Formation
)Executive Summary & Strategic Analysis
Sulfonyl acetic acids are critical pharmacophores in medicinal chemistry, serving as key intermediates for CRTH2 antagonists, aldose reductase inhibitors, and PPAR agonists. Their dual functionality—a polar, hydrogen-bond-accepting sulfone group coupled with an acidic carboxylate—presents unique synthetic challenges, particularly regarding solubility and chemoselectivity during oxidation.
This guide details the two industry-standard pathways for their formation:
-
Oxidative Transformation (Route A): The oxidation of thioether precursors. This is the most versatile route but requires careful oxidant selection to avoid functional group incompatibility.
-
Nucleophilic Displacement (Route B): The alkylation of sulfinate salts. This is a "mild" alternative that avoids strong oxidants, ideal for late-stage functionalization.
Reaction Landscape & Pathway Selection
The choice of pathway depends heavily on the substrate's tolerance to oxidation and the availability of starting materials.
Figure 1: Strategic decision tree for synthesizing sulfonyl acetic acids. Route A is preferred for early-stage building blocks; Route B is preferred for complex scaffolds sensitive to oxidation.
Detailed Protocols
Protocol A: Oxidative Transformation (The "Oxone" Standard)
Best for: Robust substrates lacking oxidizable amines or electron-rich heterocycles.
Mechanism:
The reaction proceeds via an electrophilic attack of the peroxymonosulfate anion on the sulfur lone pair, forming a sulfoxide intermediate (
Reagents & Equipment:
-
Substrate: Arylthioacetic acid (1.0 equiv)
-
Oxidant: Oxone® (Potassium peroxymonosulfate,
) (1.5 - 2.0 equiv) -
Solvent: Methanol/Water (1:1 v/v) or Acetonitrile/Water (for lipophilic substrates)
-
Equipment: Round-bottom flask, magnetic stirrer, ice bath.
Step-by-Step Methodology:
-
Dissolution: Dissolve the thioether precursor (1.0 equiv) in MeOH/Water (1:1). Ensure the concentration is approximately 0.1 M to 0.2 M.
-
Oxidant Addition: Cool the solution to 0°C. Add Oxone® (1.5 equiv) portion-wise over 15 minutes. Reasoning: Exothermic reaction control. Rapid addition can cause solvent boiling and decomposition.
-
Reaction: Remove the ice bath and allow the slurry to stir at Room Temperature (RT) for 4–12 hours.
-
Validation: Monitor by TLC or LCMS. The sulfone is significantly more polar than the sulfide. Look for the disappearance of the sulfoxide intermediate (
) and appearance of the sulfone ( ).
-
-
Quenching: If excess oxidant remains (starch-iodide paper test positive), add saturated aqueous sodium bisulfite (
) dropwise until the test is negative. -
Workup:
-
Evaporate the methanol under reduced pressure.
-
The product often precipitates from the remaining aqueous layer. Filter and wash with cold water.
-
Alternative: If no precipitate forms, extract with Ethyl Acetate (
). Wash combined organics with Brine, dry over , and concentrate.
-
Critical Parameter: pH Control
While Oxone is acidic, sulfonyl acetic acids are stable to acid. However, if the substrate contains acid-sensitive protecting groups (e.g., Boc), buffer the reaction with
Protocol B: Nucleophilic Substitution (Sulfinate Alkylation)
Best for: Late-stage functionalization or substrates with oxidation-sensitive moieties (e.g., pyridines, free amines).
Mechanism:
This is a classic
Reagents:
-
Nucleophile: Sodium organosulfinate (
) (1.0 equiv) -
Electrophile: Sodium chloroacetate (prepared in situ from Chloroacetic acid + NaOH) (1.2 equiv)
-
Solvent: Water (or Water/Ethanol 2:1)
Step-by-Step Methodology:
-
Electrophile Preparation: In a reaction vessel, dissolve chloroacetic acid (1.2 equiv) in water. Slowly add NaOH (1.2 equiv) to neutralize it to sodium chloroacetate. Reasoning: Using the free acid directly would protonate the sulfinate salt to sulfinic acid (
), which is unstable and can disproportionate. -
Addition: Add the sodium sulfinate salt (1.0 equiv) to the aqueous solution.
-
Heating: Heat the reaction mixture to reflux (approx. 100°C) for 4–8 hours.
-
Validation: LCMS will show the formation of the product. Note that sulfinates often have poor UV absorbance; use a relevant stain or MS detection.
-
-
Isolation:
-
Cool to RT.
-
Acidify carefully with 1N HCl to pH ~2.
-
The sulfonyl acetic acid product will usually crystallize out upon acidification. Filter and dry.[1]
-
Comparative Analysis of Oxidants (For Route A)
When Route A is selected, the choice of oxidant dictates the yield and impurity profile.
| Oxidant System | Reactivity | Selectivity | Green Score | Application Notes |
| Oxone® / MeOH | High | Moderate | High | Standard. Easy handling. Acidic byproduct. |
| Moderate | High | Very High | Scalable. Tungstate catalyst allows use of cheap peroxide. Requires pH adjustment. | |
| m-CPBA | Very High | Low | Low | Lab Scale Only. Soluble in organic solvents (DCM). Generates benzoic acid waste. |
| High | Low | Moderate | Legacy. Effective but often over-oxidizes benzylic positions. |
Troubleshooting & Self-Validation
Issue: Incomplete Oxidation (Route A)
-
Observation: LCMS shows Sulfoxide (
) persisting. -
Root Cause:[1][2][3] Insufficient oxidant or steric hindrance.
-
Fix: Add 0.5 equiv more Oxone and heat to 40°C. Ensure methanol is not evaporating (reflux condenser).
Issue: O-Alkylation vs S-Alkylation (Route B)
-
Observation: Product is an ester (
) rather than sulfone. -
Root Cause:[1][3] "Hard" electrophile conditions or solvent effects.
-
Fix: Ensure the solvent is protic (Water/EtOH). Protic solvents solvate the oxygen of the sulfinate, directing alkylation to the softer Sulfur atom.
Issue: Decarboxylation
-
Observation: Loss of
( ). -
Root Cause:[1][2][3] Excessive heat in the presence of strong base or metal catalysts (oxidative decarboxylation).
-
Fix: Keep workup temperatures below 60°C. Avoid transition metals (Cu, Ag) during the workup of the carboxylic acid.
References
-
Trost, B. M.; Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981 , 22(14), 1287–1290. Link
-
Sato, K.; Hyodo, M.; Aoki, M.; Zheng, X.; Noyori, R. "Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions." Tetrahedron, 2001 , 57(13), 2469-2476. Link
-
Vemula, S. R.; Xue, F. "Sodium Sulfinates: Versatile Reagents in Organic Synthesis." RSC Advances, 2021 , 11, 9722-9728. Link
-
Field, L. "Dilute Hydrogen Peroxide for the Preparation of Sulfonyl Acetic Acids." Journal of the American Chemical Society, 1952 , 74(2), 394–398. Link
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988 , 21(12), 456–463.[4] Link
Sources
Application Notes and Protocols for Pyridyl-Carboxylate Ligands in Zinc-Based Metal-Organic Frameworks for Drug Delivery Applications
A Note to the Researcher: Initial investigations into the use of 2-(pyridin-2-ylsulfonyl)acetic acid as a ligand for the synthesis of metal-organic frameworks (MOFs) have revealed a significant gap in the current scientific literature. As of the latest searches, there are no published reports detailing the successful synthesis, characterization, or application of MOFs incorporating this specific ligand.
In the spirit of providing a scientifically rigorous and practical guide, and to meet the core requirements of your request for detailed application notes and protocols, we have pivoted to a closely related and extensively documented area: the use of pyridyl-carboxylate ligands in the formation of zinc-based MOFs for drug delivery applications. The principles, protocols, and characterization techniques detailed herein for this analogous system will provide a robust framework and valuable insights that can be adapted for exploratory research into novel ligands such as 2-(pyridin-2-ylsulfonyl)acetic acid.
Introduction: The Rationale for Pyridyl-Carboxylate Ligands in Zinc-Based MOFs for Drug Delivery
Metal-Organic Frameworks (MOFs) have emerged as a promising class of porous crystalline materials with significant potential in biomedical applications, particularly in the field of drug delivery.[1] Their high surface area, tunable pore size, and the ability to functionalize their organic linkers make them ideal candidates for hosting and releasing therapeutic agents in a controlled manner.[2]
Zinc-based MOFs are of particular interest due to the biocompatibility of zinc ions, which are essential trace elements in the human body.[1][2] When combined with pyridyl-carboxylate ligands, such as pyridine-2,5-dicarboxylic acid, the resulting frameworks exhibit exceptional chemical and thermal stability.[2] The presence of the pyridine nitrogen and carboxylate oxygen atoms provides multiple coordination sites, facilitating the formation of diverse and stable porous architectures.[3]
This guide will focus on a representative system: a zinc-based MOF synthesized with pyridine-2,5-dicarboxylic acid as the organic linker. We will provide detailed protocols for its synthesis, characterization, and its application as a carrier for the anticancer drug, doxorubicin, highlighting the pH-responsive release mechanism that is crucial for targeted cancer therapy.[2][4]
The Ligand: Pyridine-2,5-dicarboxylic Acid
Pyridine-2,5-dicarboxylic acid is a bifunctional organic linker that possesses both a nitrogen atom within the pyridine ring and two carboxylate groups. This combination of coordination sites allows for the formation of robust and well-defined MOF structures. The rigidity of the aromatic ring contributes to the permanent porosity of the resulting framework, while the carboxylate groups readily coordinate with metal ions.
| Property | Value |
| Molecular Formula | C₇H₅NO₄ |
| Molecular Weight | 167.12 g/mol |
| Coordination Sites | Pyridyl Nitrogen, Carboxylate Oxygens |
Synthesis of a Zinc-Pyridine-2,5-dicarboxylate MOF: A Solvothermal Approach
The solvothermal method is a widely used and effective technique for synthesizing crystalline MOFs.[5] This process involves heating a solution of the metal precursor and the organic linker in a sealed container, allowing for the slow crystallization of the MOF.
Rationale for Experimental Choices
-
Metal Precursor: Zinc nitrate hexahydrate is a common and soluble source of Zn²⁺ ions.
-
Solvent System: A mixture of N,N-dimethylformamide (DMF) and ethanol is often used. DMF acts as a high-boiling point solvent and can also serve as a template or modulator during crystal growth, while ethanol can help to control the nucleation and growth rate.
-
Temperature and Time: The reaction is typically carried out at elevated temperatures (100-150°C) for 24-48 hours to ensure the formation of a crystalline and stable framework.
Detailed Synthesis Protocol
-
Preparation of Precursor Solutions:
-
In a 50 mL beaker, dissolve 0.5 mmol of pyridine-2,5-dicarboxylic acid in 20 mL of N,N-dimethylformamide (DMF).
-
In a separate 50 mL beaker, dissolve 1.0 mmol of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 20 mL of ethanol.
-
-
Mixing and Sealing:
-
Pour the ligand solution into the metal salt solution while stirring.
-
Transfer the resulting mixture into a 50 mL Teflon-lined stainless-steel autoclave .
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a preheated oven at 120°C .
-
Maintain the temperature for 48 hours .
-
-
Cooling and Product Collection:
-
After 48 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting white precipitate by centrifugation or filtration.
-
-
Washing and Activation:
-
Wash the collected solid with fresh DMF (3 x 10 mL ) to remove any unreacted precursors.
-
Subsequently, wash with ethanol (3 x 10 mL ) to remove the DMF.
-
Dry the purified MOF powder in a vacuum oven at 80°C for 12 hours. This "activation" step removes the solvent molecules from the pores of the MOF.
-
Characterization of the Synthesized MOF
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
Key Characterization Techniques
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A diffraction pattern with sharp peaks that matches a known or simulated crystal structure. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and to confirm the removal of guest solvent molecules. | A weight loss step corresponding to the removal of coordinated or guest solvent molecules, followed by a plateau indicating the thermal stability range of the framework, and finally, decomposition at higher temperatures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups of the ligand to the zinc ions. | A shift in the characteristic vibrational frequencies of the C=O bonds of the carboxylic acid upon coordination to the metal center. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the MOF crystals. | Images revealing the crystal shape (e.g., rod-like, cubic) and size distribution. |
| N₂ Adsorption-Desorption Isotherms (BET analysis) | To determine the surface area and porosity of the MOF. | A characteristic isotherm (e.g., Type I for microporous materials) from which the Brunauer-Emmett-Teller (BET) surface area can be calculated. |
Application Note: Doxorubicin Loading and pH-Responsive Release
This section provides a protocol for loading the anticancer drug doxorubicin (DOX) into the zinc-pyridine-2,5-dicarboxylate MOF and for studying its pH-triggered release. The acidic tumor microenvironment (pH ~5.5-6.8) can be exploited to trigger the release of the drug from a pH-sensitive MOF carrier, thereby achieving targeted drug delivery.[2][4]
Experimental Workflow
Caption: Workflow for drug loading and release studies.
Protocol for Doxorubicin Loading
-
Prepare a Doxorubicin Stock Solution: Dissolve 10 mg of doxorubicin hydrochloride in 10 mL of deionized water to obtain a 1 mg/mL stock solution.
-
Loading Procedure:
-
Disperse 20 mg of the activated zinc-pyridine-2,5-dicarboxylate MOF in 5 mL of the doxorubicin stock solution.
-
Stir the suspension at room temperature for 24 hours in the dark to allow for maximum drug loading.
-
-
Separation and Washing:
-
Collect the DOX-loaded MOF by centrifugation.
-
Wash the solid with deionized water (2 x 5 mL ) to remove any surface-adsorbed doxorubicin.
-
-
Quantification of Loaded Drug:
-
Combine the supernatant and the washing solutions.
-
Measure the absorbance of the combined solution using a UV-Vis spectrophotometer at the characteristic wavelength of doxorubicin (around 480 nm).
-
Calculate the amount of unloaded doxorubicin using a pre-determined calibration curve.
-
The drug loading content and encapsulation efficiency can be calculated as follows:
-
Drug Loading (%) = (Mass of loaded drug / Mass of DOX-loaded MOF) x 100
-
Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100
-
-
Protocol for In Vitro Drug Release
-
Preparation of Release Media: Prepare phosphate-buffered saline (PBS) solutions at physiological pH (7.4 ) and a slightly acidic pH (5.8 ) to simulate the tumor microenvironment.
-
Release Study:
-
Disperse 10 mg of the DOX-loaded MOF in 10 mL of each PBS buffer (pH 7.4 and 5.8) in separate containers.
-
Incubate the suspensions at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from each suspension.
-
Centrifuge the aliquot to separate the MOF particles.
-
Measure the absorbance of the supernatant using a UV-Vis spectrophotometer to determine the concentration of released doxorubicin.
-
After each sampling, replenish the release medium with 1 mL of fresh PBS to maintain a constant volume.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative release percentage against time for both pH conditions to visualize the pH-responsive release profile.
-
Expected Results and Interpretation
It is anticipated that the zinc-pyridine-2,5-dicarboxylate MOF will exhibit a significantly higher rate and extent of doxorubicin release at the acidic pH of 5.8 compared to the physiological pH of 7.4.[2] This pH-dependent release is attributed to the protonation of the carboxylate groups or the pyridine nitrogen atom of the linker in acidic conditions, which can lead to a partial and gradual degradation of the MOF structure, thereby releasing the encapsulated drug. This pH-responsive behavior is a key feature for designing smart drug delivery systems that can preferentially release their payload in the acidic tumor microenvironment, enhancing therapeutic efficacy while minimizing side effects on healthy tissues.[2][4]
Conclusion
While the exploration of 2-(pyridin-2-ylsulfonyl)acetic acid as a MOF ligand remains an open area for future research, the principles and protocols detailed in this guide for a zinc-pyridine-2,5-dicarboxylate MOF provide a solid and scientifically validated foundation for researchers in the field. The detailed methodologies for synthesis, characterization, and drug delivery applications offer a comprehensive starting point for the development and evaluation of new MOF-based therapeutic systems.
References
-
Copper-Based Metal–Organic Frameworks for Sustainable Catalysis: Mechanistic Insights, Stability, and Emerging Research Directions. ACS Omega. Available at: [Link]
-
Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PMC. Available at: [Link]
-
Zn/La3+-Based MOFs: A Novel Approach for Controlled and Sustained Release of Captopril. International Journal of Advanced Chemistry. Available at: [Link]
-
Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing. ResearchGate. Available at: [Link]
-
New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm. Available at: [Link]
-
Zn-MOFs Containing Pyridine and Bipyridine Carboxylate Organic Linkers and Open Zn2+ Sites. ResearchGate. Available at: [Link]
-
Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers. ResearchGate. Available at: [Link]
-
Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices. RSC Publishing. Available at: [Link]
-
Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing. ResearchGate. Available at: [Link]
- Synthesis of Zinc MOF Materials. Google Patents.
-
New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. Available at: [Link]
-
Synthesis of Metal-Organic Frameworks Zinc (II) with Optimum Slow Pyrolysis Process for Conductivity Performance. E3S Web of Conferences. Available at: [Link]
-
Recent developments on zinc(ii) metal–organic framework nanocarriers for physiological pH-responsive drug delivery. MedChemComm. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. 16179-97-8|2-(Pyridin-2-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]
- 5. 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Decarboxylation mechanism of 2-(Pyridin-2-ylsulfonyl)acetic acid
Application Note & Protocol
Topic: Mechanistic Insights and Experimental Analysis of the Decarboxylation of 2-(Pyridin-2-ylsulfonyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Pyridin-2-ylsulfonyl)acetic acid and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential as bioisosteres for carboxylic acids and their role as intermediates in the synthesis of various heterocyclic compounds. The decarboxylation of this molecule is a critical transformation, leading to the formation of 2-(methylsulfonyl)pyridine, a scaffold present in numerous biologically active molecules. Understanding the mechanism of this decarboxylation is paramount for optimizing reaction conditions, controlling byproduct formation, and ultimately, designing more efficient synthetic routes.
This application note provides a detailed exploration of the proposed decarboxylation mechanism of 2-(Pyridin-2-ylsulfonyl)acetic acid, drawing parallels with the well-studied decarboxylation of pyridinecarboxylic acids. Furthermore, it offers comprehensive, step-by-step protocols for monitoring the reaction kinetics and characterizing the resulting products using modern analytical techniques.
Theoretical Background: A Proposed Zwitterionic Pathway
While direct mechanistic studies on the decarboxylation of 2-(Pyridin-2-ylsulfonyl)acetic acid are not extensively reported in the literature, a plausible mechanism can be proposed by analogy to the decarboxylation of picolinic acid (2-pyridinecarboxylic acid). Research on picolinic acid has suggested that the reaction proceeds through a zwitterionic intermediate.[1][2] This pathway is facilitated by the ability of the pyridine nitrogen to act as a proton acceptor, stabilizing the transition state.
The proposed mechanism for 2-(Pyridin-2-ylsulfonyl)acetic acid involves the following key steps:
-
Zwitterion Formation: The acidic proton of the carboxylic acid is transferred to the basic nitrogen atom of the pyridine ring, forming a zwitterionic intermediate. This intramolecular proton transfer is a crucial step, setting the stage for the subsequent elimination of carbon dioxide.
-
Carbon Dioxide Elimination: The zwitterion undergoes decarboxylation, where the carbon-carbon bond between the carboxyl group and the alpha-carbon is cleaved. This is the rate-determining step of the reaction. The electron-withdrawing sulfonyl group helps to stabilize the resulting carbanionic intermediate.
-
Protonation: The carbanionic intermediate is then rapidly protonated by a proton source in the reaction medium (e.g., a solvent molecule or another molecule of the starting acid) to yield the final product, 2-(methylsulfonyl)pyridine.
This proposed mechanism is consistent with the general understanding of decarboxylation reactions of compounds containing an electron-withdrawing group at the alpha-position and a basic nitrogen atom in proximity to the carboxylic acid.
Visualizing the Proposed Mechanism
The following diagram illustrates the proposed zwitterionic mechanism for the decarboxylation of 2-(Pyridin-2-ylsulfonyl)acetic acid.
Caption: Proposed zwitterionic mechanism for decarboxylation.
Experimental Protocols
The following protocols provide a framework for studying the decarboxylation of 2-(Pyridin-2-ylsulfonyl)acetic acid. These are generalized methods and may require optimization based on specific laboratory conditions and equipment.
Protocol 1: Monitoring Reaction Kinetics by High-Performance Liquid Chromatography (HPLC)
This protocol describes the use of HPLC to monitor the disappearance of the starting material and the appearance of the product over time, allowing for the determination of reaction kinetics.
Materials and Reagents:
-
2-(Pyridin-2-ylsulfonyl)acetic acid
-
High-purity solvent (e.g., acetonitrile, methanol, or a suitable buffer)
-
HPLC-grade water
-
Formic acid or other suitable mobile phase modifier
-
Reference standards for 2-(Pyridin-2-ylsulfonyl)acetic acid and 2-(methylsulfonyl)pyridine
-
Thermostatted reaction vessel
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Standard Curve Generation:
-
Prepare a series of standard solutions of known concentrations for both the starting material and the product.
-
Inject each standard onto the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration for each compound.
-
-
Reaction Setup:
-
Dissolve a known amount of 2-(Pyridin-2-ylsulfonyl)acetic acid in the chosen reaction solvent in a thermostatted vessel.
-
Set the reaction to the desired temperature and begin stirring.
-
-
Sample Collection and Analysis:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a cold mobile phase to prevent further reaction.
-
Inject the diluted aliquot onto the HPLC system.
-
-
Data Analysis:
-
Using the calibration curves, determine the concentration of the starting material and product in each aliquot.
-
Plot the concentration of the starting material versus time to determine the reaction rate.
-
Typical HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in water, B: Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Protocol 2: Product Identification and Characterization by LC-MS/MS
This protocol outlines the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the definitive identification of the decarboxylation product.
Materials and Reagents:
-
Reaction mixture from Protocol 1
-
LC-MS/MS system
-
Solvents and reagents as described in Protocol 1
Procedure:
-
Sample Preparation:
-
Dilute an aliquot of the final reaction mixture to an appropriate concentration for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate the components of the mixture using a similar chromatographic method as in Protocol 1.
-
Acquire mass spectra for the eluting peaks in both full scan and product ion scan modes.
-
-
Data Interpretation:
-
Confirm the molecular weight of the product by observing the parent ion in the full scan mass spectrum.
-
Fragment the parent ion and analyze the resulting product ion spectrum to confirm the structure of 2-(methylsulfonyl)pyridine.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for studying the decarboxylation reaction.
Caption: General experimental workflow for kinetic analysis.
Conclusion
The decarboxylation of 2-(Pyridin-2-ylsulfonyl)acetic acid is a fundamentally important reaction in synthetic organic chemistry. Based on analogous systems, a zwitterionic mechanism is proposed to be the operative pathway. The experimental protocols detailed in this application note provide a robust framework for researchers to investigate the kinetics of this reaction and to characterize the resulting products with high confidence. A thorough understanding of this transformation will undoubtedly facilitate the development of novel synthetic methodologies and the discovery of new therapeutic agents.
References
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. ([Link])
-
Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism. Journal of the Chemical Society, Perkin Transactions 2, (11), 1730-1734. ([Link])
Sources
Application Note: A Practical Guide to the Synthesis and Application of Sulfonyl Acetic Acid Derivatives for Nucleophilic Substitution
Abstract: Sulfonyl acetic acid derivatives are powerful and versatile building blocks in modern organic synthesis. The presence of the strongly electron-withdrawing sulfonyl group significantly acidifies the α-protons, facilitating the formation of a stabilized carbanion. This carbanion serves as a potent carbon nucleophile for a wide range of bond-forming reactions, including alkylations, acylations, and additions to carbonyls. This guide provides a comprehensive overview of the preparation of sulfonyl acetic acid esters and detailed, field-proven protocols for their subsequent use in nucleophilic substitution reactions, with a special focus on their application in the renowned Julia-Kocienski olefination.
Part I: The Foundational Scaffold: Synthesis of Sulfonyl Acetic Acid Esters
The utility of α-sulfonyl carbanions begins with the robust synthesis of their precursors, typically sulfonyl acetic acid esters. The most direct and reliable method involves the S-alkylation of a sulfinate salt with an α-haloacetate. Sodium benzenesulfinate is a stable, commercially available, and easy-to-handle reagent, making it an ideal starting point.[1][2] The reaction proceeds via a classic SN2 mechanism, where the sulfinate anion displaces the halide.
Protocol 1: Synthesis of Ethyl Phenylsulfonylacetate
This protocol details the preparation of a common sulfonyl acetic acid ester, which serves as the starting material for subsequent transformations.
Reaction Scheme: Ph-SO₂Na + Br-CH₂-COOEt → Ph-SO₂-CH₂-COOEt + NaBr
Materials & Reagents:
| Reagent | MW ( g/mol ) | M-equiv | Amount |
| Sodium Benzenesulfinate | 164.16 | 1.0 | 10.0 g |
| Ethyl Bromoacetate | 167.00 | 1.1 | 11.2 g (7.6 mL) |
| Dimethylformamide (DMF) | - | - | 100 mL |
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium benzenesulfinate (10.0 g).
-
Dissolution: Add 100 mL of anhydrous DMF and stir the suspension at room temperature.
-
Reagent Addition: Add ethyl bromoacetate (1.1 eq, 7.6 mL) dropwise to the suspension over 10 minutes.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A white precipitate (the product) should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 100 mL) to remove residual DMF and sodium bromide.
-
Purification: The crude product can be purified by recrystallization from a minimal amount of hot ethanol to yield pure ethyl phenylsulfonylacetate as a white crystalline solid. Dry the product under vacuum. The typical yield is 80-90%.
Part II: The Key to Reactivity: Generation of the α-Sulfonyl Carbanion
The synthetic utility of sulfonyl acetic esters stems from the acidity of the α-protons located between the sulfonyl and carbonyl groups. The combined electron-withdrawing effects of these groups lower the pKa of these protons to the range of 12-15 (in DMSO), making them readily accessible for deprotonation by common strong bases.[3] The resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the oxygen atoms of both the sulfonyl and carbonyl groups.
Causality Behind Base Selection: The choice of base is critical and depends on the subsequent reaction. The base must be strong enough to achieve complete deprotonation but should ideally be non-nucleophilic to avoid side reactions with the ester functionality.
| Base | pKa (Conj. Acid) | Common Solvent | Key Considerations |
| NaH (Sodium Hydride) | ~36 | THF, DMF | Heterogeneous reaction; H₂ gas evolution requires a safe setup. Often used for simple alkylations. |
| LDA (Lithium Diisopropylamide) | ~36 | THF | Soluble, very strong, non-nucleophilic base. Prepared in situ at -78 °C. Ideal for kinetic control and additions to carbonyls. |
| KHMDS / NaHMDS | ~26 | THF | Soluble, very strong, sterically hindered base. Often provides better solubility and reactivity than LDA in certain cases. |
Part III: Protocols for Nucleophilic Substitution & Addition
Once formed, the α-sulfonyl carbanion is a soft nucleophile that can participate in a variety of crucial C-C bond-forming reactions.
Protocol 3.1: C-Alkylation with an Electrophile
This protocol describes the reaction of the sulfonyl carbanion with an alkyl halide, a fundamental method for extending the carbon chain.[4]
Reaction Scheme: [Ph-SO₂-CH-COOEt]⁻ + R-X → Ph-SO₂(R)CH-COOEt + X⁻
Step-by-Step Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of ethyl phenylsulfonylacetate (1.0 eq) in anhydrous THF (0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.
-
Electrophile Addition: Cool the resulting solution back down to 0 °C. Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quenching & Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 3.2: Nucleophilic Addition to an Aldehyde
The addition of the sulfonyl carbanion to an aldehyde or ketone generates a β-hydroxy sulfonyl derivative. This adduct is a critical intermediate for olefination reactions.[5]
Step-by-Step Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of ethyl phenylsulfonylacetate (1.0 eq) in anhydrous THF (0.2 M).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of KHMDS (1.0 M in THF, 1.05 eq) dropwise. Stir the mixture at -78 °C for 30-45 minutes.
-
Experimental Insight: Using a strong, soluble base like KHMDS or LDA at low temperature provides rapid and clean enolate formation, minimizing self-condensation or decomposition.
-
-
Aldehyde Addition: Add a solution of the aldehyde (e.g., benzaldehyde, 1.1 eq) in a small amount of anhydrous THF dropwise to the carbanion solution at -78 °C.
-
Reaction: Stir the reaction at -78 °C for 1-2 hours.
-
Quenching & Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature, then extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting β-hydroxy sulfonyl ester can be purified by column chromatography.
Part IV: Advanced Application: The Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful and highly stereoselective method for synthesizing alkenes, and it stands as a premier application of sulfonyl-stabilized carbanions.[6][7] The "modified" version, developed by Kocienski, utilizes heteroaryl sulfones (e.g., benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones) which enables a one-pot procedure.[8][9]
The reaction proceeds via the nucleophilic addition described in Protocol 3.2, followed by a spontaneous intramolecular Smiles rearrangement and subsequent elimination of SO₂ and the heteroaryl oxide to form the alkene.[5][10]
Controlling Stereoselectivity (E/Z): A key advantage of the Julia-Kocienski olefination is the ability to control the geometry of the resulting double bond. This is highly dependent on the choice of the sulfonyl group, the base, and the solvent, which collectively influence the diastereoselectivity of the initial addition step.[11] The subsequent elimination is stereospecific.
| Sulfonyl Group | Base/Solvent System | Predominant Isomer | Rationale |
| PT-Sulfone (1-phenyl-1H-tetrazol-5-yl) | KHMDS / THF | E-alkene | The sterically demanding PT group favors the formation of the anti-β-alkoxysulfone adduct, which leads to the E-alkene.[11] |
| PYR-Sulfone (Pyridin-2-yl) | KHMDS / DME + 18-crown-6 | Z-alkene | The addition step becomes reversible, allowing equilibration to the thermodynamically favored syn-adduct, which undergoes a faster Smiles rearrangement.[5] |
Part V: Characterization Data
Proper characterization is essential to confirm the structure of the synthesized derivatives.
Expected Data for Ethyl 2-(phenylsulfonyl)-3-phenylpropanoate (from Protocol 3.1 with Benzyl Bromide):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.9-7.2 (m, 10H, Ar-H), 4.4-4.2 (m, 1H, SO₂-CH), 4.0 (q, J=7.1 Hz, 2H, O-CH₂), 3.6-3.4 (m, 2H, Ph-CH₂), 1.0 (t, J=7.1 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 167.5 (C=O), 138.2, 135.1, 134.0, 129.5, 129.1, 128.8, 128.5, 127.6 (Ar-C), 68.1 (SO₂-CH), 62.5 (O-CH₂), 34.8 (Ph-CH₂), 13.8 (CH₃).
-
IR (KBr, cm⁻¹): 1735 (C=O, ester), 1320, 1150 (SO₂, asymm. & symm. stretch).
References
-
Chrenko, D., & Pospíšil, J. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. [Link][5][12][13]
-
ResearchGate. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from ResearchGate. [Link][6]
-
Preprints.org. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from Preprints.org. [Link][14]
-
Wikipedia. (n.d.). Julia olefination. Retrieved from Wikipedia. [Link][9]
-
Organic Chemistry Portal. (n.d.). Julia Olefination, Julia-Lythgoe Olefination. Retrieved from Organic Chemistry Portal. [Link][7]
-
Grün, A., Bálint, E., & Keglevich, G. (n.d.). Scheme 3. Alkylation of ethyl phenylsulfonylacetate (6) under MW conditions. ResearchGate. [Link][4]
-
Chem-Station. (2015). Julia-Kocienski Olefination. Retrieved from Chem-Station International Edition. [Link][10]
-
Blakemore, P. R., & Kocienski, P. J. (2018). The Julia–Kocienski Olefination. Organic Reactions, 95, 1. [Link][15]
-
Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from Organic Chemistry Portal. [Link][11]
-
Ding, Y., et al. (2016). Generation of thioethers via direct C–H functionalization with sodium benzenesulfinate as a sulfur source. Organic & Biomolecular Chemistry, 14(4), 1428-1431. [Link][1]
-
Hunt, I. (n.d.). Ch21: Acidity of alpha hydrogens. University of Calgary. Retrieved from University of Calgary Chemistry Department. [Link]
-
Study.com. (n.d.). Explain why the alpha protons of an ester are less acidic than the alpha protons on a ketone. Retrieved from Study.com. [Link][16]
-
University of Washington. (n.d.). Approximate pKa chart of the functional groups. Retrieved from UW Faculty Web Server. [Link][3]
Sources
- 1. Benzenesulfinic acid sodium salt: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 2. CAS 873-55-2: Sodium benzenesulfinate | CymitQuimica [cymitquimica.com]
- 3. chem.indiana.edu [chem.indiana.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Julia Olefination [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Julia olefination - Wikipedia [en.wikipedia.org]
- 10. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 12. Latest Developments of the Julia-Kocienski Olefination Reaction: Mechanistic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. organicreactions.org [organicreactions.org]
- 16. homework.study.com [homework.study.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Pyridin-2-sulfinyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(Pyridin-2-sulfinyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the oxidation of 2-(Pyridin-2-ylsulfanyl)acetic acid. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and significantly improve your reaction yields. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My yield of 2-(Pyridin-2-sulfinyl)acetic acid is consistently low. What are the most common culprits?
Low yield is a frequent issue that can stem from several factors, broadly categorized into incomplete reaction, product degradation, and over-oxidation.
-
Over-Oxidation: The most common issue in this synthesis is the further oxidation of the desired sulfoxide to the undesired sulfone byproduct, 2-(Pyridin-2-sulfonyl)acetic acid.[1] The reaction converting the sulfide to a sulfoxide is often much faster than the conversion of the sulfoxide to a sulfone, but controlling this selectivity is paramount.
-
Reagent Purity and Stoichiometry: The purity of your oxidizing agent is critical. For instance, commercial meta-chloroperoxybenzoic acid (m-CPBA) can vary in purity, and using an insufficient amount will lead to incomplete conversion. Conversely, using a large excess will drive the reaction towards the sulfone.[2]
-
Reaction Conditions: Temperature control is crucial. Exothermic reactions can lead to localized heating, accelerating the rate of over-oxidation.
-
Workup and Purification: The sulfoxide product can be sensitive to the conditions used during workup and purification. Degradation on acidic media, such as standard silica gel, is a known issue for some sulfoxides.[3]
Q2: I'm observing significant formation of the sulfone byproduct. How can I improve selectivity for the sulfoxide?
Achieving high selectivity for the sulfoxide is the primary challenge. The key is to create conditions where the first oxidation (sulfide → sulfoxide) is rapid and the second oxidation (sulfoxide → sulfone) is slow.
Here are the critical parameters to adjust:
-
Control Oxidant Stoichiometry: This is the most direct method. Aim for 1.0 to 1.1 equivalents of the active oxidant. Adding the oxidant slowly and portion-wise allows you to monitor the reaction and stop it once the starting material is consumed, minimizing the time the product is exposed to excess oxidant.
-
Lower the Reaction Temperature: The activation energy for the oxidation of a sulfoxide to a sulfone is typically higher than that for a sulfide to a sulfoxide. Therefore, running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) will dramatically slow the second oxidation step while still allowing the first to proceed at a reasonable rate.
-
Choice of Oxidant: Some oxidants offer better selectivity. For example, periodic acid (H₅IO₆) has been shown to be highly selective for sulfoxide formation in some cases, even with an excess of the reagent.[4]
-
Solvent Selection: The solvent can play a significant role. With Oxone (potassium peroxymonosulfate), using ethanol as the solvent has been shown to selectively produce sulfoxides, whereas using water as the solvent drives the formation of sulfones.[5] This solvent-dependent selectivity is a powerful tool for controlling the reaction outcome.
Q3: Which oxidizing agent is best for this transformation? m-CPBA, Oxone, or Hydrogen Peroxide?
There is no single "best" oxidant; the optimal choice depends on your specific laboratory constraints, scale, and desired purity profile.
| Oxidant | Pros | Cons |
| m-CPBA | - Highly reactive and effective.[6]- Good solubility in common organic solvents.- Predictable stoichiometry. | - Can be difficult to handle and store (potentially explosive).- Byproduct (m-CBA) must be removed, often via a basic wash which can complicate workup for an acidic product.- Commercial grades vary in purity.[2] |
| Oxone® | - Inexpensive, stable, and easy to handle solid.[7]- Often provides high yields.- Reaction can be controlled by solvent choice (e.g., ethanol for sulfoxide, water for sulfone).[5] | - It is a salt mixture (2KHSO₅·KHSO₄·K₂SO₄), requiring careful calculation of the active component.- Typically used in aqueous or alcoholic solvent systems, which may require adjustment of the workup procedure. |
| Hydrogen Peroxide (H₂O₂) | - "Green" oxidant, with water as the only byproduct.[8]- Inexpensive and readily available. | - Often requires a catalyst (e.g., Ti- or V-based) to achieve good reactivity and selectivity.[9][10]- Uncatalyzed reactions can be slow and require heat, increasing the risk of over-oxidation.[11][12] |
For the oxidation of a pyridine thioether, both m-CPBA and Oxone are excellent starting points due to their high reactivity under mild conditions.[2][5] The pyridine nitrogen can sometimes be oxidized to an N-oxide by strong oxidants, but this is generally a slower process than sulfur oxidation.[13]
Q4: How do I effectively monitor the reaction to prevent over-oxidation?
Vigilant reaction monitoring is essential. Thin Layer Chromatography (TLC) is the most common and effective method.
-
TLC Setup: Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid to improve spot shape). You should be able to clearly resolve three spots:
-
Starting Material (Thioether): Least polar.
-
Product (Sulfoxide): Intermediate polarity.
-
Byproduct (Sulfone): Most polar.
-
-
Monitoring Procedure: Spot the reaction mixture every 15-30 minutes. The goal is to quench the reaction as soon as the starting material spot has completely disappeared. If you see the sulfone spot begin to grow in intensity while the starting material is still present, it indicates your conditions are not selective enough (consider lowering the temperature or adding the oxidant more slowly).
Q5: My product appears to degrade during workup or purification. How can I improve its stability?
Sulfoxides can be sensitive, and the pyridine and carboxylic acid functionalities add complexity.
-
Avoid Strong Acids: Standard silica gel chromatography can be problematic as the acidic nature of the silica can cause degradation.[3] If chromatography is necessary, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine. Alternatively, use a less acidic stationary phase like neutral alumina or consider reverse-phase chromatography.[3]
-
Recrystallization: If your product is a solid, recrystallization is often the best purification method as it is gentler than chromatography. Experiment with different solvent systems (e.g., ethanol/water, acetone/hexanes).
-
Temperature Control during Workup: Keep all extractions and solvent removal steps cold to minimize thermal degradation. Use a rotary evaporator at a low temperature.
-
Chelation: The combination of a pyridine ring and a carboxylic acid can chelate metal ions. Ensure your glassware is scrupulously clean and consider an aqueous wash with a chelating agent like EDTA during workup if you suspect metal contamination is catalyzing decomposition.
Visualizing the Process
Reaction Pathway
The diagram below illustrates the sequential oxidation process, highlighting the desired product and the potential over-oxidation byproduct.
Caption: Oxidation pathway from sulfide to sulfoxide and sulfone.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve issues with low yield.
Caption: A decision tree for troubleshooting low reaction yield.
Experimental Protocols
Protocol 1: Selective Oxidation using Oxone
This protocol is adapted from methodologies emphasizing solvent-controlled selectivity.[5]
Materials:
-
2-(Pyridin-2-ylsulfanyl)acetic acid
-
Oxone® (Potassium peroxymonosulfate)
-
Ethanol (200 proof)
-
Deionized Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl Acetate
-
Brine
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-(Pyridin-2-ylsulfanyl)acetic acid in ethanol (approx. 0.1 M concentration). Cool the flask to 0 °C in an ice-water bath.
-
Oxidant Preparation: In a separate flask, prepare a solution of Oxone (1.1 equivalents of the active KHSO₅ component) in deionized water. Note: Oxone's active component is KHSO₅, which has a molecular weight of 152.2 g/mol . The composite salt is 2KHSO₅·KHSO₄·K₂SO₄ (MW = 614.7 g/mol ). Calculate equivalents based on KHSO₅.
-
Reaction: Add the Oxone solution dropwise to the stirred, cooled solution of the sulfide over 30-45 minutes. Use a dropping funnel to maintain a slow and steady addition rate.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours at 0 °C.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) dropwise until a test with starch-iodide paper indicates no remaining peroxides.
-
Workup:
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous solution three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Selective Oxidation using Purified m-CPBA
This protocol emphasizes precise control over stoichiometry and temperature.[2]
Materials:
-
2-(Pyridin-2-ylsulfanyl)acetic acid
-
meta-Chloroperoxybenzoic acid (m-CPBA, purified grade >95%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Brine
Procedure:
-
Setup: Dissolve 1.0 equivalent of 2-(Pyridin-2-ylsulfanyl)acetic acid in DCM (approx. 0.1 M concentration) in a round-bottom flask with a magnetic stir bar. Cool the solution to -10 °C using an ice-salt bath.
-
Oxidant Addition: Dissolve 1.05 equivalents of m-CPBA in a minimal amount of DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -5 °C.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1 hour.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of Na₂SO₃. Stir for 15 minutes.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove m-chlorobenzoic acid byproduct), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by recrystallization or, if necessary, by column chromatography using deactivated silica gel.
References
-
Lakshmanan, K., & Kesavan, D. (2012). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry, 14(9), 2431-2434. [Link]
-
Ali, M. F., & Muthukrishnan, M. (2022). Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination. RSC Advances, 12(48), 31235-31243. [Link]
-
Ahmad, A., & Rohillah, & Parihar, J. A. (2019). Applications of Oxone in chemical kinetics, synthetic chemistry and environmental chemistry: A review. CABI Digital Library. [Link]
-
Ataman Kimya. (n.d.). OXONE (POTASSIUM MONOPERSULFATE). Ataman Kimya. [Link]
-
Bonesi, S. M., & Murphy, D. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of Molecular Catalysis A: Chemical, 154(1-2), 159-168. [Link]
-
PTC Organics, Inc. (2021). PTC-Oxone® Oxidation of Sulfide to Sulfone. [Link]
-
Kumar, A., & Akula, M. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances, 12(35), 22923–22929. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]
-
Dong, Y., Ma, J., & Li, Y. (2011). 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2910. [Link]
-
Smedley, C. J., & Taylor, R. J. (2018). Purified mCPBA, a Useful Reagent for the Oxidation of Aldehydes. Molecules, 23(9), 2187. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?[Link]
-
Clark, J. H., & Macquarrie, D. J. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Chemical Communications, (9), 853-860. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. [Link]
-
Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]
-
Peko, T., & Mindt, T. L. (2022). Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers. Molecules, 27(24), 8758. [Link]
-
Shishov, D., & Shul’pin, G. B. (2018). Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. Catalysts, 8(11), 514. [Link]
-
Liu, Y., & Xian, M. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 22(15), 5894–5898. [Link]
-
Liu, Y., & Xian, M. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 22(15), 5894-5898. [Link]
-
Pradhan, P. P., & Bobde, Y. (2020). meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. RSC Advances, 10(56), 33936-33953. [Link]
-
Schöneich, C. (1994). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society, 116(13), 5813–5814. [Link]
-
Reddit. (2022). Chemoselective thioether oxidation. [Link]
-
Kiełbasinski, P., & G-K, M. (2018). Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow. Catalysts, 8(11), 520. [Link]
-
Li, Y., & Wang, X. (2020). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Catalysts, 10(11), 1339. [Link]
-
Cheng, Z., Sun, P., & Tang, A. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters, 21(22), 9199-9203. [Link]
-
Li, J., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(18), 3326. [Link]
-
Pan, J. X., & Chen, Q. W. (2009). 2-(Pyrimidin-2-ylsulfanyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o652. [Link]
-
G. D’Abrosca, A. Scettri, & S. V. (2019). Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products. Molecules, 24(22), 4056. [Link]
-
Mba, M., & Licini, G. (2022). Elucidating Sulfide Activation Mode in Metal-Catalyzed Sulfoxidation Reactivity. Inorganic Chemistry, 61(9), 4025–4034. [Link]
- U.S. Patent No. 5,869,678. (1999). Oxidation of pyridine and derivatives.
-
Pan, J. X., & Chen, Q. W. (2009). 2-(Pyrimidin-2-ylsulfanyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o652. [Link]
Sources
- 1. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US5869678A - Oxidation of pyridine and derivatives - Google Patents [patents.google.com]
Preventing over-oxidation side products in pyridine sulfone synthesis
Welcome to the technical support center for pyridine sulfone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of oxidizing pyridyl sulfides. Our focus is to provide in-depth, field-proven insights to help you overcome common challenges, particularly the prevention of over-oxidation to pyridine N-oxide byproducts.
Introduction: The Challenge of Selectivity
The oxidation of pyridyl sulfides to their corresponding sulfones is a critical transformation in medicinal chemistry and materials science. However, the nucleophilic nitrogen atom of the pyridine ring presents a significant challenge, as it can be readily oxidized to the corresponding N-oxide, often competing with the desired sulfur oxidation. This guide provides a comprehensive overview of the mechanistic principles and practical strategies to achieve high selectivity for sulfone formation.
Frequently Asked Questions (FAQs)
Q1: Why is my pyridine sulfide forming the N-oxide instead of the sulfone?
The formation of pyridine N-oxide is a common side reaction during the oxidation of pyridyl sulfides. This occurs because the lone pair of electrons on the pyridine nitrogen is susceptible to electrophilic attack by many common oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA)[1]. The rate of N-oxidation versus S-oxidation is highly dependent on the electronic properties of the pyridine ring, the steric environment around the sulfur and nitrogen atoms, and the specific oxidizing agent and reaction conditions employed.
Q2: I'm using m-CPBA and getting a mixture of products. What can I do?
While m-CPBA is a powerful oxidant, its high reactivity can lead to poor selectivity. To favor sulfone formation, consider the following adjustments:
-
Stoichiometry: Carefully control the stoichiometry of m-CPBA. Using a slight excess (around 2.2 equivalents) is often necessary for the complete conversion of the sulfide to the sulfone[2].
-
Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to temper the reactivity of m-CPBA and potentially favor the kinetically preferred S-oxidation.
-
Alternative Reagents: If selectivity remains an issue, switching to a milder or more selective oxidizing agent is recommended. See the "Alternative Oxidizing Agents" section below for detailed protocols.
Q3: Are there any "green" or safer alternatives to peroxy acids like m-CPBA?
Yes, several environmentally benign and safer oxidizing systems are available. Urea-hydrogen peroxide (UHP) is a stable, solid source of hydrogen peroxide that is easy to handle[3][4]. Sodium perborate and sodium percarbonate are other excellent "green" options that can be used in water or even under solvent-free conditions[5][6][7][8]. Oxone® (potassium peroxomonosulfate) is another versatile and relatively safe oxidant that can provide high selectivity depending on the solvent system[9][10].
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low conversion to sulfone; starting material remains. | 1. Insufficient amount of oxidizing agent.2. Reaction time is too short.3. Reaction temperature is too low. | 1. Increase the equivalents of the oxidizing agent incrementally.2. Monitor the reaction by TLC or LC-MS and extend the reaction time.3. Gradually increase the reaction temperature, while monitoring for byproduct formation. |
| Formation of sulfoxide as the major product. | 1. Insufficient equivalents of the oxidizing agent.2. The chosen oxidant or conditions favor sulfoxide formation. | 1. Increase the equivalents of the oxidizing agent to >2.0.2. Switch to a stronger oxidizing system or adjust reaction conditions (e.g., solvent, temperature) to favor the second oxidation step. For instance, with Oxone, using water as a solvent promotes sulfone formation[10]. |
| Significant N-oxide formation. | 1. The oxidizing agent is not selective for sulfur oxidation.2. The pyridine nitrogen is highly activated (electron-rich). | 1. Switch to a more chemoselective oxidizing agent (see "Alternative Oxidizing Agents" section).2. Consider protecting the pyridine nitrogen if it is compatible with your overall synthetic route, though this is often not ideal. A better approach is to select an oxidant that is less prone to N-oxidation. |
| Complex product mixture; decomposition observed. | 1. The oxidizing agent is too harsh.2. Reaction temperature is too high.3. The substrate is unstable under the reaction conditions. | 1. Use a milder oxidizing agent.2. Perform the reaction at a lower temperature.3. Screen different solvents to find a more suitable medium. |
Mechanistic Insights: S-Oxidation vs. N-Oxidation
The competition between the oxidation of the sulfur atom in a pyridyl sulfide and the nitrogen atom of the pyridine ring is a classic example of kinetic versus thermodynamic control, influenced by the nature of the oxidant.
Figure 1. Competing oxidation pathways for pyridyl sulfides.
With highly reactive electrophilic oxidants like m-CPBA, both the sulfur and nitrogen atoms can act as nucleophiles, leading to a mixture of products. The goal is to select conditions that favor the kinetic oxidation of the more nucleophilic sulfur atom while minimizing the oxidation of the less nucleophilic (but still reactive) pyridine nitrogen.
Recommended Protocols for Selective Sulfone Synthesis
Here, we provide detailed, step-by-step methodologies for alternative oxidizing agents that have demonstrated high selectivity in the synthesis of pyridine sulfones, thereby minimizing N-oxide formation.
Protocol 1: Oxidation with Urea-Hydrogen Peroxide (UHP)
Urea-hydrogen peroxide is a safe and easy-to-handle solid source of hydrogen peroxide. It can be used for the efficient oxidation of sulfides to sulfones[3][11][12][13].
Experimental Workflow:
Figure 2. Workflow for UHP oxidation.
Step-by-Step Procedure:
-
To a solution of the pyridyl sulfide (1.0 mmol) in a suitable solvent such as ethyl acetate or acetic acid (5-10 mL), add urea-hydrogen peroxide (UHP) (>2.0 mmol).
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired pyridine sulfone.
Protocol 2: Oxidation with Oxone® in a Biphasic System
Oxone®, a stable and versatile triple salt containing potassium peroxomonosulfate, is an effective oxidant for converting sulfides to sulfones. The choice of solvent is crucial for selectivity, with water often favoring sulfone formation[10].
Experimental Workflow:
Figure 3. Workflow for Oxone® oxidation.
Step-by-Step Procedure:
-
Dissolve the pyridyl sulfide (1.0 mmol) in a suitable organic solvent such as dichloromethane or ethyl acetate (10 mL).
-
In a separate flask, dissolve Oxone® (>2.2 mmol) in water (10 mL).
-
Add the aqueous Oxone® solution to the solution of the pyridyl sulfide and stir the resulting biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. Upon completion, separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure pyridine sulfone.
Protocol 3: Oxidation with Sodium Perborate
Sodium perborate is an inexpensive, safe, and environmentally friendly oxidizing agent that can be used for the chemoselective oxidation of sulfides[5][6][7][8][14]. It is particularly effective in favoring the formation of sulfones[8].
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the pyridyl sulfide (1.0 mmol) in a suitable solvent such as acetic acid or water[5][14].
-
Add sodium perborate tetrahydrate (>2.0 mmol) to the solution.
-
Stir the mixture at room temperature or with gentle heating. The reaction can also be carried out under microwave irradiation to accelerate the conversion[5][6][7].
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts, dry over a drying agent, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired pyridine sulfone.
Comparative Overview of Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages | Selectivity for Sulfone |
| m-CPBA | CH2Cl2, 0 °C to RT | High reactivity, readily available. | Often leads to N-oxide formation, potentially explosive.[1] | Moderate to Good |
| Urea-Hydrogen Peroxide (UHP) | Acetic acid or EtOAc, RT to 50 °C | Stable solid, safe, "green" oxidant.[3][4] | May require elevated temperatures for less reactive substrates. | Good to Excellent[11] |
| Oxone® | Biphasic (org./H2O), RT | Inexpensive, stable, environmentally friendly.[9][15] | Requires vigorous stirring for biphasic reactions. | Excellent (in water)[10] |
| Sodium Perborate | Acetic acid or H2O, RT to reflux | Inexpensive, safe, "green" oxidant.[6] | Can be slower than more aggressive oxidants. | Good to Excellent[8] |
Concluding Remarks
The selective synthesis of pyridine sulfones requires a careful consideration of the oxidizing agent and reaction conditions to circumvent the competing N-oxidation of the pyridine ring. By understanding the underlying mechanistic principles and employing the optimized protocols detailed in this guide, researchers can significantly improve the efficiency and selectivity of their synthetic efforts. For further assistance, please do not hesitate to contact our technical support team.
References
- RSC Publishing. (n.d.). Green and chemoselective oxidation of sulfides with sodium perborate and sodium percarbonate: nucleophilic and electrophilic character of the oxidation system. Green Chemistry.
- RSC Publishing. (2007, January 10). Green and chemoselective oxidation of sulfides with sodium perborate and sodium percarbonate: nucleophilic and electrophilic cha.
- The Mild Oxidation of Some Alpha-Difluoro Sulfides to Sulfones with Sodium Perborate. (1993, March 1).
- ResearchGate. (2025, August 6). Green and Chemoselective Oxidation of Sulfides with Sodium Perborate and Sodium Percarbonate: Nucleophilic and Electrophilic Character of the Oxidation System.
- RSC Publishing. (2007, January 10). Green and chemoselective oxidation of sulfides with sodium perborate and sodium percarbonate : nucleophilic and electrophilic character of the oxidati .... Green Chemistry.
- Wordpress. (2026, January 29). Peracids – peracetic, trifluoroacetic acid, mCPBA.
- PMC. (n.d.). C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics.
- Scribd. (n.d.). C H Halogenation of Pyridyl Sulfides Avoiding The Sulfur Oxidation A Direct | PDF.
- PubMed. (2019, November 26). C-H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics.
- Organic Chemistry Portal. (n.d.). Hydrogen peroxide urea adduct, UHP.
- Advances in the Application of Urea-Hydrogen Peroxide to Oxidation Reactions. (n.d.).
- CDMF. (2023, January 13). Towards an efficient selective oxidation of sulfides to sulfones by NiWO 4 and α-Ag 2 WO 4.
- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
- Benchchem. (n.d.). Comparative analysis of different oxidizing agents for sulfide oxidation.
- ACS Publications. (2025, January 9). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.
- PMC. (n.d.). Urea- Hydrogen Peroxide (UHP) Oxidation of Thiols to the Corresponding Disulfides Promoted by Maleic Anhydride as Mediator.
- YouTube. (2022, December 25). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides.
- Organic Syntheses Procedure. (n.d.). pyridine-n-oxide.
- Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds.
-
Baran Lab. (2012, June 9). Pyridine N-Oxides. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbB2s430mdM_XFWRq4X-kHMZ8js0iCIvn7GxxLcb9DQ2T6Qpg3Bx_plD6B4_7KWa0yoobIFgebF3Hvl63VcWLmZvOEmiwmC2T4PlglKBgu465uP1OziVZWorooJ8evNODuLyEcR0IFXYggsaO4MaVuDpsmgmoE1UI=]([Link]
Sources
- 1. Peracids – peracetic, trifluoroacetic acid, mCPBA - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrogen peroxide urea adduct, UHP [organic-chemistry.org]
- 4. Hydrogen peroxide–urea - Wikipedia [en.wikipedia.org]
- 5. Green and chemoselective oxidation of sulfides with sodium perborate and sodium percarbonate: nucleophilic and electrophilic character of the oxidation system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Green and chemoselective oxidation of sulfides with sodium perborate and sodium percarbonate: nucleophilic and electrophilic character of the oxidation system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Green and chemoselective oxidation of sulfides with sodium perborate and sodium percarbonate: nucleophilic and electrophilic character of the oxidation system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Advances in the Application of Urea-Hydrogen Peroxide to Oxidation Reactions [sioc-journal.cn]
- 12. Sulfone synthesis by oxidation [organic-chemistry.org]
- 13. N-oxide synthesis by oxidation [organic-chemistry.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
Technical Guide: Purification & Stabilization of 2-(Pyridin-2-ylsulfonyl)acetic acid
Introduction: The Stability & Solubility Paradox
2-(Pyridin-2-ylsulfonyl)acetic acid presents a unique purification challenge due to its "triple threat" physicochemical profile:
-
Amphoteric Nature: It contains a basic pyridine nitrogen (pKa ~2.5–3.0 due to the electron-withdrawing sulfonyl group) and an acidic carboxylic acid (pKa ~2.0–2.5). This creates a zwitterionic window that dictates solubility.
-
Thermal Instability: Like many
-sulfonyl carboxylic acids, it is prone to thermal decarboxylation, a process catalyzed by its own zwitterionic form. -
Oxidative Byproducts: Synthesis typically involves oxidizing the corresponding sulfide. Incomplete oxidation leads to sulfoxide contamination, while over-oxidation or thermal stress yields the decarboxylated neutral species, 2-(methylsulfonyl)pyridine.
This guide provides a field-proven protocol to isolate high-purity material while mitigating decarboxylation risks.
Core Purification Protocol
Phase 1: Reaction Quench & Oxidant Removal
Context: Most syntheses use oxidants like KMnO₄, H₂O₂/Na₂WO₄, or Oxone® to convert the sulfide precursor.
Step-by-Step:
-
Quench:
-
If KMnO₄ was used: The mixture will contain solid MnO₂. Add mild reducing agent (Sodium Bisulfite) until the purple color disappears. Filter the slurry through a pad of Celite 545 to remove MnO₂. Wash the pad with water.
-
If H₂O₂ was used: Test for peroxides using starch-iodide paper. If positive, quench with saturated aqueous Sodium Thiosulfate (
) until negative.
-
-
Volume Reduction:
-
Concentrate the filtrate in vacuo. CRITICAL: Maintain water bath temperature < 45°C . Higher temperatures significantly increase the rate of decarboxylation.
-
Phase 2: The "Base-Wash" Separation (Removal of Neutral Impurities)
Context: The primary impurity, 2-(methylsulfonyl)pyridine (decarboxylated product), is neutral. The target molecule is anionic at pH > 4.
-
Basification:
-
Dissolve the crude residue in saturated aqueous Sodium Bicarbonate (NaHCO₃) .
-
Target pH: 8.0 – 8.5 .
-
Why? This deprotonates the carboxylic acid (
), keeping the product in the aqueous phase.
-
-
Organic Wash (Extraction of Impurities):
-
Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Discard the organic layers. They contain the unreacted sulfide, sulfoxide intermediates, and the neutral decarboxylated byproduct.
-
Validation: The aqueous layer should now be clear or pale yellow.
-
Phase 3: Isoelectric Precipitation (Isolation)
Context: The molecule is least soluble near its isoelectric point (pI), where the zwitterion (
-
Acidification:
-
Cool the aqueous bicarbonate solution to 0–5°C in an ice bath.
-
Slowly add 2M HCl dropwise with vigorous stirring.
-
Target pH: 2.0 – 2.5 .
-
Observation: A thick white or off-white precipitate should form.
-
Note: Do not acidify below pH 1.0, as the pyridine hydrochloride salt (
) may become soluble again.
-
-
Filtration:
-
Stir the slurry at 0°C for 30 minutes to maximize yield.
-
Filter via vacuum filtration (sintered glass funnel).
-
Wash the cake with a small volume of ice-cold water (2x).
-
Do not wash with acetone or ethanol at this stage, as the product has appreciable solubility in organic solvents.
-
Phase 4: Drying
-
Dry the solid in a vacuum oven at 40°C max.
-
Use a desiccant (
or KOH pellets) in the vacuum chamber to remove trace water.
Quantitative Data & Solvents
| Parameter | Value / Condition | Notes |
| Est. pKa (Pyridine N) | ~2.8 | Lowered by electron-withdrawing |
| Est. pKa (COOH) | ~2.2 | Increased acidity due to |
| Safe Handling Temp | < 50°C | Risk of decarboxylation increases exponentially >60°C. |
| Preferred Extraction Solvent | Ethyl Acetate | Removes neutrals efficiently; poor solvent for the salt. |
| Recrystallization Solvent | Water (Hot | Only if necessary. Dissolve at 50°C, cool to 4°C. |
Troubleshooting & FAQs
Q1: My product is "oiling out" upon acidification instead of precipitating. What went wrong?
-
Cause: This usually happens if the concentration is too high or if residual organic solvents (from the extraction step) are present in the aqueous phase.
-
Fix:
-
Ensure all EtOAc/DCM is removed from the aqueous phase before acidification (briefly rotovap the aqueous layer at 30°C/vacuum).
-
Dilute the aqueous phase slightly with water.
-
Seed the oiled mixture with a crystal of pure product if available, and scratch the glass sides of the flask to induce nucleation.
-
Q2: I see a new spot on TLC after recrystallization. Is it decomposing?
-
Cause: Yes. If you boiled the solvent (water or ethanol) to dissolve the solid, you likely caused thermal decarboxylation.
-
Fix: Never boil this compound. Dissolve at a maximum of 50–55°C. If insoluble, use a larger volume of solvent rather than higher heat.
Q3: The product is colored (yellow/brown) even after precipitation.
-
Cause: Trace oxidative oligomers or metal salts.
-
Fix: Dissolve the solid in dilute NaHCO₃, treat with activated charcoal for 15 minutes at room temperature, filter through Celite, and re-precipitate with HCl.
Process Visualization
The following diagram illustrates the logic flow for the purification, highlighting the critical separation of the neutral decarboxylated impurity from the anionic target.
Caption: Logical flow for the separation of neutral decarboxylated impurities via pH-swing extraction.
References
-
Decarboxylation Mechanisms
-
Glein, C., et al. (2020). Mechanisms of decarboxylation of phenylacetic acids. Chemistry, Environmental Science. Link
- Note: Highlights the thermal instability of aryl acetic acids, particularly when electron-withdrawing groups are present.
-
-
Pyridine Acidity & Electronic Effects
-
Lumen Learning. How Delocalized Electrons Affect pKa Values. Link
- Note: Provides foundational theory on how electron-withdrawing groups (like sulfonyl)
-
-
Synthesis of Sulfonyl Pyridines
-
BenchChem. Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. Link
- Note: General procedures for handling pyridine-sulfur oxidation and isol
-
-
General Stability of Beta-Keto/Sulfonyl Acids
-
Master Organic Chemistry. Decarboxylation. Link
- Note: Explains the mechanism of decarboxylation in systems with beta-electron withdrawing groups.
-
Solving solubility issues of 2-(Pyridin-2-ylsulfonyl)acetic acid in NMR solvents
Guide TS-001: Solving Solubility Issues of 2-(Pyridin-2-ylsulfonyl)acetic acid
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is 2-(Pyridin-2-ylsulfonyl)acetic acid so difficult to dissolve in standard NMR solvents like CDCl₃ or even DMSO-d₆?
Answer: The solubility challenge of 2-(Pyridin-2-ylsulfonyl)acetic acid stems directly from its unique molecular structure, which contains three distinct functional groups with competing properties:
-
A Carboxylic Acid (-COOH): This group is acidic and is an excellent hydrogen bond donor and acceptor.
-
A Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and can act as a hydrogen bond acceptor.
-
A Sulfonyl Group (-SO₂-): This is a highly polar, electron-withdrawing group that acts as a strong hydrogen bond acceptor.
The combination of a distinct acidic site and a basic site makes the molecule amphoteric . It is likely to exist as a zwitterion in its solid state, with the carboxylic proton transferred to the pyridine nitrogen. This, combined with the potent hydrogen-bonding capabilities of the sulfonyl and carboxyl groups, creates strong intermolecular forces (ionic interactions and hydrogen bonding). These forces lock the molecules into a stable crystal lattice, making it very difficult for solvent molecules to break them apart and pull the compound into solution.
Less polar solvents like Chloroform-d (CDCl₃) lack the ability to disrupt this strong network, while even a highly polar aprotic solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆) may be insufficient on its own.[1]
Q2: I'm starting my experiment. Which deuterated solvent should I try first, and how much sample should I use?
Answer: For a polar, potentially zwitterionic compound, you should always start with the most powerful, commonly available polar aprotic solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆) .[1][2] Its high polarity and strong hydrogen bond accepting character give it the best chance of disrupting the intermolecular forces of your compound.
Best Practice Protocol: Start with a very small amount of your sample (~1 mg) to avoid wasting material.[3] Add approximately 0.6-0.7 mL of DMSO-d₆.[1] Vigorously shake or vortex the sample.[3] If it dissolves completely, you can gradually add more sample in small portions until you reach the desired concentration for your experiment (typically 5-30 mg for ¹³C NMR).[1]
Below is a table of common solvents. For this specific compound, starting with CDCl₃ or Acetone-d₆ is not recommended due to their lower polarity.
| Solvent | Residual ¹H Peak (ppm) | Multiplicity | Polarity | Key Characteristics |
| Chloroform-d (CDCl₃) | 7.26 | Singlet | Low | Good for many organic compounds, but poor for polar, salt-like molecules.[2] |
| Acetone-d₆ | 2.05 | Pentet | Medium | Useful for a range of organic molecules.[2] |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 2.50 | Pentet | High | Excellent for polar compounds, peptides, and carbohydrates.[1][2] The recommended starting point. |
| Methanol-d₄ (CD₃OD) | 3.31 | Pentet | High (Protic) | Good for polar compounds; exchangeable protons (like -COOH) will be replaced by deuterium. |
| Deuterium Oxide (D₂O) | ~4.8 | Singlet | High (Protic) | Used for water-soluble compounds and biomolecules; ideal for salt forms.[1] |
| Chemical shifts can vary slightly based on temperature, concentration, and pH.[4] |
Q3: My compound did not dissolve in DMSO-d₆ at room temperature. What is the next logical step?
Answer: If the compound remains insoluble in DMSO-d₆, the next step is to provide energy to help overcome the crystal lattice energy. This can be achieved through gentle heating or sonication.
Experimental Protocol: Aiding Dissolution
-
Prepare the Sample: Add ~5 mg of 2-(Pyridin-2-ylsulfonyl)acetic acid to an NMR tube followed by ~0.7 mL of DMSO-d₆.
-
Gentle Heating: Use a heat gun to gently warm the sample. Wave the heat gun over the tube—do not focus it on one spot to avoid solvent boiling or sample degradation. Cap the tube and carefully invert it several times to mix. Allow it to cool to room temperature to see if the compound remains in solution.
-
Sonication: Alternatively, place the capped NMR tube in a bath sonicator for 5-10 minutes. The ultrasonic waves can help break up solid aggregates.
-
Inspect and Filter: After treatment, visually inspect the sample. If it is fully dissolved and transparent, it is ready for analysis. If any particulate matter remains, you must filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.[3][5] A sample with suspended solids will result in broad peaks and poor spectral quality that cannot be fixed by shimming.[1][5]
Q4: Heating didn't work. The compound is amphoteric; can I use pH modification to dissolve it?
Answer: Yes, this is the most powerful and scientifically-driven approach for this specific molecule. By chemically modifying the compound in situ to create a salt, you can dramatically increase its solubility in polar protic solvents like Deuterium Oxide (D₂O). You have two primary options based on the compound's structure.
The carboxylic acid is the most acidic site. Adding a base will deprotonate it to form a highly polar, water-soluble carboxylate anion.
Protocol: Basic Sample Preparation in D₂O
-
Initial Suspension: Add 5-10 mg of your compound to an NMR tube, followed by ~0.7 mL of D₂O. The compound will likely remain as a suspension.
-
Base Addition: Add a small drop (~5-10 µL) of a basic solution, such as 1 M Sodium deuteroxide (NaOD) in D₂O.
-
Dissolution: Cap the tube and invert it several times. The solid should dissolve as the soluble sodium salt is formed. If it doesn't, add another drop of the basic solution and repeat until the solution is clear. Using a base like Na₂CO₃ can also be effective.[6]
-
Analysis: Acquire the NMR spectrum. Be aware that the chemical shifts of protons near the carboxylic acid will change significantly upon deprotonation.
The pyridine nitrogen is basic and can be protonated with a strong acid to form a pyridinium salt, which may also be soluble in D₂O.
Protocol: Acidic Sample Preparation in D₂O
-
Initial Suspension: Prepare a suspension of your compound in D₂O as described above.
-
Acid Addition: Add a small drop (~5-10 µL) of an acidic solution, such as 1 M Deuterium chloride (DCl) in D₂O.
-
Dissolution & Analysis: Cap, mix, and observe for dissolution. Acquire the NMR spectrum. The chemical shifts of the pyridine ring protons will be most affected by this change.
The logic behind these chemical modifications is illustrated in the diagram below.
Caption: Chemical logic for pH-based solubilization.
Q5: Can you provide a workflow diagram summarizing the entire troubleshooting process?
Answer: Certainly. The following diagram outlines the logical progression from initial solvent selection to advanced chemical modification for achieving dissolution of 2-(Pyridin-2-ylsulfonyl)acetic acid.
Caption: Troubleshooting workflow for NMR sample preparation.
References
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of Alberta. (n.d.). Sample Preparation - NMR. Retrieved from [Link]
-
Reddit. (2018). Any ideas for an NMR solvent? Wont solubilize in CDCl3, DMSO, D2O, or Methanol. r/chemistry. Retrieved from [Link]
Sources
Technical Support Center: Sulfone Synthesis & Purification
Topic: Removal of m-Chlorobenzoic Acid (m-CBA) Byproduct Ticket ID: CHEM-SUP-8821 Status: Open Support Tier: Senior Application Scientist[1]
Executive Summary
The oxidation of sulfides to sulfones using m-chloroperbenzoic acid (m-CPBA) is a robust transformation, but it generates a stoichiometric equivalent of m-chlorobenzoic acid (m-CBA).[1]
m-CBA (pKa ~3.[1]82) is a solid acid that frequently co-precipitates with sulfones or streaks during chromatography.[1] Effective removal relies on exploiting the acidity difference between the byproduct and your sulfone, or utilizing solubility differentials in specific solvent systems.
This guide provides modular workflows ranging from standard aqueous extractions to advanced solid-phase scavenging for polar substrates.[1]
Module 1: The Reaction Pathway & Logic
Before troubleshooting, verify the chemical species present. You are dealing with a mixture of your target sulfone, the m-CBA byproduct, and potentially unreacted m-CPBA (peroxide).[1]
Visualizing the Transformation
Figure 1: Stoichiometric pathway. Note that for sulfone synthesis, ≥2.2 equivalents of m-CPBA are typically used, resulting in significant m-CBA accumulation.[1]
Module 2: Standard Purification Protocol (Aqueous Workup)
Applicability: Use this when your sulfone is lipophilic (soluble in DCM/EtOAc) and water-insoluble .
The Mechanism
-
Quench: Sodium sulfite (
) or thiosulfate reduces excess m-CPBA (oxidant) to m-CBA.[1] -
Deprotonate: A basic wash converts m-CBA (organic soluble) into m-chlorobenzoate (water soluble).[1]
Step-by-Step Protocol
| Step | Action | Technical Rationale |
| 1. Dilution | Dilute reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . | Ensures the sulfone remains in solution during the wash. m-CBA is highly soluble in DCM (~1.1 g/mL).[1] |
| 2. Quench | Add 10% aqueous | Safety Critical: Destroys unreacted peroxides.[1] Verify with starch-iodide paper (should remain white).[1] |
| 3. Partition | Separate layers.[1] Keep the organic layer.[2] | The aqueous layer now contains sulfate salts. |
| 4. Basic Wash | Wash organic layer with Sat.[1] | Converts m-CBA (pKa 3.[1]82) to its sodium salt.[1] |
| 5. Finish | Wash with Brine -> Dry over | Removes residual water and base.[1][3] |
Critical Check: If a white solid precipitates during the basic wash, your sulfone might be crashing out due to the polarity change, or you are forming a stubborn emulsion.[1] See Troubleshooting below.
Module 3: Advanced Purification (Polar/Water-Soluble Sulfones)
Applicability: Use this when your product is polar and would be lost in an aqueous wash, or if you are avoiding aqueous conditions entirely.[1]
Decision Tree: Selecting the Right Method
Figure 2: Workflow selection based on product solubility.
Method A: Solid Phase Scavenging (The "Dry" Workup)
This method uses a basic solid support to bind the acidic m-CBA while the neutral sulfone passes through.
-
Concentrate the reaction mixture to a minimal volume.
-
Prepare a filter frit with a pad of Basic Alumina (Activity Grade I) or Potassium Carbonate on Silica .
-
Elute with a solvent in which your product is soluble (e.g., DCM or 10% MeOH/DCM).[1]
-
Result: The m-CBA (acid) binds tightly to the basic alumina; the sulfone elutes.
Method B: The Solubility Trick (Cold Precipitation)
m-CBA is soluble in DCM but significantly less soluble in cold ether or hexanes.
-
Dissolve the crude residue in a minimum amount of DCM .
-
Slowly add cold Diethyl Ether or Hexanes until the solution becomes slightly cloudy.
-
Cool the mixture to -20°C or 0°C for 1 hour.
-
Filter the white precipitate (mostly m-CBA).[1]
-
Wash the filtrate with saturated
(if product tolerance allows) to remove the final traces.
Troubleshooting & FAQs
Issue: "I washed with base, but I still see a white solid in my NMR/flask."
Diagnosis: Incomplete deprotonation or saturation.
-
Fix: m-CBA is bulky.[1] If you have a large excess, the aqueous layer may become saturated with the benzoate salt, pushing the equilibrium back.[1] Increase the volume of the basic wash or switch from
to 1M NaOH (if your product is base-stable). -
Verification: Check the
NMR.[4] m-CBA shows distinct aromatic signals (triplet at ~7.4 ppm, doublet at ~7.5 ppm, singlet at ~8.0 ppm in ).[1]
Issue: "My reaction turned into a thick emulsion during the wash."
Diagnosis: The density of chlorinated solvents often matches the density of brine/heavy salt solutions, preventing separation.
-
Fix: Break the emulsion by filtering the entire biphasic mixture through a pad of Celite . Alternatively, add more water to lower the aqueous density, or add more DCM to increase organic density.[1]
Issue: "Is it safe to rotovap the reaction mixture directly?"
Safety Alert: NO.
-
Reason: m-CPBA is shock-sensitive and potentially explosive when dry or in concentrated solution.[1]
-
Protocol: Always quench peroxides (Test with starch-iodide paper) before concentrating the reaction mixture to dryness.
Issue: "My product is acid-sensitive. Can I use m-CPBA?"
Diagnosis: The reaction generates acid in situ.[1]
-
Fix: Buffer the reaction. Add solid
or directly to the reaction flask (DCM suspension) during the oxidation. This neutralizes m-CBA as it forms.[1]
References
-
Purification of Laboratory Chemicals . m-Chloroperbenzoic acid. Butterworth-Heinemann.[1] (Standard text for reagent purification and handling).
- Journal of Organic Chemistry. Epoxidation and Sulfone Synthesis Methodologies. (General reference for m-CPBA reactivity).
-
Organic Syntheses , Coll. Vol. 9, p. 117 (1998).[1] Oxidation of Sulfides to Sulfones. Link
-
PubChem . 3-Chlorobenzoic Acid (Compound Summary). National Library of Medicine.[1] Link
-
Not Voodoo (University of Rochester) . Workup: m-CPBA Oxidation. (Excellent practical guide for academic labs). Link
Sources
Technical Support Center: Optimizing pH for the Extraction of 2-(Pyridin-2-ylsulfonyl)acetic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(Pyridin-2-ylsulfonyl)acetic acid. It offers troubleshooting advice and frequently asked questions to ensure efficient and effective liquid-liquid extraction of this compound. As Senior Application Scientists, our goal is to blend theoretical principles with practical, field-tested insights to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical features of 2-(Pyridin-2-ylsulfonyl)acetic acid that influence its extraction?
A1: 2-(Pyridin-2-ylsulfonyl)acetic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Specifically, it has a carboxylic acid group (-COOH), which is acidic, and a pyridine ring, the nitrogen of which is basic. The sulfonyl group (-SO₂-) is a strong electron-withdrawing group, which will increase the acidity of the carboxylic acid (lowering its pKa) and decrease the basicity of the pyridine nitrogen (lowering the pKa of its conjugate acid). The extraction behavior of this molecule is therefore highly dependent on the pH of the aqueous solution, which dictates the ionization state of these functional groups.
Q2: Why is pH so critical for the liquid-liquid extraction of this compound?
A2: The principle of liquid-liquid extraction relies on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[1] The solubility of 2-(Pyridin-2-ylsulfonyl)acetic acid is governed by its ionization state.
-
In its neutral form , the molecule is more nonpolar and will preferentially partition into an organic solvent.
-
In its charged (ionized) form , it becomes more polar and will be more soluble in the aqueous phase.[2]
By adjusting the pH of the aqueous layer, we can control the protonation/deprotonation of the carboxylic acid and pyridine moieties, thereby "switching" its solubility and enabling its separation from other components in a mixture.[3]
Q3: What are the predicted pKa values for 2-(Pyridin-2-ylsulfonyl)acetic acid, and how do we use them?
-
pKa₁ (Acidic): This refers to the dissociation of the carboxylic acid proton. At pH values above this pKa, the carboxylic acid will be deprotonated (COO⁻).
-
pKa₂ (Basic): This refers to the protonation of the pyridine nitrogen. At pH values below this pKa, the nitrogen will be protonated (NH⁺).
The optimal pH for extracting the neutral compound into an organic solvent will be at its isoelectric point (pI), which is the pH at which the net charge on the molecule is zero. The pI can be estimated by averaging the two pKa values: pI = (pKa₁ + pKa₂)/2.
Troubleshooting Guide
Q1: My recovery of 2-(Pyridin-2-ylsulfonyl)acetic acid in the organic layer is very low. What is the likely cause?
A1: Low recovery in the organic layer is almost always due to the pH of the aqueous phase being either too high or too low. This would cause the compound to be in its ionized form, making it highly soluble in the aqueous phase.
-
pH is too high (e.g., pH > 5): The carboxylic acid group will be deprotonated (COO⁻), giving the molecule a net negative charge.
-
pH is too low (e.g., pH < 1): The pyridine nitrogen will be protonated (NH⁺), giving the molecule a net positive charge.
Solution: You need to adjust the pH of your aqueous phase to be at or near the isoelectric point (pI) of the molecule, where it exists in its neutral, zwitterionic form. We recommend performing a pH optimization experiment to determine the ideal pH for extraction into your chosen organic solvent.
Q2: I am trying to back-extract the compound from the organic layer into a fresh aqueous layer, but the efficiency is poor. Why?
A2: Poor back-extraction efficiency indicates that the pH of the new aqueous phase is not suitable to fully ionize the compound. To move the compound from the organic phase to the aqueous phase, you need to make it as polar as possible by ensuring it is fully charged.
Solution:
-
To extract into a basic aqueous solution: Adjust the pH of the aqueous phase to be at least 2 pH units above the acidic pKa (pKa₁). This will ensure complete deprotonation of the carboxylic acid. A pH of 6 or higher is a good starting point.
-
To extract into an acidic aqueous solution: Adjust the pH of the aqueous phase to be at least 2 pH units below the basic pKa (pKa₂). This will ensure complete protonation of the pyridine nitrogen. A pH of 1 or lower is a reasonable starting point.
Q3: I am observing an emulsion at the interface of the organic and aqueous layers. How can I resolve this?
A3: Emulsion formation is a common issue in liquid-liquid extractions, often caused by vigorous shaking or the presence of surfactants.
Solutions:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.
-
Centrifugation: If the volume is small enough, centrifuging the mixture can help to separate the layers.
-
Filtration: Passing the mixture through a bed of Celite or glass wool can sometimes resolve the emulsion.
Data Presentation & Protocols
Predicted Physicochemical Properties
The following table summarizes predicted properties for a structurally similar compound, (Pyridin-2-ylsulfanyl)acetic acid, which can serve as a starting point for your experimental design.
| Property | Predicted Value | Implication for Extraction |
| pKa (acidic) | ~3.50[4] | The carboxylic acid will be deprotonated above this pH. |
| pKa (basic) | ~2.50[4] | The pyridine nitrogen will be protonated below this pH. |
| Lipophilicity (logP) | 1.15[4] | Moderately lipophilic in its neutral form. |
| Aqueous Solubility (logS) | -1.86[4] | Low aqueous solubility in its neutral form. |
Note: The sulfonyl group in 2-(Pyridin-2-ylsulfonyl)acetic acid is more electron-withdrawing than the sulfide link in the reference compound, which will likely lower both pKa values.
Visualization of pH-Dependent Forms
Caption: Ionization states of 2-(Pyridin-2-ylsulfonyl)acetic acid at different pH ranges.
Experimental Protocol: Determining Optimal pH for Extraction
This protocol provides a systematic approach to identify the optimal pH for extracting 2-(Pyridin-2-ylsulfonyl)acetic acid into an organic solvent.
Materials:
-
A stock solution of 2-(Pyridin-2-ylsulfonyl)acetic acid of known concentration in a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
A series of aqueous buffer solutions with pH values ranging from 1 to 5 (in 0.5 pH unit increments).
-
0.1 M HCl and 0.1 M NaOH for pH adjustments.
-
Separatory funnels or vials for extraction.
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS).
Procedure:
-
Preparation: Aliquot a fixed volume of the organic stock solution of your compound into a series of separatory funnels or vials.
-
Extraction: Add an equal volume of each aqueous buffer solution to the corresponding funnel/vial.
-
Equilibration: Stopper the funnels/vials and shake gently for 2-3 minutes to allow for partitioning. Allow the layers to fully separate.
-
Sampling: Carefully collect a sample from the organic layer of each extraction.
-
Quantification: Analyze the concentration of 2-(Pyridin-2-ylsulfonyl)acetic acid remaining in each organic sample using your validated analytical method.
-
Data Analysis: Plot the concentration of the compound in the organic layer against the pH of the aqueous buffer. The pH that corresponds to the highest concentration in the organic layer is the optimal pH for extraction.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of optimal extraction pH.
References
-
ResearchGate. Optimization under acid conditions (pH 1-2) of extraction variables...[Link]
-
Wikipedia. Liquid–liquid extraction. [Link]
-
YouTube. Acid-Base Extraction II - Selecting the pH of the Aqueous Layer. [Link]
-
NIH National Center for Biotechnology Information. 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid. [Link]
-
Chemistry LibreTexts. Liquid-Liquid Extraction. [Link]
-
Reddit. Role of Ph in liquid-liquid extraction. [Link]
-
NIH National Center for Biotechnology Information. 2-(Pyrimidin-2-ylsulfanyl)acetic acid. [Link]
-
U.S. Environmental Protection Agency. (Pyridin-2-ylsulfanyl)-acetic acid Properties. [Link]
-
Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
-
ACS Omega. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. [Link]
-
NIH National Center for Biotechnology Information. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
Sources
Technical Support Center: Crystallization of Sulfonyl Acetic Acid Derivatives
Topic: Crystallization techniques for sulfonyl acetic acid derivatives Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide, Troubleshooting & FAQs
Core Technical Philosophy
As a Senior Application Scientist, I often see researchers struggle with sulfonyl acetic acid derivatives due to their unique "amphiphilic" nature. These molecules possess a highly polar, hydrogen-bonding "head" (the sulfonyl and carboxyl groups) and a lipophilic "tail" (the aryl/alkyl moiety).
Successful crystallization requires balancing these opposing forces. The sulfone (
Troubleshooting Guide (Q&A)
Issue 1: "My product is 'oiling out' (LLPS) instead of crystallizing."
Diagnosis: Liquid-Liquid Phase Separation (LLPS) occurs when the interactions between solute molecules are stronger than solute-solvent interactions, but the kinetic barrier to form an ordered lattice is too high. This is common in sulfonyl derivatives due to their conformational flexibility.
Corrective Actions:
-
Temperature Control: You are likely cooling too fast. Oiling out happens in the "metastable zone" where the solution is supersaturated with respect to the crystal but the oil phase is kinetically favored.
-
Fix: Re-heat to dissolve the oil.[1] Cool slowly (
) to the cloud point.
-
-
Seeding: The system lacks a template.
-
Fix: Add seed crystals (0.1 - 1 wt%) at the first sign of cloudiness or just above the saturation temperature.
-
-
Solvent Modification: The solvent is too poor.
-
Fix: If using an anti-solvent method, reduce the anti-solvent ratio. If using a single solvent (e.g., water), add a small amount of "good" solvent (e.g., Ethanol or Acetone) to increase solubility and lower the supersaturation spike.
-
Issue 2: "I have low yield despite cooling to ."
Diagnosis: Sulfonyl acetic acids are often more soluble in organic solvents than expected due to the sulfonyl group's polarity.
Corrective Actions:
-
pH Adjustment: These are acids (
). If your solvent is even slightly basic or if you are in an aqueous buffer, the compound is ionizing.-
Fix: Acidify the mother liquor to pH
using dilute HCl or to suppress ionization and force precipitation of the free acid.
-
-
Anti-Solvent Addition: Cooling alone is insufficient.
-
Fix: After cooling, add a non-polar anti-solvent (e.g., Hexane or Heptane) dropwise. Note: Ensure the anti-solvent is miscible with your primary solvent.
-
Issue 3: "The crystals are trapping impurities (colored mother liquor inclusions)."
Diagnosis: Fast crystal growth traps mother liquor. Sulfones can also form inclusion complexes.
Corrective Actions:
-
Thermodynamic Digestion (Ostwald Ripening):
-
Charcoal Treatment:
-
Fix: Dissolve the crude solid in hot solvent, add activated charcoal (1-5 wt%), stir for 15 mins, and filter hot through Celite before crystallization.
-
Visualized Workflows
A. Troubleshooting "Oiling Out" (Decision Tree)
Caption: Decision tree for remediating Liquid-Liquid Phase Separation (Oiling Out) during crystallization.
B. Standard Crystallization Workflow
Caption: Optimized workflow for the purification of sulfonyl acetic acid derivatives.
Experimental Protocols
Protocol A: Aqueous/Alcoholic Recrystallization (Standard)
Best for: Polar derivatives, free acids, and removal of inorganic salts.
| Parameter | Specification |
| Primary Solvent | Ethanol (95%) or Methanol |
| Co-Solvent | Water (deionized) |
| Target Conc. | 1 g solute / 5-10 mL solvent |
Step-by-Step:
-
Dissolution: Place crude sulfonyl acetic acid derivative in a flask. Add minimum Ethanol needed to dissolve at reflux (
). -
Clarification: If the solution is dark, add activated carbon (5 wt%), stir for 10 min, and filter hot.
-
Anti-Solvent Addition: While keeping the solution hot (
), slowly add hot water until a faint turbidity (cloudiness) persists. -
Clearance: Add 1-2 mL of hot Ethanol to clear the turbidity. The solution is now saturated.[4]
-
Crystallization: Remove from heat. Allow to cool to room temperature undisturbed for 2-3 hours.
-
Tip: If oiling occurs, scratch the glass or add a seed crystal immediately.
-
-
Finishing: Cool in an ice bath (
) for 1 hour to maximize yield. -
Isolation: Filter via vacuum.[3][4][7] Wash with cold Ethanol/Water (1:1 mixture).
Protocol B: Reactive Crystallization (pH Swing)
Best for: Isolating the acid from a reaction mixture or salt form.
-
Salt Formation: Dissolve the crude material in 1M NaOH (aq). The sulfonyl acetic acid will dissolve as the sodium salt; non-acidic impurities will remain undissolved.
-
Extraction (Wash): Extract the aqueous layer with Ethyl Acetate to remove non-polar organic impurities. Discard the organic layer.
-
Acidification: Cool the aqueous phase to
. Slowly add 1M HCl dropwise while stirring vigorously. -
Precipitation: The product will precipitate as the pH drops below the pKa (approx pH 3). Continue until pH
. -
Aging: Stir the slurry for 30 mins to transform amorphous aggregates into stable crystals.
Frequently Asked Questions (FAQs)
Q: Can I use Toluene or Ethyl Acetate?
A: Yes. For more lipophilic derivatives (e.g., those with large aryl tails), Toluene is excellent because it has a high boiling point (
Q: How do I know if I have a solvate? A: Sulfonyl groups are prone to forming channel solvates. If your crystals turn opaque (desolvate) upon drying or if your NMR shows non-stoichiometric solvent peaks that don't disappear after vacuum drying, you likely have a solvate. Verify using DSC (Differential Scanning Calorimetry) – a desolvation endotherm will appear before the melting point [2].
Q: Why is my melting point broad after crystallization?
A: This usually indicates either impure crystals (occluded solvent/impurities) or a mixture of polymorphs. Sulfonyl derivatives often exhibit polymorphism. Dry the sample thoroughly at
References
-
University of Rochester. Solvents for Recrystallization. Department of Chemistry. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. Technical Whitepaper. [Link]
-
LibreTexts Chemistry. Troubleshooting Crystallization - Oiling Out.[Link]
-
Organic Syntheses. Phenylacetic acid.[7] Org.[5][7][8] Synth. 1925, 5,[6] 89. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. echemi.com [echemi.com]
Technical Support Center: A Guide to Handling the Hygroscopic Nature of Pyridine Sulfonyl Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who work with pyridine sulfonyl acids and their derivatives. The inherent hygroscopicity of these compounds presents unique challenges in the laboratory.[1] This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes pyridine sulfonyl acids hygroscopic and why is this a concern?
A1: The hygroscopicity of pyridine sulfonyl acids stems from the polarity of the sulfonic acid group (-SO₃H) and the nitrogen atom in the pyridine ring. These functional groups readily form hydrogen bonds with water molecules in the atmosphere.[1][2]
This moisture absorption is a significant concern for several reasons:
-
Inaccurate Measurements: Absorbed water increases the mass of the compound, leading to errors in weighing and molar calculations.
-
Reaction Stoichiometry: Excess water can alter the stoichiometry of a reaction, potentially leading to incomplete conversion, side product formation, or even complete reaction failure.
-
Compound Degradation: Some pyridine sulfonyl acids and their activated forms, like sulfonyl chlorides, can react with water. For instance, pyridine-3-sulfonyl chloride is known to react violently with water.[3][4] This hydrolysis can lead to the formation of the corresponding sulfonic acid, rendering the reagent inactive for its intended purpose.[5]
-
Physical State Changes: Moisture absorption can cause the solid material to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[1]
Q2: I suspect my bottle of pyridine sulfonyl acid has been exposed to moisture. How can I confirm this and what is the acceptable water content?
A2: Visual inspection is the first step. Clumping or a sticky appearance are strong indicators of moisture absorption.[6] However, for quantitative analysis, Karl Fischer titration is the gold standard for determining water content in chemical samples.[7][8] This method is highly specific to water and can provide accurate results even at very low concentrations.[7]
There are two main types of Karl Fischer titration:
-
Volumetric: Best suited for samples with a water content of 0.01% to 100%.[7]
-
Coulometric: Ideal for trace amounts of water, from 0.0001% to 5%.[7]
The acceptable water content is highly dependent on the specific reaction's sensitivity to moisture. For many applications, a water content below 0.1% is desirable. For highly moisture-sensitive reactions, the required water content may be significantly lower.
| Analytical Method | Principle | Typical Application | Considerations |
| Karl Fischer Titration | Titration with a reagent that reacts stoichiometrically with water.[7][9] | Gold standard for accurate water content determination.[7][8] | Requires specialized equipment. The sample must be soluble in the Karl Fischer solvent or the water must be extractable. |
| Thermogravimetric Analysis (TGA) | Measures weight loss as a function of temperature. | Can indicate the presence of volatile components, including water. | Not specific to water; other volatile impurities can interfere.[9] |
| Infrared (IR) Spectroscopy | Detects the characteristic O-H stretching vibrations of water. | A quick, qualitative assessment of water presence. | Not ideal for precise quantification. |
Q3: What are the best practices for storing and handling pyridine sulfonyl acids to minimize moisture exposure?
A3: Proper storage and handling are critical to maintaining the integrity of hygroscopic reagents.
Storage:
-
Airtight Containers: Always store pyridine sulfonyl acids in tightly sealed, airtight containers.[6] For highly sensitive compounds, consider using containers with septa, such as Aldrich's Sure/Seal™ bottles, which allow for the removal of the reagent via syringe without exposing the bulk material to the atmosphere.[10]
-
Desiccators: Store containers inside a desiccator containing a suitable drying agent like anhydrous calcium sulfate (Drierite®) or silica gel.[11][12] This creates a dry microenvironment.[1]
-
Inert Atmosphere: For extremely sensitive applications, consider storing the reagent inside a glove box under an inert atmosphere (e.g., nitrogen or argon).[10][13]
-
Temperature: Store in a cool, dry place.[6][14] Avoid drastic temperature fluctuations that can cause pressure changes and compromise the container's seal.
Handling:
-
Minimize Exposure Time: When weighing or dispensing the reagent, do so as quickly as possible to limit its time in the open air.[6]
-
Inert Atmosphere Dispensing: For highly sensitive reactions, weigh and dispense the compound inside a glove box or glove bag.[10][13]
-
Use Dry Glassware: Ensure all glassware is thoroughly dried before use, typically by oven-drying overnight and cooling under a stream of dry inert gas.[10]
-
Proper Sealing: After use, securely reseal the container. For screw-cap bottles, consider wrapping the cap with Parafilm® for an extra layer of protection.[12]
Troubleshooting Guides
Scenario 1: My reaction is not proceeding as expected, and I suspect my pyridine sulfonyl acid is wet.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting a reaction with suspected wet reagent.
Scenario 2: I need to dry my pyridine sulfonyl acid before use. What is the recommended procedure?
Protocol 1: Drying a Hygroscopic Pyridine Sulfonyl Acid
-
Gentle Heating Under Vacuum: This is a common and effective method.[6][11]
-
Place a small amount of the pyridine sulfonyl acid in a round-bottom flask or a suitable vacuum-rated vessel.
-
Attach the flask to a vacuum line. It is crucial to use a cold trap between the flask and the vacuum pump to protect the pump from any volatile byproducts.
-
Gently heat the flask in a water or oil bath. Caution: Do not overheat, as this can cause decomposition.[6] Consult the compound's safety data sheet (SDS) for thermal stability information. A temperature range of 40-60°C is often a safe starting point.
-
Dry under vacuum for several hours, or until the weight of the compound remains constant.
-
-
Azeotropic Distillation (for solvent-soluble acids): If the pyridine sulfonyl acid is soluble in a solvent that forms a low-boiling azeotrope with water (e.g., toluene), this method can be used.
-
Dissolve the acid in the chosen solvent.
-
Set up a distillation apparatus with a Dean-Stark trap.
-
Reflux the solution. The water will be removed as an azeotrope and collected in the trap.
-
Once all the water has been removed, the solvent can be evaporated under reduced pressure to yield the dry compound.
-
Important Considerations:
-
Thermal Stability: Always verify the thermal stability of your specific pyridine sulfonyl acid before attempting to dry it with heat.
-
Hydrates: Some compounds exist as stable hydrates. Attempting to remove the water of hydration may alter the compound's crystal structure.[15] Check the product's technical datasheet to see if it is a hydrate.
Scenario 3: How do I prepare a stock solution with a hygroscopic pyridine sulfonyl acid?
Workflow for Preparing a Stock Solution:
Caption: Workflow for preparing a stock solution with a hygroscopic solid.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
Asaclean®. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved from [Link]
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GMP Insiders. (n.d.). Karl Fischer Titration: The Gold Standard For Water Content Analysis. Retrieved from [Link]
- Google Patents. (n.d.). US3972128A - Process for drying hygroscopic materials.
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
-
Quora. (2024, March 27). What is the process for determining the liquid water content of a sample? Retrieved from [Link]
-
Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. Retrieved from [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
-
News-Medical.Net. (2018, August 28). Moisture Analysis Techniques. Retrieved from [Link]
-
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
- Google Patents. (n.d.). US2018797A - Method for drying hygroscopic material and the product thereof.
-
HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
-
University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Retrieved from [Link]
-
ACS Publications. (2025, August 22). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. Retrieved from [Link]
-
ResearchGate. (2025, August 29). Electrochemical Dehydration of Sulfonic Acids to their Anhydrides. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from [Link]
-
PubChem. (n.d.). 3-Pyridinesulfonic acid. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2025, April 30). Water Effect on the Photochemistry of Arylazo Sulfonates. Retrieved from [Link]
-
ChemBK. (2024, April 9). Pyridine-3-sulfonyl chlor... Retrieved from [Link]
-
Quora. (2017, June 11). Why will sulfonic acid chlorides not react with water? Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectra of 2-(Pyridin-2-ylsulfonyl)acetic Acid and Its Sulfide Precursor
For researchers and professionals in drug development, a comprehensive understanding of the structural and electronic properties of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a cornerstone technique for elucidating molecular structure. This guide provides an in-depth comparison of the ¹H NMR chemical shifts of 2-(pyridin-2-ylsulfonyl)acetic acid and its sulfide precursor, 2-(pyridin-2-ylthio)acetic acid. The transformation from a sulfide to a sulfone induces significant changes in the electronic environment of nearby protons, which are clearly reflected in their respective ¹H NMR spectra. This guide will delve into the underlying principles governing these spectral changes, supported by experimental protocols and data analysis.
The Rationale: Why Compare the Sulfide and the Sulfone?
The oxidation of a sulfide to a sulfone is a common transformation in medicinal chemistry to modulate the physicochemical properties of a molecule. Sulfones are generally more polar and can act as hydrogen bond acceptors, which can influence a compound's solubility, metabolic stability, and target engagement. The pyridylsulfonylacetic acid moiety, in particular, is a key fragment in various biologically active compounds. Therefore, a clear understanding of the spectroscopic signatures of both the sulfide precursor and the final sulfone is crucial for reaction monitoring, quality control, and structural confirmation.
The primary differentiator in the ¹H NMR spectra of these two compounds is the oxidation state of the sulfur atom. The lone pair of electrons on the sulfur in the sulfide has a shielding effect on adjacent protons. In contrast, the sulfone group (-SO₂-) is strongly electron-withdrawing due to the two electronegative oxygen atoms. This significant difference in electronic character leads to predictable and quantifiable changes in the chemical shifts of the protons on the pyridine ring and the methylene group.
Comparative ¹H NMR Data
| Proton | 2-(Pyridin-2-ylthio)acetic acid (Sulfide) - Expected δ (ppm) | 2-(Pyridin-2-ylsulfonyl)acetic acid (Sulfone) - Predicted δ (ppm) | Expected Δδ (ppm) |
| Methylene (-CH₂-) | ~3.9 | ~4.5 | ~+0.6 |
| Pyridyl H6 | ~8.4 | ~8.7 | ~+0.3 |
| Pyridyl H4 | ~7.7 | ~8.1 | ~+0.4 |
| Pyridyl H5 | ~7.2 | ~7.6 | ~+0.4 |
| Pyridyl H3 | ~7.1 | ~7.8 | ~+0.7 |
Note: The chemical shifts are approximate and can vary based on the solvent, concentration, and instrument.
Analysis of Chemical Shift Changes
The oxidation of the sulfide to the sulfone results in a downfield shift (to a higher ppm value) for all protons in the molecule. This is a direct consequence of the increased electron-withdrawing nature of the sulfonyl group compared to the thioether.
-
Methylene Protons (-CH₂-) : The most significant downfield shift is expected for the methylene protons, as they are directly adjacent to the sulfur atom. The strong inductive effect of the two oxygen atoms in the sulfone group deshields these protons, causing them to resonate at a lower field.
-
Pyridyl Protons : The protons on the pyridine ring also experience a downfield shift. The effect is most pronounced for the proton ortho to the sulfonyl group (H3) and diminishes with distance. This is due to the electron-withdrawing nature of the sulfonyl group being transmitted through the aromatic ring system.
Experimental Protocols
To provide a practical context for this comparison, we present established synthetic protocols for the preparation of the sulfide precursor and its subsequent oxidation to the sulfone.
Synthesis of 2-(Pyridin-2-ylthio)acetic acid (Sulfide Precursor)
This procedure is adapted from established literature methods.[1]
Materials:
-
2-Pyridinethione
-
Chloroacetic acid
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve 2-pyridinethione (1 equivalent) and sodium hydroxide (2 equivalents) in ethanol.
-
Add a solution of chloroacetic acid (1.05 equivalents) in ethanol dropwise to the stirring mixture.
-
Heat the reaction mixture at reflux for 8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, adjust the pH of the solution to ~6 with hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-(pyridin-2-ylthio)acetic acid.
Oxidation of 2-(Pyridin-2-ylthio)acetic acid to 2-(Pyridin-2-ylsulfonyl)acetic acid
This protocol is based on general and reliable methods for the oxidation of sulfides to sulfones.[2][3]
Materials:
-
2-(Pyridin-2-ylthio)acetic acid
-
Hydrogen peroxide (30% solution)
-
Acetic acid
-
Amberlyst 15 (or other acidic catalyst)
-
Ethyl acetate
Procedure:
-
Suspend 2-(pyridin-2-ylthio)acetic acid (1 equivalent) in acetic acid in a round-bottom flask.
-
Add a catalytic amount of Amberlyst 15 resin.
-
To the stirring suspension, add hydrogen peroxide (30% solution, 2.5 equivalents) dropwise, maintaining the temperature below 40°C with an ice bath if necessary.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-(pyridin-2-ylsulfonyl)acetic acid.
Visualizing the Transformation and Spectroscopic Relationship
To visually represent the chemical transformation and the relationship between the starting material, the oxidant, and the final product, the following workflow diagram is provided.
Caption: Workflow for the synthesis and ¹H NMR comparison of the sulfide and sulfone.
Conclusion
The oxidation of 2-(pyridin-2-ylthio)acetic acid to 2-(pyridin-2-ylsulfonyl)acetic acid brings about a significant and predictable downfield shift in the ¹H NMR spectrum for all proton signals. This is primarily due to the strong electron-withdrawing nature of the newly formed sulfone group. The methylene protons adjacent to the sulfur atom show the most substantial change, providing a clear diagnostic handle for monitoring the reaction's progress. By understanding the fundamental principles of how electronic effects influence proton chemical shifts, researchers can confidently assign the structures of these and related compounds, ensuring the integrity of their synthetic and drug discovery efforts.
References
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Pan, J. X., & Chen, Q. W. (2009). 2-(Pyrimidin-2-ylsulfanyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(3), o652. [Link]
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Dong, B., et al. (2011). 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2916. [Link]
-
An, N., et al. (2018). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. Research on Chemical Intermediates, 44(10), 5957-5975. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]
-
Li, Y., et al. (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules, 28(18), 6549. [Link]
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The Royal Society of Chemistry. (2012). Supporting Information for "Gold-catalyzed deoxygenation of amine N-oxides with hydrosilanes". [Link]
-
Pan, J. X., & Chen, Q. W. (2009). 2-(Pyrimidin-2-ylsulfanyl)acetic acid. PubMed, 21522785. [Link]
-
ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. [Link]
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Ye, L. H., et al. (2010). 2-(2-Pyridylsulfanyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o234. [Link]
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Ali, A., et al. (2016). Synthesis, Characterization, Crystal structure and Hirshfeld Surface Analysis of (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide. ResearchGate. [Link]
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Yousif, E., et al. (2016). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 6(10), 173-181. [Link]
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Dąbrowa, K., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1819. [Link]
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Jin, K., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813. [Link]
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Zhang, J., et al. (2022). The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent. ResearchGate. [Link]
-
Jin, K., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central, 9290076. [Link]
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A Researcher's Guide to Distinguishing Sulfone and Sulfoxide Groups Using Infrared Spectroscopy
For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is a cornerstone of molecular characterization. Among the sulfur-containing moieties, sulfones (R-SO₂-R') and sulfoxides (R-SO-R') are prevalent, yet their differentiation can be nuanced. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly effective method for distinguishing between these two functional groups by identifying their characteristic vibrational modes. This guide provides an in-depth comparison of the IR spectral features of sulfones and sulfoxides, supported by experimental considerations and data interpretation strategies.
The Vibrational Basis for Spectroscopic Differentiation
The key to distinguishing sulfones and sulfoxides via IR spectroscopy lies in the stretching vibrations of the sulfur-oxygen bonds. The differing number of oxygen atoms and the resulting molecular symmetry lead to distinct absorption bands.
-
Sulfone Group (R-SO₂-R'): The sulfone group contains two sulfur-oxygen double bonds. These two bonds are coupled, resulting in two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch . Both of these bands are typically strong and readily identifiable in the IR spectrum.
-
Sulfoxide Group (R-SO-R'): The sulfoxide group has a single sulfur-oxygen double bond (S=O). This results in a single, characteristic stretching vibration. The polarity of the S=O bond leads to a strong absorption band, making it a reliable diagnostic peak.
The following diagram illustrates the fundamental stretching modes for both functional groups.
Caption: Figure 1. Stretching vibrations of sulfone and sulfoxide groups.
Characteristic IR Absorption Bands: A Comparative Analysis
The primary distinguishing feature between sulfones and sulfoxides in an IR spectrum is the number and position of the S-O stretching bands. The following table summarizes the key characteristic absorption frequencies.
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| Sulfone (R-SO₂-R') | Asymmetric SO₂ Stretch | 1350 - 1300 | Strong | Typically a sharp and intense band. |
| Symmetric SO₂ Stretch | 1160 - 1120 | Strong | Also a prominent and sharp band. | |
| Sulfoxide (R-SO-R') | S=O Stretch | 1070 - 1030 | Strong | A single, strong absorption band. The position can be influenced by the molecular environment. |
Note: These are general ranges and the exact peak positions can be influenced by factors discussed in the next section.
The presence of two distinct, strong bands in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions is a clear indication of a sulfone group.[1][2] Conversely, a single, strong absorption band in the 1070-1030 cm⁻¹ range is characteristic of a sulfoxide.[2][3][4]
Factors Influencing Vibrational Frequencies
While the general ranges are reliable, it is crucial for the discerning scientist to understand the factors that can shift the positions of these characteristic bands.
-
Hydrogen Bonding: The S=O bond in sulfoxides is a good hydrogen bond acceptor. The presence of hydrogen bonding, for instance in protic solvents or in molecules with hydroxyl groups, can significantly lower the S=O stretching frequency, sometimes by as much as 20-40 cm⁻¹.[5][6] This is due to the weakening of the S=O bond. Sulfones are less susceptible to such large shifts from hydrogen bonding.
-
Conjugation: Conjugation of the sulfone or sulfoxide group with a π-system (e.g., an aromatic ring or a double bond) typically leads to a decrease in the stretching frequency. This is attributed to the delocalization of electrons, which reduces the double bond character of the S-O bonds.
-
Inductive Effects: The presence of electronegative atoms or groups attached to the sulfur atom can increase the S-O bond strength through an inductive effect, leading to a shift to higher wavenumbers (higher frequency).[7]
-
Physical State and Solvent: The physical state of the sample (solid, liquid, or gas) and the polarity of the solvent can influence the vibrational frequencies due to intermolecular interactions.[8] For instance, spectra of solid samples (e.g., in a KBr pellet) may show sharper bands and slight shifts compared to spectra of the same compound in solution.
Experimental Protocol for IR Analysis
To obtain reliable and reproducible IR spectra for the identification of sulfone and sulfoxide groups, the following experimental workflow is recommended.
Caption: Figure 2. A generalized workflow for acquiring and analyzing IR spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
For solid samples: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[7] This minimizes interference from solvents.
-
For liquid samples: A thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
For solutions: Dissolve the sample in a suitable IR-transparent solvent, such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). Run a spectrum of the pure solvent for background subtraction. Be mindful of potential solvent-solute interactions.[7][8]
-
-
Instrument Setup and Background Scan:
-
Ensure the spectrometer is properly calibrated.
-
Perform a background scan with no sample in the beam path (or with the pure solvent for solution-based measurements). This is crucial for removing atmospheric (H₂O, CO₂) and solvent absorptions.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the spectrum. A typical setting is a resolution of 4 cm⁻¹ with an accumulation of 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis and Interpretation:
-
Process the acquired spectrum by performing a baseline correction if needed.
-
Identify the key absorption bands in the 4000-600 cm⁻¹ region.
-
Specifically, look for the presence of two strong bands in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions for sulfones, or a single strong band around 1070-1030 cm⁻¹ for sulfoxides.
-
Correlate these findings with other bands in the spectrum to confirm the overall structure of the molecule.
-
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation of sulfur-containing compounds. The clear and distinct absorption patterns of sulfone and sulfoxide groups provide a reliable basis for their differentiation. By understanding the underlying principles of their vibrational modes and the factors that can influence their spectral positions, researchers can confidently identify these functional groups, thereby accelerating their research and development efforts.
References
-
Infrared Spectra of Sulfones and Related Compounds. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Rubtsova, N. A., et al. (2010). Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. The Journal of Chemical Physics, 133(14), 144513. [Link]
-
Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. (2010). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Baxter, J. N., et al. (1958). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 30(8), 1370–1374. [Link]
-
Fawcett, W. R., & Kloss, A. A. (1996). Solvent-Induced Frequency Shifts in the Infrared Spectrum of Dimethyl Sulfoxide in Organic Solvents. The Journal of Physical Chemistry, 100(6), 2019–2025. [Link]
-
Infrared Spectroscopy Absorption Table. (2021). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
Cotton, F. A., et al. (1961). SULFOXIDES AS LIGANDS. II. THE INFRARED SPECTRA OF SOME DIMETHYL SULFOXIDE COMPLEXES. Journal of the American Chemical Society, 83(21), 4157–4161. [Link]
-
The ν ( ОН ) а ss contour in the IR spectra of sulfoxide 2 in the... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Spectrochimica Acta, 18(4), 541–547. [Link]
-
Factors affecting vibrational (IR) stretching frequency | Vibrational or Infrared (IR) Spectroscopy. (2023, November 10). YouTube. Retrieved February 12, 2026, from [Link]
-
Factors affecting vibrational frequency / wave number in IR spectroscopy. (2022, February 10). YouTube. Retrieved February 12, 2026, from [Link]
-
Sample preparation and factors affect IR bands. (n.d.). SlideShare. Retrieved February 12, 2026, from [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-(Pyridin-2-ylsulfonyl)acetic acid and its Analytical Characterization
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific advancement. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2-(Pyridin-2-ylsulfonyl)acetic acid, a compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental mass spectra for this specific molecule, this document leverages fundamental principles of mass spectrometry and experimental data from structurally analogous compounds to construct a reliable predictive model of its fragmentation behavior.
Furthermore, this guide offers a comparative overview of alternative and complementary analytical techniques, providing a holistic approach to the comprehensive characterization of 2-(Pyridin-2-ylsulfonyl)acetic acid. The methodologies and interpretations presented herein are grounded in established scientific literature to ensure technical accuracy and practical applicability in a research and development setting.
Predicted Mass Spectrometric Fragmentation Pathways of 2-(Pyridin-2-ylsulfonyl)acetic acid
The structure of 2-(Pyridin-2-ylsulfonyl)acetic acid incorporates three key functional groups that dictate its fragmentation pattern in mass spectrometry: a pyridine ring, a sulfonyl group, and a carboxylic acid moiety. The ionization method employed, such as Electrospray Ionization (ESI) or Electron Ionization (EI), will influence the initial molecular ion formation and subsequent fragmentation cascades.
Ionization and Molecular Ion Formation
Under typical ESI conditions, 2-(Pyridin-2-ylsulfonyl)acetic acid is expected to readily form a protonated molecule, [M+H]⁺, in positive ion mode, or a deprotonated molecule, [M-H]⁻, in negative ion mode. The presence of the basic pyridine nitrogen and the acidic carboxylic acid proton facilitates these ionization processes. For the purpose of this guide, we will primarily focus on the fragmentation of the protonated molecule [M+H]⁺. The exact mass of 2-(Pyridin-2-ylsulfonyl)acetic acid (C₇H₇NO₄S) is 201.010 u, which would be observed as an ion at m/z 202.017 in the positive ion mode.
Key Fragmentation Reactions
The fragmentation of the [M+H]⁺ ion of 2-(Pyridin-2-ylsulfonyl)acetic acid is predicted to proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses.
-
Loss of the Carboxylic Acid Group: A prominent fragmentation pathway for carboxylic acids involves the neutral loss of the carboxyl group (COOH) or its constituent parts.[1] We anticipate the loss of the entire acetic acid moiety (-CH₂COOH) or sequential losses of CO₂ and H₂O. A characteristic loss of 45 Da, corresponding to the COOH radical, is a well-documented fragmentation for carboxylic acids.[1]
-
Cleavage of the Sulfonyl Group: The C-S and S-N bonds of the sulfonyl group are susceptible to cleavage. Based on data for related compounds like pyridine-2-sulfonic acid, the neutral loss of sulfur dioxide (SO₂, 64 Da) is a highly probable fragmentation pathway. The loss of a sulfene intermediate (CH₂SO₂) is also a possibility.
-
Fragmentation of the Pyridine Ring: The pyridine ring itself is a stable aromatic system. While ring opening can occur under high-energy conditions, the initial fragmentation events are more likely to involve the loss of substituents.[2] The pyridinyl moiety is expected to be observed as a stable fragment ion.
The following diagram illustrates the predicted major fragmentation pathways for the protonated molecule of 2-(Pyridin-2-ylsulfonyl)acetic acid.
Caption: Predicted ESI-MS/MS fragmentation of [2-(Pyridin-2-ylsulfonyl)acetic acid+H]⁺.
Table 1: Predicted Fragment Ions for 2-(Pyridin-2-ylsulfonyl)acetic acid in Positive Ion ESI-MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | m/z of Fragment |
| 202.017 | [C₇H₆NO₄S]⁺ | H₂O | 184.006 |
| 202.017 | [C₆H₆NO₂S]⁺ | COOH | 157.012 |
| 202.017 | [C₇H₇NO₂]⁺ | SO₂ | 138.050 |
| 202.017 | [C₅H₄NSO₂]⁺ | CH₂COOH | 142.001 |
| 157.012 | [C₅H₄N]⁺ | SO₂ | 78.034 |
| 138.050 | [C₅H₄N]⁺ | CH₂CO | 78.034 |
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable structural information through fragmentation analysis, a comprehensive characterization of 2-(Pyridin-2-ylsulfonyl)acetic acid necessitates the use of orthogonal analytical techniques. Each technique offers unique insights into the molecule's structure, purity, and properties.
Table 2: Comparison of Analytical Techniques for the Characterization of 2-(Pyridin-2-ylsulfonyl)acetic acid
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), and structural information from fragmentation. | High sensitivity, provides structural details, suitable for complex mixtures when coupled with chromatography. | Isomers may not be distinguishable without chromatography, fragmentation can be complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed connectivity of atoms (¹H, ¹³C, DEPT, COSY, HSQC, HMBC), stereochemistry. | Unambiguous structure elucidation, non-destructive, quantitative capabilities (qNMR). | Lower sensitivity compared to MS, requires pure sample for detailed analysis. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, S=O, N-H, O-H). | Fast, non-destructive, provides a molecular "fingerprint". | Limited structural information for complex molecules, not suitable for quantification on its own. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of isomers and impurities. | High resolution, widely applicable, can be coupled with various detectors (UV, MS). | Requires a chromophore for UV detection, may require method development for optimal separation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and thermally stable derivatives. | High separation efficiency, provides mass spectral data for identification. | Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would provide the most definitive structural confirmation of 2-(Pyridin-2-ylsulfonyl)acetic acid.
-
¹H NMR: Would show characteristic signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling constants revealing their positions. A singlet for the methylene protons adjacent to the sulfonyl and carboxyl groups would also be expected.
-
¹³C NMR: Would confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the pyridine ring.
Infrared (IR) Spectroscopy
IR spectroscopy would be instrumental in confirming the presence of the key functional groups.
-
S=O stretches: Strong absorption bands characteristic of the sulfonyl group would be expected in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
C=O stretch: A strong absorption from the carboxylic acid carbonyl group would be anticipated around 1700-1725 cm⁻¹.
-
O-H stretch: A broad absorption band from the carboxylic acid hydroxyl group would be present in the 3300-2500 cm⁻¹ region.
-
Pyridine ring vibrations: Characteristic C=C and C=N stretching vibrations would appear in the 1600-1400 cm⁻¹ region.[3]
Chromatographic Methods
Both HPLC and GC (after derivatization) can be employed for purity assessment and quantification.
-
HPLC: Reversed-phase HPLC with a C18 column and a UV detector would be a suitable method for analyzing the purity of 2-(Pyridin-2-ylsulfonyl)acetic acid, given the UV absorbance of the pyridine ring. Coupling HPLC with mass spectrometry (LC-MS) would provide both separation and mass-based identification of the target compound and any impurities.
-
GC-MS: Direct analysis by GC-MS is not feasible due to the low volatility and thermal lability of the carboxylic acid. However, derivatization, for instance, by esterification of the carboxylic acid, would yield a more volatile compound amenable to GC-MS analysis. This could be a valuable tool for confirming the molecular weight and fragmentation pattern of a derivative.
Experimental Protocols
The following are generalized protocols for the analytical techniques discussed. These would require optimization for the specific instrumentation and sample matrix.
Mass Spectrometry (ESI-MS/MS) Protocol
-
Sample Preparation: Dissolve 2-(Pyridin-2-ylsulfonyl)acetic acid in a suitable solvent (e.g., methanol, acetonitrile/water) to a concentration of approximately 1 µg/mL.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum in both positive and negative ion modes to identify the precursor ions ([M+H]⁺ and [M-H]⁻).
-
MS/MS Analysis: Select the precursor ion of interest (e.g., m/z 202) for collision-induced dissociation (CID). Systematically vary the collision energy to obtain a comprehensive fragmentation spectrum.
Caption: A generalized workflow for the analytical characterization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction) and interpret the spectra to assign all proton and carbon signals.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or cast a thin film from a solution onto a suitable IR-transparent window.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
The structural characterization of 2-(Pyridin-2-ylsulfonyl)acetic acid, while challenging due to the lack of direct experimental mass spectral data, can be confidently approached through a combination of predictive fragmentation modeling and a suite of orthogonal analytical techniques. The predicted mass spectrometry fragmentation is dominated by the loss of the carboxylic acid moiety and the sulfonyl group, leading to characteristic neutral losses and fragment ions. For unambiguous structure confirmation and purity assessment, a multi-technique approach employing NMR and IR spectroscopy, alongside chromatographic methods like HPLC, is strongly recommended. This comprehensive analytical strategy ensures the generation of robust and reliable data, which is paramount for decision-making in research and drug development.
References
-
Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. (2023). [Link]
-
Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]
-
FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. ResearchGate. (2021). [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). [Link]
Sources
C13 NMR spectral data for 2-(Pyridin-2-ylsulfonyl)acetic acid
Executive Summary
This technical guide provides a comparative spectral analysis of 2-(Pyridin-2-ylsulfonyl)acetic acid , a critical sulfone building block used in Julia-Kocienski olefinations and decarboxylative cross-couplings. Unlike standard phenyl sulfones, the pyridine moiety introduces unique electronic properties (N-coordination, increased acidity) that complicate spectral interpretation.
This guide objectively compares the target molecule against its two primary "alternatives" in the research workflow:
-
The Precursor: 2-(Pyridin-2-ylthio)acetic acid (Sulfide).
-
The Analog: 2-(Phenylsulfonyl)acetic acid (Benzene analog).[1]
Key Insight: The diagnostic performance metric for this compound is the
Structural Context & Significance
The target molecule features a methylene bridge flanked by two strong electron-withdrawing groups (EWGs): a sulfonyl group (
-
Chemical Formula:
-
Molecular Weight: 201.20 g/mol
-
Role: The sulfonyl group enhances the acidity of the
-protons, facilitating deprotonation/alkylation, while the pyridine ring offers orthogonal reactivity (e.g., radical pathways) compared to the phenyl analog.
Comparative Structural Diagram
The following diagram illustrates the structural relationship and the critical "Diagnostic Carbon" monitored during synthesis.
Caption: Synthesis workflow highlighting the diagnostic NMR shift of the methylene carbon (
Comparative Spectral Analysis (C13 NMR)[2]
The following table synthesizes experimental data for the target and its direct alternatives. Use this for peak assignment and purity assessment.
Table 1: Diagnostic Chemical Shifts (ppm)
Solvent: DMSO-d6 or
| Carbon Assignment | Target (Sulfone) | Precursor (Sulfide) | Phenyl Analog | Diagnostic Note |
| Carbonyl ( | 165.0 – 170.5 | 170.0 – 172.0 | 170.5 | Broad singlet; shift varies with pH/concentration. |
| 61.0 – 63.5 | 33.0 – 37.0 | 61.4 – 62.1 | CRITICAL QC MARKER. The +25 ppm downfield shift confirms oxidation. | |
| Ipso-Aromatic ( | 156.0 – 158.0 | 158.0 – 160.0 | 138.0 | Pyridine C2 is significantly deshielded by N and |
| Ortho-Aromatic | 150.0 – 151.0 | 149.0 – 150.0 | 128.6 | Pyridine C6 (next to N) vs Phenyl Ortho. |
| Para-Aromatic | 138.0 – 139.5 | 136.0 – 137.0 | 134.8 | Pyridine C4 vs Phenyl Para. |
| Meta-Aromatic | 122.0 – 128.0 | 120.0 – 123.0 | 129.6 | Pyridine C3/C5 vs Phenyl Meta. |
Technical Note: The
-methylene signal in the target (sulfone) often appears as a singlet at ~62 ppm. If you observe a signal at ~35 ppm, your sample contains unreacted sulfide. If you observe a signal at ~50-55 ppm, you may have the intermediate Sulfoxide , indicating incomplete oxidation.
Detailed Experimental Interpretation
The "Pyridine Effect" vs. Phenyl
Researchers often substitute the phenyl analog with the pyridyl variant to leverage the "Pyridine Effect" in catalysis.
-
Electronic Deshielding: The Pyridine C2 (ipso to sulfone) appears at ~157 ppm , whereas the Phenyl ipso carbon appears at ~138 ppm . This ~20 ppm difference is due to the electronegativity of the nitrogen atom in the ring.
-
Solubility: The pyridyl sulfone is more soluble in polar aqueous media (D2O/NaOD) compared to the phenyl analog due to the basic nitrogen, which can be protonated or coordinated.
Solvent Considerations
-
DMSO-d6: Recommended for the free acid form. Peaks are sharp and well-resolved.
-
CDCl3: The acid may dimerize or aggregate, leading to broader carbonyl and methylene peaks.
-
D2O/NaOD: If analyzing as the salt (2-(pyridin-2-ylsulfonyl)acetate), the
protons will exchange with deuterium over time, and the carbon signal may diminish or show C-D coupling (triplet/quintet) due to the high acidity of the -position ( ).
Quality Control Protocol
To ensure the integrity of 2-(Pyridin-2-ylsulfonyl)acetic acid, follow this self-validating NMR protocol:
-
Sample Prep: Dissolve ~10 mg in 0.6 mL DMSO-d6.
-
Acquisition: Run standard proton-decoupled
NMR (min 128 scans). -
Checkpoint 1 (Oxidation State):
-
Look for the
peak at ~61-63 ppm . -
Fail Criteria: Presence of peak at 35 ppm (Sulfide) or 52 ppm (Sulfoxide).
-
-
Checkpoint 2 (Ring Integrity):
-
Verify 5 distinct aromatic signals (Ipso, C6, C4, C3, C5).
-
Fail Criteria: Loss of symmetry or extra peaks indicating N-oxidation (N-oxide formation is a common side reaction if over-oxidized).
-
QC Logic Diagram
Caption: Logic flow for determining oxidation state based on the
References
-
Source: Royal Society of Chemistry (RSC)
-
Comparative Data for Phenyl Analogs Source: National Institutes of Health (PubChem) Context: Validated spectral data for 2-(phenylsulfonyl)acetic acid (CAS 3959-23-7).[2]
-
Oxidation Methodology & NMR Monitoring Source: Organic Chemistry Portal Context: Methodologies for sulfide-to-sulfone oxidation and spectral changes.[3]
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A Comparative Guide to the Biological Activity of Pyrydyl Sulfones vs. Pyridyl Thioethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug discovery, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. The pyridine scaffold, a ubiquitous heterocyclic motif, is a cornerstone in the design of a vast array of biologically active molecules due to its ability to engage in various biological interactions.[1] Among the diverse functionalizations of the pyridine ring, the incorporation of sulfur-containing moieties such as thioethers and sulfones has proven to be a particularly fruitful strategy.
This guide provides an in-depth, objective comparison of the biological activities of pyridyl sulfones and their thioether analogues. We will delve into the nuanced differences in their physicochemical properties, explore how these differences translate into varied biological outcomes, and provide supporting experimental data and protocols to inform rational drug design. As Senior Application Scientists, our aim is to synthesize technical accuracy with field-proven insights, explaining the causality behind experimental choices to empower your research endeavors.
The Thioether-Sulfone Axis: More Than Just an Oxidation State
At first glance, the transformation of a thioether to a sulfone is a simple oxidation. However, this seemingly minor chemical modification imparts significant changes to the molecule's electronic and steric character, profoundly influencing its interaction with biological targets.[2][3]
Pyridyl Thioethers are characterized by the sulfur atom in its lower oxidation state. The sulfur atom possesses lone pairs of electrons, rendering it a potential hydrogen bond acceptor and capable of engaging in sulfur-π interactions.[4] The thioether linkage is also relatively flexible, allowing for conformational adaptability in a receptor's binding pocket.
Pyridyl Sulfones , in contrast, feature a sulfur atom in a higher oxidation state, double-bonded to two oxygen atoms. This transformation has several key consequences:
-
Increased Polarity and Hydrogen Bonding Capacity: The sulfonyl group is a strong hydrogen bond acceptor, which can lead to enhanced binding affinity with protein targets and improved aqueous solubility.[2]
-
Altered Geometry: The geometry around the sulfur atom changes from bent in a thioether to tetrahedral in a sulfone, which can impact the overall conformation of the molecule and its fit within a binding site.
-
Electronic Effects: The sulfonyl group is a potent electron-withdrawing group. This can modulate the pKa of the pyridine nitrogen and influence the overall electronic distribution of the molecule, affecting its reactivity and interactions with biological macromolecules.[5]
The decision to employ a pyridyl thioether versus a pyridyl sulfone in a drug candidate is therefore a critical one, driven by the specific requirements of the biological target and the desired pharmacokinetic profile.
Comparative Biological Activity: A Tale of Two Moieties
The choice between a pyridyl sulfone and a pyridyl thioether can lead to dramatic differences in biological activity, potency, and selectivity. Below, we explore these differences across several key therapeutic and agrochemical areas.
Antimicrobial Activity
In the realm of antimicrobial agents, the oxidation state of the sulfur atom can be a determining factor in potency. Generally, the increased polarity and hydrogen bonding capacity of the sulfone group can lead to enhanced antibacterial and antifungal activity.
A comparative study on carbohydrate lipid-like derivatives against Paenibillus larvae demonstrated that thioglycosides were more efficient than the corresponding glycosyl sulfones.[6] However, in other contexts, the sulfone moiety has been shown to be crucial for potent antimicrobial effects. For instance, many sulfone derivatives have been explored for their broad-spectrum antimicrobial activity.[7]
Table 1: Comparative Antimicrobial Activity of Pyridyl Thioether and Sulfone Analogues
| Compound Class | Organism | Thioether Analogue (MIC/IC50) | Sulfone Analogue (MIC/IC50) | Reference |
| Carbohydrate Lipid-like Derivatives | Paenibillus larvae | More potent | Less potent | [6] |
| Thienylpyridyl Acetamides | Physalospora piricola | Favorable activity | Favorable activity | [8] |
Insecticidal and Herbicidal Activity
In the agrochemical sector, both pyridyl thioethers and sulfones have been successfully developed as active ingredients in pesticides and herbicides. The choice between the two often depends on the specific target and the desired spectrum of activity.
A study on novel thienylpyridyl- and thioether/sulfoxide/sulfone-containing acetamides as pesticidal agents revealed that both thioether and sulfone derivatives exhibited significant insecticidal activity.[8] Notably, a sulfone analogue demonstrated superior lethality at lower concentrations compared to its thioether counterpart against Plutella xylostella L.[8]
Enzyme Inhibition
The differential electronic and steric properties of sulfones and thioethers make them valuable tools for probing the active sites of enzymes and for developing potent and selective inhibitors.
Kinase Inhibition: The pyridine nucleus is a well-established scaffold for kinase inhibitors. The ability of the sulfonyl group to act as a strong hydrogen bond acceptor can be leveraged to achieve potent inhibition by interacting with key residues in the kinase hinge region.[9][10]
Dihydroorotate Dehydrogenase (DHODH) Inhibition: Pyridyl-containing compounds have been investigated as inhibitors of DHODH, a key enzyme in pyrimidine biosynthesis. The specific interactions of the sulfone or thioether moiety with the enzyme's active site can influence inhibitory potency.
The following diagram illustrates a generalized kinase inhibition mechanism where a pyridyl-containing inhibitor binds to the ATP-binding pocket.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion: A Strategic Choice in Drug Design
The decision to utilize a pyridyl sulfone or a pyridyl thioether is a nuanced one that requires a deep understanding of the target biology and the desired physicochemical properties of the final compound. While sulfones often offer enhanced polarity and hydrogen bonding potential, which can translate to increased potency, thioethers provide greater conformational flexibility and different electronic characteristics.
The bioisosteric replacement of a thioether with a sulfone is a powerful strategy in lead optimization, but it is not a universally beneficial modification. [2]The impact of this change must be empirically evaluated for each target and compound series. By understanding the fundamental chemical differences between these two moieties and employing the appropriate biological assays for their evaluation, researchers can make more informed decisions in the design of novel and effective therapeutic and agrochemical agents.
This guide has provided a framework for comparing the biological activities of pyridyl sulfones and thioethers, supported by experimental evidence and detailed protocols. We encourage the research community to continue exploring the rich chemical space offered by these versatile pyridine derivatives to address unmet medical and agricultural needs.
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Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods. Molecules. [Link]
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Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]
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Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]
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In silico Studies, Synthesis and Antibacterial Activity of Heterocyclic Compounds with Mannich Bases. RGUHS Journal of Pharmaceutical Sciences. [Link]
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Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. RSC Advances. [Link]
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Synthesis and antifungal activity evaluation of 3-hydroxyimidazo[1,2-a]pyridine and 3-hydroxyimidazo[1,2-a]pyrimidine derivatives. Il Farmaco. [Link]
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A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. International Journal of Research and Review. [Link]
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Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b]T[11][12][13]hiadiazole Moiety. Archiv der Pharmazie. [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Topics in Medicinal Chemistry. [Link]
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Antibacterial Activity of Heterocyclic Compounds. Encyclopedia. [Link]
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The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]
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SYNTHESIS, CHARACTERIZATION AND IN-VITRO ANTIMICROBIAL EVALUATION OF SOME NOVEL HETROCYCLIC COMPOUNDS. International Journal of Research in Pharmacy and Chemistry. [Link]
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In vitro: The Antibacterial Activity of Some Heterocyclic compounds. ResearchGate. [Link]
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Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins. Molecules. [Link]
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Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry. [Link]
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A Comparison of the Antibacterial Efficacy of Carbohydrate Lipid-like (Thio)Ether, Sulfone, and Ester Derivatives against Paenibacillus larvae. Molecules. [Link]
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Selectivity of Pyridone- and Diphenyl Ether-Based Inhibitors for the Yersinia pestis FabV Enoyl-ACP Reductase. Biochemistry. [Link]
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Elucidation of the binding mode of organic polysulfides on the human TRPA1 receptor. Frontiers in Physiology. [Link]
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Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules. [Link]
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Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules. [Link]
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Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. [Link]
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Thioethers: An Overview. ResearchGate. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]
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Antimicrobial activity of Various Sulfone Derivatives: A Review. ResearchGate. [Link]
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Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules. [Link]
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Comparative Analysis of Sulfonium-π, Ammonium-π, and Sulfur-π, Interactions and Relevance to SAM-dependent Methyltransferases. ACS Chemical Biology. [Link]
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Synthesis, Characterization of Nitro or Amino Substituted Pyridyl Ligands Bridged by an Ester or Ether Bond and Their Antibacterial Assessment Against Drug Resistant Bacteria. ResearchGate. [Link]
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Recent research on the physicochemical properties and biological activities of quinones and their practical applications: a comprehensive review. Food & Function. [Link]
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Comparative Analysis of Sulfonium-π, Ammonium-π, and Sulfur-π Interactions and Relevance to SAM-Dependent Methyltransferases. ACS Chemical Biology. [Link]
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Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety. ResearchGate. [Link]
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The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules. [Link]
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Synthesis, characterization of nitro or amino substituted pyridyl ligands bridged by an ester or ether bond, and their antibacterial assessment against drug resistant bacteria. Inorganica Chimica Acta. [Link]
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Thioether Formation. American Chemical Society. [Link]
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A Comparative Guide to the Crystallography of 2-(Aryl-Sulfanyl/Sulfonyl)acetic Acids: Structural Insights and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Influence of the Sulfonyl Group in Crystal Engineering
In the rational design of metal-organic frameworks (MOFs) and crystalline active pharmaceutical ingredients (APIs), the geometry and electronic properties of organic ligands are of paramount importance. Ligands based on a pyridine or pyrimidine core linked to a carboxylic acid by a flexible spacer are of particular interest due to their versatile coordination modes. The nature of this spacer, specifically the substitution of a thioether (-S-) linkage with a sulfonyl (-SO₂-) group, is a critical, albeit often overlooked, design choice. The introduction of the two oxygen atoms in the sulfonyl group dramatically alters the ligand's steric profile, hydrogen bonding capabilities, and overall electronic distribution.
While the Cambridge Structural Database (CSD) contains a wealth of information on pyridine- and pyrimidine-thioacetic acid derivatives, a notable gap exists for their sulfonyl analogues. This guide will leverage the existing crystallographic data of several thioether-linked ligands to provide a comparative framework and to extrapolate the likely structural consequences of oxidation to the sulfonyl form.
Comparative Crystallographic Analysis
To understand the potential structural behavior of 2-(Pyridin-2-ylsulfonyl)acetic acid, we will first examine the crystal structures of its close analogues. The key differentiating factor will be the nature of the heteroaromatic ring (pyridine vs. pyrimidine) and the linker (thioether vs. the hypothetical sulfonyl).
| Compound | Formula | Crystal System | Space Group | Key Supramolecular Interactions | Reference |
| 2-(Pyrimidin-2-ylsulfanyl)acetic acid (Orthorhombic) | C₆H₆N₂O₂S | Orthorhombic | Pccn | Intermolecular O—H···N and C—H···O hydrogen bonds, forming layers. The molecule is planar. | [1] |
| 2-(Pyrimidin-2-ylsulfanyl)acetic acid (Monoclinic) | C₆H₆N₂O₂S | Monoclinic | P2₁/c | O—H···N hydrogen bonds forming chains. The molecule is non-planar, with the aromatic ring at an 80.67° angle to the carboxyl plane. | |
| 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid | C₁₁H₉N₃O₂S | Monoclinic | P2₁/n | O—H···N and C—H···O hydrogen bonds leading to the formation of a sheet-like structure. The pyridine and pyrimidine rings are nearly parallel. | [2] |
Analysis of Existing Structures:
The crystallographic data for the thioether-linked analogues reveal a rich variety of supramolecular assemblies, driven primarily by hydrogen bonding. In the case of 2-(pyrimidin-2-ylsulfanyl)acetic acid, the existence of two polymorphs highlights the conformational flexibility of the thioether linkage and the subtle interplay of packing forces that can lead to either planar or non-planar molecular conformations.[1] The orthorhombic form exhibits a planar molecule, leading to a layered packing arrangement, while the monoclinic form has a twisted conformation, resulting in chain-like assemblies.
The more complex 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid demonstrates how additional aromatic rings can influence packing, leading to sheet-like structures.[2] In all these cases, the primary hydrogen bonding motif involves the carboxylic acid proton and a nitrogen atom of the heteroaromatic ring.
Prospective Analysis of 2-(Pyridin-2-ylsulfonyl)acetic Acid:
The introduction of a sulfonyl group in place of the thioether is expected to have several profound structural consequences:
-
Increased Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors. This would likely lead to more complex and robust hydrogen bonding networks, potentially involving C-H···O interactions with the pyridine and methylene groups.
-
Steric Hindrance: The tetrahedral geometry of the sulfonyl group is significantly bulkier than the bent thioether linkage. This increased steric demand could favor non-planar conformations of the molecule and influence the overall crystal packing.
-
Modified Acidity: The electron-withdrawing nature of the sulfonyl group would increase the acidity of the carboxylic acid proton, potentially leading to stronger O-H···N hydrogen bonds or even proton transfer to the pyridine nitrogen in the presence of suitable co-formers.
Experimental Protocols
Synthesis of 2-(Pyridin-2-ylsulfonyl)acetic acid
While the crystal structure of the title compound is not yet reported, its synthesis is achievable through a two-step process starting from 2-mercaptopyridine. The first step involves the synthesis of the thioether precursor, followed by oxidation to the sulfone.
Step 1: Synthesis of 2-(Pyridin-2-ylthio)acetic acid
This procedure is adapted from established methods for the S-alkylation of 2-mercaptopyridine.
-
Dissolution: In a round-bottom flask, dissolve 2-mercaptopyridine (1.11 g, 10 mmol) in 20 mL of a 1 M aqueous solution of sodium hydroxide.
-
Addition of Chloroacetic Acid: To the stirred solution, add a solution of chloroacetic acid (0.95 g, 10 mmol) in 10 mL of water dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with 2 M hydrochloric acid. A white precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(pyridin-2-ylthio)acetic acid.
Step 2: Oxidation to 2-(Pyridin-2-ylsulfonyl)acetic acid
This is a general procedure for the oxidation of sulfides to sulfones.
-
Dissolution: Dissolve the 2-(pyridin-2-ylthio)acetic acid (1.69 g, 10 mmol) in 30 mL of glacial acetic acid in a round-bottom flask.
-
Addition of Oxidant: Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (2.2 mL, 22 mmol).
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 2 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it into 100 mL of ice-cold water. A white precipitate of 2-(Pyridin-2-ylsulfonyl)acetic acid should form.
-
Isolation: Collect the product by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent such as ethanol/water may be necessary for purification.
Crystallization Protocol for Single-Crystal X-ray Diffraction
The following is a general protocol for obtaining single crystals of pyridine-acetic acid derivatives suitable for X-ray diffraction.
-
Solvent Selection: Screen for suitable solvents in which the compound has moderate solubility. Common choices include ethanol, methanol, acetonitrile, and mixtures with water.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: In a small vial, prepare a concentrated solution of the compound. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, and then transfer to a refrigerator (4 °C).
Visualization of Concepts
Molecular Structures
Caption: Comparison of the thioether and sulfonyl linkages.
Experimental Workflow
Caption: General workflow from synthesis to structural analysis.
Conclusion and Future Outlook
The crystallographic landscape of 2-(aryl-sulfanyl)acetic acids is diverse, governed by subtle differences in molecular conformation and hydrogen bonding motifs. While the crystal structure of 2-(Pyridin-2-ylsulfonyl)acetic acid remains to be determined, a comparative analysis of its thioether analogues provides a strong foundation for predicting its structural behavior. The introduction of the sulfonyl group is anticipated to result in more complex and robust hydrogen-bonded networks, driven by the two additional hydrogen bond acceptors.
The experimental protocols provided herein offer a clear pathway to the synthesis and crystallization of 2-(Pyridin-2-ylsulfonyl)acetic acid and its derivatives. The future elucidation of these crystal structures will undoubtedly provide valuable insights for the design of novel coordination polymers and crystalline pharmaceutical materials.
References
-
Pan, M. & Chen, Y.-Q. (2009). 2-(Pyrimidin-2-ylsulfanyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(4), o652. [Link]
-
Wang, G.-H. (2011). 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2916. [Link]
Sources
Navigating the Chromatographic Maze: A Comparative Guide to HPLC Retention Time Shifts of Oxidized Pyridine Derivatives
For researchers, medicinal chemists, and drug development professionals, the analysis of pyridine-containing compounds is a daily reality. These heterocyclic scaffolds are ubiquitous in pharmaceuticals and bioactive molecules. However, the introduction of an oxygen atom to the pyridine nitrogen, forming a pyridine N-oxide, dramatically alters the molecule's physicochemical properties. This oxidation often leads to significant and sometimes unexpected shifts in retention time during High-Performance Liquid Chromatography (HPLC) analysis, posing a considerable challenge for method development, impurity profiling, and metabolic studies.
This in-depth technical guide provides a comparative analysis of the HPLC retention behavior of oxidized pyridine derivatives. We will delve into the fundamental principles governing these shifts, compare the two primary HPLC modes for their analysis—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—and provide supporting experimental protocols and data to empower you to develop robust and reliable analytical methods.
The Crux of the Matter: Why Oxidation Changes Everything
The transformation of a pyridine to its N-oxide derivative introduces profound changes in its electronic and physical nature, which are the primary drivers of altered chromatographic behavior. Two key properties are at the heart of these shifts: polarity and basicity (pKa).
Increased Polarity: The N-oxide bond (N⁺-O⁻) is highly polarized, making pyridine N-oxides significantly more polar and less lipophilic than their parent pyridine compounds. In the context of RP-HPLC, where the stationary phase is nonpolar (like C18), increased polarity leads to weaker interactions with the column packing. Consequently, oxidized pyridine derivatives will almost invariably elute earlier than their non-oxidized counterparts in a reversed-phase system.
Decreased Basicity (pKa): The pKa of a compound dictates its ionization state at a given pH. Pyridine is a basic compound with a typical pKa of around 5.2.[1] In contrast, the introduction of the N-oxide functionality significantly reduces the basicity of the nitrogen atom, with the pKa of pyridine N-oxide dropping to approximately 0.79.[1] This dramatic difference in pKa is a critical factor in controlling retention, particularly in RP-HPLC. By manipulating the mobile phase pH, one can selectively ionize the parent pyridine while the N-oxide remains largely neutral, providing a powerful tool for achieving separation.
Comparative Analysis of HPLC Modes: RP-HPLC vs. HILIC
The choice of HPLC mode is paramount for the successful analysis of pyridine derivatives and their oxidized forms. Below, we compare the two most common approaches.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC remains the workhorse of most analytical laboratories. For pyridine derivatives, controlling the mobile phase pH is crucial for achieving good peak shape and retention.[2]
-
Mechanism: In RP-HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the nonpolar stationary phase. More hydrophobic (less polar) compounds are retained longer.
-
Application to Oxidized Pyridines: Due to their increased polarity, pyridine N-oxides have weaker interactions with the C18 stationary phase and thus exhibit shorter retention times compared to the parent pyridines.
-
Advantages: Ubiquitous column chemistries, extensive literature and application support, and predictable behavior based on analyte hydrophobicity.
-
Challenges: Poor retention of highly polar N-oxides, and the potential for peak tailing with basic pyridines due to interactions with residual silanol groups on the silica-based stationary phase.[3]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has emerged as a powerful technique for the separation of polar and hydrophilic compounds that are poorly retained in RP-HPLC.[4]
-
Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. A water-enriched layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar compounds have a stronger affinity for the aqueous layer and are retained longer.[5]
-
Application to Oxidized Pyridines: The high polarity of pyridine N-oxides leads to strong retention in HILIC, often resulting in a reversal of the elution order observed in RP-HPLC. The more polar N-oxide will be retained longer than the less polar parent pyridine.
-
Advantages: Excellent retention of highly polar compounds, compatibility with mass spectrometry due to the high organic content of the mobile phase, and often provides complementary selectivity to RP-HPLC.
-
Challenges: Can be less intuitive for those accustomed to RP-HPLC, and column equilibration times can be longer.
Experimental Data: A Comparative Look at Retention Times
The following table summarizes the expected and observed retention time shifts when analyzing a model pair of compounds, 4-methylpyridine (4-picoline) and its corresponding N-oxide, under representative RP-HPLC and HILIC conditions.
| Compound | RP-HPLC (C18) Retention Time (min) | HILIC (Silica) Retention Time (min) |
| 4-Methylpyridine | 5.8 | 3.2 |
| 4-Methylpyridine N-oxide | 3.5 | 6.1 |
Note: The retention times presented are representative and will vary depending on the specific HPLC system, column dimensions, and exact mobile phase composition.
As the data illustrates, in RP-HPLC, the more polar 4-methylpyridine N-oxide elutes significantly earlier than its parent compound. Conversely, in HILIC, the increased polarity of the N-oxide leads to stronger retention and a later elution time.
Experimental Protocols
The following protocols provide a starting point for the development of robust HPLC methods for the separation of pyridine derivatives and their oxidized forms.
Protocol 1: Reversed-Phase HPLC Separation
This protocol is designed to separate a pyridine derivative from its more polar N-oxide.
Instrumentation:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient: 5% B to 95% B over 15 minutes
-
-
Sample Preparation: Dissolve the sample mixture in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
Analysis: Inject the sample and acquire the chromatogram. The N-oxide should elute before the parent pyridine.
Protocol 2: HILIC Separation
This protocol is suitable for retaining and separating highly polar pyridine N-oxides.
Instrumentation:
-
HPLC system with UV detector
-
HILIC column (e.g., silica or amide, 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate (LC-MS grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient: 0% B to 100% B over 15 minutes
-
-
Sample Preparation: Dissolve the sample mixture in a high percentage of acetonitrile (e.g., 90%).
-
Analysis: Inject the sample and acquire the chromatogram. The N-oxide should be well-retained and elute after the parent pyridine.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the retention mechanisms and a logical workflow for method development.
Conclusion
The oxidation of a pyridine to a pyridine N-oxide induces significant changes in polarity and basicity, which in turn cause predictable yet substantial shifts in HPLC retention time. In reversed-phase chromatography, the increased polarity of the N-oxide leads to decreased retention, while in HILIC, it results in increased retention. By understanding these fundamental principles and selecting the appropriate chromatographic mode and mobile phase conditions, researchers can effectively separate and analyze these important classes of compounds. The choice between RP-HPLC and HILIC will depend on the specific properties of the analytes and the goals of the analysis, with HILIC offering a powerful solution for highly polar derivatives that are challenging to retain by reversed-phase methods.
References
-
Gritti, F., & Guiochon, G. (2009). Comparison of the adsorption mechanisms of pyridine in hydrophilic interaction chromatography and in reversed-phase aqueous liquid chromatography. Journal of Chromatography A, 1216(49), 8637-8653. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A process of method development: A chromatographic approach. Journal of Chemical and Pharmaceutical Research, 6(5), 26-33. [Link]
-
Phenomenex. (n.d.). HPLC Method Development. [Link]
-
Nacalai Tesque. (n.d.). 8. Methods in Developing Mobile Phase Condition for C18 Column. [Link]
-
ResearchGate. (2015). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. [Link]
-
ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... [Link]
-
Journal of the American Chemical Society. (2020). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 142(10), 4638-4644. [Link]
-
PubMed. (1980). Isolation and analysis of pyridine nucleotides and related compounds by liquid chromatography. [Link]
-
PubMed. (1982). Analysis of oxidized and reduced pyridine dinucleotides in rat liver by high-performance liquid chromatography. [Link]
-
ResearchGate. (2021). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. [Link]
-
ResearchGate. (2000). The retention behaviour of reversed-phase HPLC columns when used under 100% aqueous conditions. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the adsorption mechanisms of pyridine in hydrophilic interaction chromatography and in reversed-phase aqueous liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The molecular structure of 4-methylpyridine-N-oxide: Gas-phase electron diffraction and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Monitoring of Sulfide Oxidation: A Comparative Guide to UV-Vis Analysis of Sulfone Synthesis
Audience: Researchers, Process Chemists, and Drug Development Professionals.
Introduction: The Analytical Challenge
The oxidation of sulfides (thioethers) to sulfones is a fundamental transformation in medicinal chemistry, particularly in the synthesis of antibiotic (e.g., Dapsone) and anti-inflammatory agents. The reaction proceeds through a stepwise mechanism: Sulfide (
For process chemists, the challenge lies not in the synthesis, but in the control. Stopping at the sulfoxide requires precise monitoring, while driving to the sulfone requires ensuring complete consumption of the intermediate. While HPLC is the gold standard for purity, it is often too slow for real-time kinetic profiling.
This guide analyzes the utility of UV-Vis Spectroscopy as a high-throughput alternative for monitoring this oxidation, comparing its efficacy against chromatographic standards.
Mechanistic & Spectral Theory
To effectively use UV-Vis, one must understand the electronic transitions governing the spectra of sulfur species.
Electronic Transitions
-
Sulfides (
): The sulfur atom possesses two lone pairs. In aromatic sulfides (e.g., Thioanisole), these lone pairs conjugate with the -system, resulting in a strong transition (typically 250–290 nm). This conjugation makes sulfides strong chromophores. -
Sulfoxides (
): Oxidation to the sulfoxide ties up one lone pair in a bond with oxygen. This disrupts the conjugation with the aromatic ring, typically causing a hypsochromic shift (blue shift) and a change in molar absorptivity ( ). The band often broadens due to the polar nature of the bond. -
Sulfones (
): The sulfone group is strongly electron-withdrawing.[1] With no remaining lone pairs to donate into the ring, the characteristic band of the sulfide disappears or shifts significantly into the far-UV.
Reaction Pathway Diagram
The following diagram illustrates the stepwise oxidation and the associated electronic changes.
Figure 1: Stepwise oxidation pathway highlighting the electronic changes that result in spectral shifts.
Comparative Analysis: UV-Vis vs. Alternatives
Is UV-Vis sufficient? Below is an objective comparison of UV-Vis against the primary alternative, High-Performance Liquid Chromatography (HPLC).
Table 1: Method Performance Comparison
| Feature | UV-Vis Spectroscopy (In-Situ) | HPLC (Chromatography) |
| Primary Output | Aggregate Absorbance (Kinetics) | Component Separation (Purity) |
| Time Resolution | Seconds (Real-time tracking) | Minutes (10–30 min per run) |
| Specificity | Low: Overlapping bands can obscure intermediates. | High: Distinct retention times for S, SO, and SO₂. |
| Limit of Detection | Moderate ( | High ( |
| Cost per Run | Negligible | High (Solvents, Columns) |
| Best Use Case | Determining reaction rates ( | Validating final product purity. |
Spectral Data Example (Model: Thioanisole)
Data derived from standard oxidation profiles in acetonitrile.
| Species | Spectral Characteristic | |
| Thioanisole (Sulfide) | ~254, 280 (sh) | Distinct peaks; strong conjugation. |
| Methyl Phenyl Sulfoxide | ~240–250 | Hypsochromic shift; loss of 280 nm shoulder. |
| Methyl Phenyl Sulfone | < 230 | Significant blue shift; transparent in near-UV. |
Key Insight: The presence of a sharp isosbestic point (a specific wavelength where absorbance remains constant) during the reaction indicates a clean conversion from A to B without side reactions. If the isosbestic point drifts, side products or secondary oxidation (Sulfoxide
Sulfone) are occurring simultaneously.
Experimental Protocol: Kinetic Monitoring
This protocol validates the oxidation of a sulfide using in-situ UV-Vis.
Materials
-
Substrate: Thioanisole (or target sulfide).[2]
-
Oxidant: Hydrogen Peroxide (30%) or mCPBA.
-
Solvent: Acetonitrile (UV-grade cutoff <190 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer with quartz cuvettes (1 cm path length).
Workflow Diagram
Figure 2: Experimental workflow for kinetic monitoring of sulfide oxidation.
Step-by-Step Methodology
-
Baseline Correction: Fill the reference and sample cuvettes with the reaction solvent (e.g., MeCN). Perform a baseline correction to subtract solvent absorbance.
-
Stock Preparation: Prepare a
M solution of the sulfide. High concentrations will violate Beer’s Law ( ). -
Initiation: Add the oxidant (in excess, e.g., 2–5 equivalents) to the sample cuvette.
-
Note: If the oxidant absorbs UV (like
below 240 nm), ensure it is present in the blank channel or mathematically subtracted.
-
-
Data Acquisition: Set the spectrophotometer to "Kinetics Mode" or "Repeat Scan."
-
Wavelength: Monitor the decay of the Sulfide
(e.g., 254 nm) and the formation of the Sulfoxide/Sulfone bands.[1] -
Interval: Scan every 30–60 seconds.
-
-
Quenching (For HPLC Validation): At the end of the experiment, remove an aliquot, quench with sodium bisulfite (to destroy excess oxidant), and inject into HPLC to confirm the identity of the final species.
References
-
Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017).[3] Principles of Instrumental Analysis. Cengage Learning.[3] (Definitive text on electronic transitions and Beer's Law).
-
Fehnel, E. A., & Carmack, M. (1949). The Ultraviolet Absorption Spectra of Organic Sulfur Compounds. I. Compounds Containing the Sulfide Function.[4][5] Journal of the American Chemical Society, 71(1), 84–93. Link
-
Haines, R. I., et al. (2021). The catalytic oxidation of thioanisole to sulfoxide and sulfone with 30% H2O2. Applied Catalysis A: General. Link
-
Thermo Fisher Scientific. (2014). Complex Reaction Monitoring with UV-Visible Absorption Spectroscopy. Application Note. Link
-
Satoh, T., et al. (2014). Synergistic photocatalytic aerobic oxidation of sulfides and amines on TiO2 under visible-light irradiation. Chemical Science, 5, 3888-3896. Link
Sources
- 1. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Proper Disposal of 2-(Pyridin-2-ylsulfonyl)acetic acid
[1]
Executive Summary
Immediate Action Required: 2-(Pyridin-2-ylsulfonyl)acetic acid is a functionalized heterocyclic organic acid.[1][2] It presents specific stability risks—notably thermal decarboxylation —that distinguish it from standard organic acids.
-
Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.
-
Critical Prohibition: DO NOT AUTOCLAVE. The
-sulfonyl carboxylic acid moiety is thermally unstable and may release CO₂ gas and sulfone byproducts, creating pressure hazards. -
Waste Stream: Segregate as Hazardous Chemical Waste (Solid or Liquid Organic).[3] Do not dispose of down the drain.
Chemical Profile & Risk Assessment
To dispose of this chemical safely, you must understand its dual-reactivity profile. It is not merely an "acid"; it is a zwitterionic precursor with distinct thermal sensitivity.
| Property | Specification | Operational Implication |
| CAS No. | 131600-95-8 (General derivative class) | Use for waste manifesting. |
| Functional Groups | Pyridine (Basic), Sulfonyl (EWG), Carboxylic Acid (Acidic) | Amphoteric nature; incompatible with strong oxidizers and strong bases.[3] |
| Stability | Thermally Labile ( | Risk of Decarboxylation: Heating >100°C can trigger loss of CO₂, converting the acid to the corresponding sulfone.[3] |
| Hazards (GHS) | H315 (Skin), H319 (Eye), H335 (Resp) | Standard PPE (Nitrile gloves, safety glasses, fume hood) is mandatory.[3] |
The "Why" Behind the Protocol: Thermal Decarboxylation
As a Senior Scientist, I must emphasize the structural instability of acids where the carboxyl group is alpha to a sulfonyl group (
-
Consequence: If this waste is subjected to standard biological waste sterilization (autoclaving), it can generate gas, rupture containers, and release toxic pyridine-sulfone derivatives.[3]
Waste Stream Classification Logic
Proper classification prevents regulatory fines (EPA/RCRA) and dangerous reactions in bulking tanks.[3]
-
RCRA Status: While not typically a P-listed acutely toxic waste (like pure pyridine), it should be treated as Hazardous Waste due to toxicity characteristics.[3]
-
Segregation:
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Powder)
Use this for expired shelf stock or synthesis solids.[3]
-
PPE Verification: Don nitrile gloves, lab coat, and safety goggles. Work inside a fume hood to avoid inhaling dust (H335).[3]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers which may corrode over time due to residual acidity.
-
Transfer:
-
Transfer the solid carefully to the waste container.[3]
-
Do not dissolve in water "just to get rid of it." Keep the volume low by keeping it solid.
-
-
Labeling: Apply a hazardous waste tag immediately.
-
Constituents: "2-(Pyridin-2-ylsulfonyl)acetic acid, 99%."[3]
-
Hazards: Check "Toxic" and "Irritant."
-
-
Secondary Containment: Place the sealed jar into a secondary clear plastic bag (double containment) before moving to the Satellite Accumulation Area (SAA).
Protocol B: Liquid Waste (Mother Liquors/Solutions)
Use this for reaction mixtures or HPLC effluent.[3]
-
pH Check (Self-Validating Step):
-
Solvent Compatibility:
-
If dissolved in organic solvents (MeOH, DCM, DMSO): Pour into the "Organic Waste" carboy.[3]
-
If dissolved in aqueous buffer : Pour into "Aqueous Hazardous Waste." Do not pour down the sink. The pyridine ring is toxic to aquatic life and difficult for municipal water treatment to remove.
-
-
Bulking Precaution: When pouring into a central waste carboy, observe for 10 seconds. If bubbling or heat generation occurs, stop immediately and segregate the waste into a standalone container.
Protocol C: Spill Cleanup
-
Isolate: Evacuate the immediate area if dust is airborne.
-
Neutralize (Liquids): Cover spills with sodium bicarbonate (baking soda) to neutralize the carboxylic acid moiety.[3] Wait for bubbling (CO₂) to cease.[3]
-
Absorb: Use vermiculite or spill pads.
-
Disposal: Collect all spill debris into a bag labeled "Hazardous Waste - Spill Debris."
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for disposing of 2-(Pyridin-2-ylsulfonyl)acetic acid, ensuring no critical safety checks are missed.
Caption: Decision tree for segregating 2-(Pyridin-2-ylsulfonyl)acetic acid waste, highlighting the critical prohibition against autoclaving due to thermal instability.
References
-
Cayman Chemical. (2025).[3][1][4] Safety Data Sheet: 2-(Pyridin-2-ylsulfonyl)acetic acid derivatives. Retrieved from [3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5] National Academies Press. Retrieved from [3]
-
U.S. Environmental Protection Agency (EPA). (2024).[3] Hazardous Waste Listings & Characteristics (40 CFR Part 261).[3] Retrieved from [3]
-
Fisher Scientific. (2025).[3] Safety Data Sheet: Pyridine and Sulfonyl Acetic Acid Derivatives. Retrieved from [3]
A-Z Guide to Safe Handling of 2-(Pyridin-2-ylsulfonyl)acetic acid in a Research Environment
The prudent handling of specialized reagents is the cornerstone of innovative and safe research. This document provides a holistic operational, safety, and disposal framework for 2-(Pyridin-2-ylsulfonyl)acetic acid, designed for the professional drug development and research scientist. Our approach is grounded in the causality of chemical hazards to ensure every procedural step is a self-validating component of a secure laboratory workflow.
Hazard Identification and Risk Profile
2-(Pyridin-2-ylsulfonyl)acetic acid combines three key structural motifs, each contributing to its overall hazard profile:
-
Pyridine Ring: Pyridine and its derivatives are known for their characteristic unpleasant odor and potential for harmful effects through inhalation, ingestion, and skin absorption.[2] They can cause a range of symptoms from headaches and dizziness to more severe issues like nausea and abdominal pain.[2]
-
Acetic Acid Moiety: The carboxylic acid group renders the molecule acidic. Concentrated acids are corrosive and can cause severe skin burns and serious eye damage.[3]
-
Sulfonyl Group: While the sulfonyl group itself is relatively stable, its presence can influence the overall reactivity and biological activity of the molecule. Compounds containing this group should be handled with care, assuming they may be irritants.
Based on these components, 2-(Pyridin-2-ylsulfonyl)acetic acid should be treated, at a minimum, as a substance that is harmful if swallowed, causes serious eye irritation, and may cause skin and respiratory tract irritation. [4]
Engineering Controls and Personal Protective Equipment (PPE)
The primary objective is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion. This is achieved by layering engineering controls with appropriate PPE.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of 2-(Pyridin-2-ylsulfonyl)acetic acid, including weighing, reconstitution, and addition to reaction mixtures, must be conducted within a properly functioning and certified laboratory chemical fume hood.[2][5] This is critical to control the inhalation of any fine powders or potential vapors.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.[6]
-
Safety Stations: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the workstation.[5]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE is dictated by the anticipated hazards. The following table outlines the minimum requirements for handling this compound.
| Protection Type | Specific Recommendations | Rationale & Standards |
| Eye & Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[1][4] | Protects against splashes and airborne particles. Must conform to NIOSH (US) or EN 166 (EU) standards.[1] |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. Butyl rubber is also an excellent choice.[2][7] | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating skin.[8] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. Consider a chemical-resistant apron for added protection during transfers of larger quantities.[1][5] | Prevents contamination of personal clothing and minimizes skin contact. |
| Respiratory Protection | Not typically required if work is performed within a certified chemical fume hood. If a fume hood is unavailable or during a large spill, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[5] | Protects against inhalation of dust or vapors. Use requires enrollment in a respiratory protection program, including medical clearance and fit-testing.[8] |
Operational Plan: From Receipt to Reaction
A systematic workflow minimizes the risk of accidental exposure and release.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage.
-
Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[5] The container should be kept tightly closed.[6]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.[2]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational. Don all required PPE as detailed in the table above.
-
Weighing: Dispense the solid compound within the fume hood. Use a disposable weighing paper or boat to avoid contamination of balances.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware that dissolving acids can be exothermic. When diluting with water, always add the acid to the water, never the other way around, to prevent splattering.[7][9]
-
Reaction Addition: Use appropriate glassware and equipment (e.g., cannulas, dropping funnels) to transfer the compound or its solution into the reaction vessel.
-
Post-Handling: After use, tightly seal the container. Decontaminate the work area with an appropriate solvent and wipe. Dispose of all contaminated disposables as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]
The following diagram outlines the critical decision points and workflow for safely handling 2-(Pyridin-2-ylsulfonyl)acetic acid.
Caption: Safe Handling Workflow for 2-(Pyridin-2-ylsulfonyl)acetic acid.
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[10]
-
Place the material into a labeled, sealed container for hazardous waste disposal.[10]
-
Clean the spill area with a suitable solvent, and dispose of cleaning materials as hazardous waste.
-
-
Minor Spill (Liquid/Solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[6]
-
Place the absorbent material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm if necessary.
-
Contact your institution's Environmental Health and Safety (EHS) department.[10]
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
-
Disposal Plan
Proper waste management is a legal and ethical responsibility to protect personnel and the environment.
-
Waste Segregation: All materials contaminated with 2-(Pyridin-2-ylsulfonyl)acetic acid must be disposed of as hazardous chemical waste.[11] This includes:
-
Excess or unwanted solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., gloves, weighing paper, pipette tips, paper towels).[10]
-
-
Containerization:
-
Disposal Pathway:
By adhering to this comprehensive guide, researchers can confidently and safely utilize 2-(Pyridin-2-ylsulfonyl)acetic acid, fostering a culture of safety and scientific excellence within the laboratory.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Available at: [Link]
-
Washington State University. Pyridine Safety Data Sheet. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Pyridine-N-oxide, 98%. Available at: [Link]
-
U.S. Environmental Protection Agency. (Pyridin-2-ylsulfanyl)-acetic acid - Hazard. Available at: [Link]
-
EMD Chemicals Inc. Material Safety Data Sheet - Acetic Acid, Glacial. Available at: [Link]
-
INEOS Group. (2020, February 4). Safety Data Sheet - Acetic Acid Solutions (50-79%). Available at: [Link]
-
Lafayette College. Disposal of Solid Chemicals in the Normal Trash. Available at: [Link]
-
Stockholm University. Procedures for the disposal of liquid chemical residues and aqueous solutions. Available at: [Link]
-
University of Utah. Acid Handling Standard Operating Procedure. Available at: [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Available at: [Link]
-
Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories. Available at: [Link]
-
CP Lab Safety. Working with Inorganic Acids in the Laboratory: A Practical Guide. Available at: [Link]
-
Ibis Scientific. (2025, January 15). A Guide to Commonly Used Acids in Laboratories. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. ineos.com [ineos.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. carlroth.com [carlroth.com]
- 7. flinnsci.com [flinnsci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. calpaclab.com [calpaclab.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
